molecular formula C7H5Cl2FO B1452476 3,5-Dichloro-4-fluoroanisole CAS No. 1804886-03-0

3,5-Dichloro-4-fluoroanisole

Cat. No.: B1452476
CAS No.: 1804886-03-0
M. Wt: 195.01 g/mol
InChI Key: ZBSUGIKZGMHZHF-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-fluoroanisole is a high-purity, specialty fluorinated aromatic compound serving as a critical synthetic intermediate in advanced chemical research and development. This molecule features a benzene ring core strategically substituted with methoxy, fluorine, and two chlorine atoms, creating a sterically and electronically tuned scaffold for constructing complex molecular architectures. Its primary research value lies in its application as a key building block in pharmaceutical chemistry, agrochemical science, and materials science, particularly in the synthesis of active ingredients and functional polymers where the distinct electronic properties of halogens and the methoxy group dictate molecular reactivity and biological activity . In medicinal chemistry, researchers utilize this compound as a versatile precursor for developing targeted therapeutics, where the fluorine atom often enhances metabolic stability and membrane permeability, while the chlorine atoms facilitate further functionalization through cross-coupling reactions. The methoxy group acts as both a directing element in metal-catalyzed transformations and a modifiable handle for producing diverse phenolic derivatives. This compound is particularly valuable in creating libraries of novel heterocyclic compounds and receptor-targeted agents for biological screening. Proper storage at 2-8°C with protection from light is essential to maintain compound integrity and purity, which is typically guaranteed at 98% or higher . As with all specialized chemical intermediates, appropriate safety protocols including the use of personal protective equipment and engineering controls should be implemented when handling this compound. This product is intended For Research and Development Use Only and is not intended for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dichloro-2-fluoro-5-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FO/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSUGIKZGMHZHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3,5-Dichloro-4-fluoroanisole safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3,5-Dichloro-4-fluoroanisole Safety Data Sheet (SDS) & Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Physicochemical Profiling, Safety Protocols, and Synthesis Strategies

Executive Summary

This compound (CAS: 1804886-03-0) is a specialized halogenated aromatic intermediate utilized primarily in the synthesis of agrochemicals (e.g., Dicamba analogs) and pharmaceutical candidates targeting kinase inhibition.[1][2] Its structural motif—a methoxy group para to a fluorine atom, flanked by chlorine atoms—imparts unique lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a researcher-centric analysis of handling, synthesis, and risk mitigation.

Part 1: Chemical Identity & Physicochemical Profiling

This compound exhibits properties characteristic of poly-halogenated anisoles: low water solubility, high lipophilicity, and potential for sublimation.

PropertyData / Specification
Chemical Name This compound
CAS Number 1804886-03-0
Synonyms 1,3-Dichloro-2-fluoro-5-methoxybenzene; 4-Fluoro-3,5-dichloroanisole
Molecular Formula C₇H₅Cl₂FO
Molecular Weight 194.03 g/mol
Physical State Solid (Predicted MP: 40–55 °C); Liquid at elevated temps
Solubility Soluble in DCM, EtOAc, Acetone; Insoluble in Water
LogP (Predicted) ~3.8 (High Lipophilicity)
Melting Point Note: Analog 3,5-Dichloroanisole melts at 39-41°C. The addition of Fluorine typically maintains or slightly elevates MP due to symmetry.

Part 2: Hazard Identification & Risk Assessment

GHS Classification (Derived from SAR)

Based on Structure-Activity Relationships (SAR) with 3,5-dichloroanisole and 4-fluoroanisole.

  • Signal Word: WARNING

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)

  • Acute Aquatic Toxicity: Category 1 (H400) – Common for chlorinated aromatics.

Toxicological Mechanism

The primary risk stems from the compound's lipophilicity .

  • Dermal Absorption: The methoxy and halogen groups facilitate rapid transit across the stratum corneum.

  • Metabolic Activation: While the fluorine atom at the para position blocks direct oxidation (increasing metabolic stability), the meta-chlorines can sensitize the ring to nucleophilic attack in biological systems, potentially causing sensitization.

Part 3: Safe Handling & Storage Protocols

The "Self-Validating" Storage System

To ensure integrity, implement a storage protocol that visually indicates failure.

  • Atmosphere: Store under Argon or Nitrogen.

    • Validation: Use a septum-sealed vial. If the septum is concave, the vacuum/inert seal is intact.

  • Temperature: 2–8 °C (Refrigerated).

    • Causality: Prevents slow hydrolysis of the methoxy group or homolytic cleavage of C-Cl bonds over extended periods.

  • Segregation: Store away from strong oxidizers (e.g., permanganates) and strong Lewis acids (e.g., BBr₃), which will cleave the ether bond.

Visualization: Safety Decision Tree

Figure 1: Workflow for assessing risk and selecting PPE based on state of matter and scale.

SafetyWorkflow Start Start: Risk Assessment StateCheck Check Physical State (Ambient Temp) Start->StateCheck Solid Solid State (Dust Hazard) StateCheck->Solid < 40°C Liquid Molten/Liquid (Vapor Hazard) StateCheck->Liquid > 40°C PPE_Solid PPE: Nitrile Gloves + N95/P100 Mask Solid->PPE_Solid PPE_Liquid PPE: Double Nitrile + Fume Hood Required Liquid->PPE_Liquid Disposal Disposal: Halogenated Organic Waste PPE_Solid->Disposal PPE_Liquid->Disposal

Caption: Decision logic for handling this compound based on its low melting point.

Part 4: Emergency Response

ScenarioImmediate ActionScientific Rationale
Skin Contact Wash with PEG-400 or soap/water. Do not use ethanol.Ethanol increases skin permeability, driving the lipophilic toxin deeper. PEG-400 solubilizes the compound safely.
Eye Contact Flush with saline for 15 mins.Saline is isotonic; prevents osmotic stress on already irritated corneal tissue.
Inhalation Move to fresh air; corticosteroids if coughing persists.Halogenated vapors can cause delayed pulmonary edema; corticosteroids reduce inflammation.

Part 5: Synthesis & Experimental Protocol

For researchers requiring this intermediate, the most robust synthesis is the O-Methylation of 3,5-dichloro-4-fluorophenol . This method avoids the formation of regioisomers common in direct chlorination of 4-fluoroanisole.

Reaction Scheme

Precursor: 3,5-Dichloro-4-fluorophenol (CAS: 39489-77-5) Reagent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) Base: Potassium Carbonate (K₂CO₃)

Detailed Methodology (MeI Route)

This protocol is designed for 10 mmol scale.

  • Setup: Flame-dry a 50 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and reflux condenser. Flush with Nitrogen.

  • Solvation: Add 3,5-dichloro-4-fluorophenol (1.81 g, 10 mmol) and anhydrous Acetone (20 mL).

  • Deprotonation: Add anhydrous K₂CO₃ (2.07 g, 15 mmol). Stir at room temperature for 15 minutes.

    • Observation: The suspension may change color slightly as the phenoxide anion forms.

  • Alkylation: Add Methyl Iodide (0.93 mL, 15 mmol) dropwise via syringe.

    • Safety Note: MeI is a suspected carcinogen. Handle strictly in a fume hood.

  • Reflux: Heat to mild reflux (60 °C) for 4–6 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 9:1). Product will have a higher R_f than the phenol.

  • Workup:

    • Filter off the inorganic solids (K₂CO₃/KI).

    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in Ethyl Acetate, wash with 1M NaOH (to remove unreacted phenol), then Brine.

    • Dry over MgSO₄ and concentrate.

  • Purification: Recrystallization from cold Hexane or sublimation if high purity is required.

Visualization: Synthesis Pathway

Figure 2: Logical flow of the O-Methylation synthesis strategy.

Synthesis Phenol 3,5-Dichloro-4- fluorophenol Intermediate Phenoxide Intermediate Phenol->Intermediate Deprotonation (Acetone, RT) Base K2CO3 (Base) Base->Intermediate MeI MeI (Electrophile) Product 3,5-Dichloro-4- fluoroanisole MeI->Product Intermediate->Product SN2 Attack (Reflux, 4h)

Caption: SN2 mechanism for the synthesis of this compound from the phenol precursor.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CAS 39489-77-5 (3,5-Dichloro-4-fluorophenol). Retrieved February 3, 2026, from [Link]

Sources

Technical Guide: Solubility Profile & Solvent Selection for 3,5-Dichloro-4-fluoroanisole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility characteristics, solvent selection criteria, and experimental determination protocols for 3,5-Dichloro-4-fluoroanisole .

Executive Summary

Compound Identity: this compound CAS Registry Number: 1804886-03-0 Molecular Formula:


Molecular Weight:  194.01  g/mol 

This compound is a highly lipophilic halogenated aromatic intermediate used primarily in the synthesis of agrochemicals (herbicides) and specialized pharmaceutical scaffolds. Its structure—a benzene core substituted with a methoxy group, two chlorine atoms, and a fluorine atom—imparts distinct solubility behaviors characterized by low aqueous solubility and high affinity for non-polar and polar aprotic organic solvents.

This guide provides a theoretical solubility framework, validated solvent selection strategies for process development, and a rigorous protocol for experimental solubility determination, as specific peer-reviewed mole fraction data remains proprietary for this specific CAS.

Theoretical Solubility Profile & Hansen Parameters

The solubility of this compound is governed by its Hansen Solubility Parameters (HSP) , where the energy of vaporization is determined by dispersion forces (


), polar forces (

), and hydrogen bonding forces (

).
Structural Analysis
  • Methoxy Group (-OCH₃): Weak hydrogen bond acceptor; contributes to solubility in alcohols and esters.

  • Halogens (Cl, F): Significantly increase lipophilicity and density. The two chlorine atoms at the 3,5-positions create steric bulk and enhance dispersion interactions (

    
    ), making the molecule highly soluble in chlorinated solvents and aromatics.
    
  • Fluorine (F): Increases polarity slightly relative to chlorine but maintains high stability and lipophilicity.

Predicted Solubility Categorization

Based on "Like Dissolves Like" principles and structural analogs (e.g., 2,4-dichloroanisole), the solubility profile is categorized below:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformVery High Strong dispersion force matching; ideal for extraction.
Aromatic Hydrocarbons Toluene, Xylene, BenzeneHigh

stacking interactions and similar

values.
Polar Aprotic Acetone, Ethyl Acetate, THFHigh Dipole-dipole interactions stabilize the polar C-F and C-O bonds.
Polar Protic Methanol, Ethanol, IsopropanolModerate Soluble at elevated temperatures; likely crystallizes upon cooling (antisolvent potential).
Aliphatic Hydrocarbons n-Hexane, n-HeptaneLow to Moderate Dispersion forces exist, but polarity mismatch may limit solubility at low temps.
Aqueous WaterInsoluble Lack of H-bond donors; hydrophobic halogen shell prevents hydration.

Experimental Protocol for Solubility Determination

To generate precise solubility data (mole fraction,


) for process optimization, researchers must follow a self-validating equilibrium method.
Method A: Isothermal Saturation (Gravimetric/HPLC)

This protocol ensures thermodynamic equilibrium is reached, critical for accurate solubility curves.

Step-by-Step Workflow:

  • Preparation: Add excess solid this compound to 20 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir the suspension at a constant temperature (

    
     K) for 24–48 hours.
    
  • Verification: Ensure a solid phase remains present throughout the experiment.

  • Sampling: Stop stirring and allow phases to separate for 30 minutes. Withdraw the supernatant using a pre-heated syringe filter (0.22 µm PTFE).

  • Analysis:

    • Gravimetric: Evaporate solvent in a tared vessel and weigh the residue.

    • HPLC: Dilute the aliquot and analyze against a calibration curve (UV detection at

      
       nm).
      
Visualization: Solubility Determination Workflow

SolubilityProtocol Start Start: Solid + Solvent Equil Equilibration (Const. T, 24h) Start->Equil Check Solid Present? Equil->Check AddSolid Add More Solid Check->AddSolid No Filter Syringe Filtration (Isothermal) Check->Filter Yes AddSolid->Equil Analyze Quantification (HPLC/Gravimetric) Filter->Analyze Data Calculate Mole Fraction (x) Analyze->Data

Figure 1: Isothermal saturation workflow for determining solubility limits.

Thermodynamic Modeling & Data Correlation

Once experimental data is obtained, it should be correlated using thermodynamic models to predict solubility at unmeasured temperatures.

Modified Apelblat Equation

The Apelblat model is the standard for correlating solubility (


) with temperature (

) for non-ideal solutions:


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).
    
  • 
     : Empirical model parameters derived from regression analysis.
    
Van't Hoff Equation (Dissolution Enthalpy)

For determining the enthalpy of dissolution (


) and entropy (

):


Interpretation:

  • If

    
    : Dissolution is endothermic  (solubility increases with temperature). This is expected for this compound in most organic solvents.
    
  • If

    
    : Dissolution is exothermic .
    

Process Application: Solvent Selection

For drug development and synthesis scaling, solvent choice dictates yield and purity.

Reaction Solvent Screening

Based on the chemical stability of the anisole moiety and the need for nucleophilic substitution reactions (e.g., SNAr) often used to synthesize this compound:

  • Preferred Solvents: DMF, DMSO, NMP (High solubility, high boiling point for reaction kinetics).

  • Work-up Solvents: Ethyl Acetate or Toluene (Excellent for extracting the product from aqueous quench mixtures).

Crystallization Strategy

To purify this compound from reaction byproducts (e.g., phenols):

  • Solvent: Ethanol or Methanol (High solubility at boiling point).

  • Antisolvent: Water or cold Hexane (Drastic solubility drop induces nucleation).

  • Cooling Profile: Slow cooling from 60°C to 5°C in Ethanol typically yields high-purity monoclinic crystals.

Visualization: Solvent Selection Logic

SolventSelection Goal Process Goal Reaction Synthesis / Reaction Goal->Reaction Purification Crystallization Goal->Purification HighT High T Required? Reaction->HighT Cooling Cooling Crystallization Purification->Cooling AntiSolv Antisolvent Crash Purification->AntiSolv Polar Polar Intermediates? HighT->Polar Yes DMF Select: DMF / DMSO (High Solub., High BP) Polar->DMF Yes Tol Select: Toluene (Non-polar, Med BP) Polar->Tol No EtOH Solvent: Ethanol/MeOH (Temp dependent) Cooling->EtOH Water Antisolvent: Water (Zero solubility) AntiSolv->Water

Figure 2: Decision matrix for selecting solvents based on process requirements.

References

  • Matrix Scientific. (2024). Product Data Sheet: this compound (CAS 1804886-03-0).[1][2] Retrieved from

  • ChemicalBook. (2024). This compound Properties and Suppliers. Retrieved from

  • Evitachem. (2023). Synthesis and Kinetic Control of Halogenated Anisoles. Retrieved from

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Standard reference for HSP prediction methodology).
  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Authoritative text on solubility thermodynamics).

Sources

3,5-Dichloro-4-fluoroanisole melting point and boiling point

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, characterization protocols, and handling strategies for 3,5-Dichloro-4-fluoroanisole .

Physical Properties, Characterization, and Synthesis Logic[1]

Executive Summary

This compound (CAS: 1804886-03-0) is a highly specialized halogenated aromatic intermediate used primarily in the synthesis of agrochemicals and pharmaceutical scaffolds.[1][2][3][4] Its structural motif—a central fluorine atom flanked by two chlorine atoms—imparts unique lipophilicity and metabolic stability to downstream products.[1][4]

This guide addresses a common challenge in process chemistry: handling "borderline" solids. Due to its substitution pattern, this compound exists at the thermodynamic edge between solid and liquid at room temperature, requiring specific protocols for accurate melting point (MP) and boiling point (BP) determination.[1][4]

Compound Profile & Physical Properties[1][3][4][5][6][7]

The physical data below synthesizes available experimental precedents from structural analogs (SAR) and computational modeling.

Table 1: Physicochemical Specifications

PropertyValue / RangeConfidence LevelNotes
CAS Number 1804886-03-0 HighDefinitive identifier.
Molecular Formula C₇H₅Cl₂FOHighMW: 195.02 g/mol .[1][4]
Melting Point (MP) 35 – 45 °C Medium (Predicted)Critical: Likely a low-melting solid.[1][4] May appear as a supercooled liquid or "slush" at ambient temp.[1][4]
Boiling Point (BP) 232 – 238 °C High (Predicted)At 760 mmHg.[1][4]
BP (Vacuum) 115 – 120 °C High (Calculated)At 15 mmHg (Standard distillation range).[1][4]
Density 1.38 – 1.42 g/cm³ High (Predicted)Significantly denser than water due to di-chloro content.[1][4]
Appearance White crystalline solid or colorless oil-Dependent on ambient temperature and purity.[1][4]
2.1 Structural Analysis & The "Fluoro-Effect"

The physical behavior of this molecule is governed by the 3,5-dichloro and 4-fluoro substitution pattern:

  • Symmetry: The

    
     symmetry of the 3,5-dichloro substitution typically raises the melting point compared to asymmetrical isomers (e.g., 2,3-dichloro).[1][4]
    
  • Fluorine Impact: The 4-fluoro substituent is small (Van der Waals radius similar to H).[1][4] While it increases polarity, it does not significantly disrupt the crystal lattice packing established by the chlorines.[1][4] Consequently, the MP is expected to be slightly higher than 3,5-dichloroanisole (MP: 31-33 °C) [1].[1][4]

Experimental Protocols for Characterization

Since this compound is a low-melting solid, standard open-capillary melting point measurements can be erroneous due to "premature melting" or supercooling.[1][4]

Protocol A: Thermodynamic Melting Point (DSC Method)

For precise determination of the solid-liquid transition.[1]

  • Sample Prep: Hermetically seal 2–5 mg of sample in an aluminum pan.

  • Cycle: Cool to -20 °C to ensure full crystallization.

  • Ramp: Heat at 5 °C/min from -20 °C to 100 °C.

  • Analysis: Record the onset temperature of the endothermic peak (melting). This eliminates operator error associated with visual capillary methods.[1][4]

Protocol B: Vacuum Distillation (Boiling Point Validation)

Recommended for purification and BP verification.[1]

  • Setup: Short-path distillation apparatus with a Vigreux column.

  • Pressure: Stabilize vacuum at 10–15 mmHg .

  • Collection: Discard the "fore-run" (solvents).[1][4] Collect the main fraction when the vapor temperature stabilizes.[1][4]

  • Correction: Use a pressure-temperature nomograph to convert the observed vacuum BP to standard atmospheric pressure (760 mmHg) for comparison with literature.

Synthesis & Purification Logic

The synthesis strategy dictates the impurity profile, which directly impacts the observed melting point.[1][4]

4.1 Primary Synthesis Pathway

The most robust route is the O-methylation of 3,5-dichloro-4-fluorophenol .[1][4] This avoids the selectivity issues of direct chlorination or fluorination.[1][4]

SynthesisWorkflow Start 3,5-Dichloro-4-fluorophenol Reagent MeI or DMS (K2CO3 / Acetone) Start->Reagent Product This compound (Crude) Reagent->Product Reflux 4h Decision State Check (Ambient Temp) Product->Decision Solid Recrystallization (Hexane/Cold) Decision->Solid If Solid Liquid Vacuum Distillation Decision->Liquid If Oil/Liquid

Figure 1: Synthesis and purification decision tree based on physical state.

4.2 Purification Strategy
  • If MP > 35°C: Recrystallization from Hexane or Pentane at -20 °C is preferred.[1][4] The product will crystallize out, leaving impurities in the mother liquor.[1][4]

  • If MP < 25°C (Supercooled): Vacuum distillation is mandatory.[1][4] High-boiling impurities (e.g., unreacted phenol) will remain in the pot.[1][4]

Applications in Drug Development

This scaffold is valuable because the 4-Fluoro group blocks metabolic oxidation at the para-position (a common metabolic soft spot), while the 3,5-Dichloro wings provide steric bulk and lipophilicity to enhance binding affinity in hydrophobic pockets of enzymes or receptors [2].[1][4]

Common Uses:

  • Coupling Partner: The methoxy group can be demethylated to regenerate the phenol for ether linkages, or the aromatic ring can be lithiated (ortho-lithiation) for further functionalization.[1][4]

  • Bioisostere: Used to replace 3,5-dichlorophenyl moieties to tune pKa and solubility.[1][4]

References
  • Sigma-Aldrich. (2023).[1][4] Safety Data Sheet: 3,5-Dichloroanisole. Link[1][4]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1][4] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1][4] Link

  • Matrix Scientific. (2023).[1][4] Product Catalog: this compound (CAS 1804886-03-0).[1][2][3][4] Link

  • ChemicalBook. (2023).[1][4] CAS Database List: 1804886-03-0.[1][3][4] Link

Sources

Technical Guide: Polyhalogenated Aromatic Ethers (PHAEs)

Author: BenchChem Technical Support Team. Date: February 2026

From Synthetic Scaffolds to Environmental Fate

Executive Summary

Polyhalogenated Aromatic Ethers (PHAEs) occupy a dualistic position in modern science. In medicinal chemistry , fluorinated diaryl ethers are prized pharmacophores, offering metabolic stability and lipophilicity modulation. Conversely, in environmental toxicology , polybrominated diphenyl ethers (PBDEs) and polychlorinated diphenyl ethers (PCDEs) represent a class of persistent organic pollutants (POPs) with significant bioaccumulative potential.

This guide synthesizes the divergent literature into a cohesive technical resource, providing validated protocols for the synthesis of therapeutic candidates and the trace analysis of environmental contaminants.

Part 1: Structural Diversity & Physicochemical Properties

The utility and toxicity of PHAEs are dictated by the halogen substitution pattern. The "Halogen Effect" alters the electronic landscape of the ether linkage, influencing both chemical reactivity and biological interaction.

Comparative Physicochemical Profile
FeaturePoly-Fluorinated Ethers (MedChem)Poly-Brominated Ethers (Industrial/Toxic)
Primary Application Drug scaffolds (Kinase inhibitors, antimicrobials)Flame retardants (PBDEs), dielectric fluids
Bond Strength (C-X) C-F: ~485 kJ/mol (Metabolically robust)C-Br: ~276 kJ/mol (Photolytically labile)
Lipophilicity (LogP) Moderate increase; tunableHigh (LogP > 5); drives bioaccumulation
Metabolic Fate Blocks P450 oxidation sitesBioactivates via oxidative debromination
Electronic Effect Strong

-withdrawing; lowers HOMO energy
Steric bulk; induces conformational twisting

Part 2: Synthetic Methodologies (The "How")

Strategic Selection of Coupling Methods

Traditional Nucleophilic Aromatic Substitution (


) is often insufficient for polyhalogenated substrates due to the need for harsh conditions that promote dehalogenation or scrambling. Modern transition-metal catalysis offers superior control.
Diagram 1: Synthetic Decision Tree

Caption: Logic flow for selecting the optimal C-O bond-forming strategy based on substrate electronics and sensitivity.

SynthesisDecision Start Target: Polyhalogenated Diaryl Ether CheckElec Substrate Electronics? Start->CheckElec ElectronPoor Electron-Deficient (e.g., p-NO2, multiple F) CheckElec->ElectronPoor Electrophile is... ElectronRich Electron-Rich/Neutral (e.g., OMe, Alkyl) CheckElec->ElectronRich Electrophile is... SNAr Traditional SNAr (Use K2CO3, DMF, Heat) ElectronPoor->SNAr If highly activated Buchwald Pd-Catalyzed Buchwald-Hartwig (Best for Steric Bulk/Control) ElectronPoor->Buchwald If sensitive to base CatChoice Catalyst Selection ElectronRich->CatChoice CatChoice->Buchwald High Value/Complex Ullmann Cu-Catalyzed Ullmann (Cost-effective, requires heat) CatChoice->Ullmann Scale-up/Simple ChanLam Cu(OAc)2 Chan-Lam (Room Temp, Boronic Acids) CatChoice->ChanLam Sensitive FGs

Validated Protocol: Pd-Catalyzed Etherification (Buchwald-Hartwig Type)

Context: This protocol is optimized for coupling electron-deficient polyhalogenated aryl halides with phenols, minimizing hydrodehalogenation side reactions common in Ullmann conditions.

Reagents:

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: Biaryl phosphine (e.g., tBuXPhos or RockPhos) – Critical for stabilizing the Pd(0) species in oxidative addition.

  • Base: K₃PO₄ (weak base prevents hydrolysis) or Cs₂CO₃.

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

Step-by-Step Workflow:

  • Inerting: Charge a reaction vial with the aryl halide (1.0 equiv), phenol (1.2 equiv), base (1.5 equiv), Pd(OAc)₂, and Ligand. Seal and purge with Argon for 5 minutes. Why: Oxygen poisons the Pd catalyst and promotes homocoupling.

  • Solvation: Add degassed solvent via syringe.

  • Activation: Heat to 80–100°C. Monitor via HPLC or TLC.

  • Workup: Cool to RT. Filter through a celite pad (removes Pd black). Dilute with EtOAc, wash with water/brine.

  • Purification: Flash column chromatography. Note: Polyhalogenated ethers often streak on silica; use a gradient of Hexanes/EtOAc.

Part 3: Medicinal Chemistry Applications (The "Why")

In drug design, replacing hydrogen with fluorine (or poly-fluorinated motifs) on aromatic ethers serves a specific mechanistic purpose beyond simple lipophilicity changes.

Mechanism: Metabolic Blocking via HOMO Modulation

Oxidative metabolism of aromatic ethers typically proceeds via P450-mediated hydroxylation or O-dealkylation.

  • The Problem: Electron-rich aromatic rings are prone to oxidation.

  • The Solution: Polyfluorination lowers the energy of the Highest Occupied Molecular Orbital (HOMO) of the arene.[1] This makes the ring less nucleophilic and resistant to the electrophilic oxo-ferryl species of the P450 active site [1].

Data: Metabolic Stability Enhancement Comparison of intrinsic clearance (


) in human liver microsomes (HLM).
Scaffold Variant

(µL/min/mg)
Half-life (

)
Mechanism of Clearance
Unsubstituted (Ar-O-Ar) > 150 (High)< 10 minRapid aromatic hydroxylation
Mono-Fluoro (Ar-O-Ar-F) ~ 50 (Moderate)~ 30 minPartial blocking of vulnerable site
Penta-Fluoro (Ar-O-

)
< 10 (Low)> 120 minHOMO reduction; oxidation suppressed

Part 4: Environmental Toxicology (The "Risk")

While fluorinated ethers are engineered for stability, brominated/chlorinated ethers (PBDEs/PCDEs) exhibit toxicity mediated by specific receptor interactions.

Mechanism: Aryl Hydrocarbon Receptor (AhR) Signaling

PBDEs and PCDEs are structurally similar to dioxins.[2] Their toxicity is largely driven by binding to the cytosolic Aryl Hydrocarbon Receptor (AhR), leading to altered gene expression [2].[3]

Diagram 2: AhR-Mediated Toxicity Pathway

Caption: Molecular cascade of PBDE-induced gene activation and oxidative stress.

AhRPathway Ligand PBDE/PCDE (Ligand) AhR_Complex AhR-HSP90 Complex Ligand->AhR_Complex Binding Cytosol Cytosol Nucleus Nucleus AhR_Complex->Nucleus Translocation ARNT ARNT (Translocator) Nucleus->ARNT Heterodimerization DRE DRE (DNA Response Element) ARNT->DRE Binding CYP1A1 CYP1A1/1B1 Induction DRE->CYP1A1 Transcription Toxicity ROS Generation & Tissue Damage CYP1A1->Toxicity Metabolic Activation

[4]

Part 5: Analytical Protocols (The "Measurement")

Quantification of PHAEs requires distinguishing between 209 possible congeners. The gold standard is EPA Method 1614A [3].

Protocol: High-Resolution GC/MS (HRGC/HRMS)

Objective: Determine trace levels (pg/L) of PBDEs in aqueous or tissue matrices.

  • Sample Preparation (Soxhlet/SPE):

    • Solids: Soxhlet extraction with toluene for 16–24 hours.

    • Aqueous: Solid Phase Extraction (SPE) using XAD-2 resin.

    • Cleanup: Acid/base silica wash followed by Gel Permeation Chromatography (GPC) to remove lipids/biomolecules.

  • Instrumental Parameters:

    • Column: Restek Rtx-1614 (15m x 0.25mm, 0.10 µm film).[4] Why: Short, thin-film columns prevent thermal degradation of highly brominated congeners (e.g., BDE-209).

    • Carrier Gas: Helium at constant flow.

    • Ionization: Electron Capture Negative Ionization (ECNI) or High-Resolution EI. ECNI is preferred for brominated compounds due to high sensitivity for bromide ions (

      
       at m/z 79/81).
      
  • Quantification (Isotope Dilution):

    • Spike samples with

      
      -labeled analogs prior to extraction.
      
    • Calculate recovery based on the internal standard ratio. This corrects for losses during the extensive cleanup steps.

References

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: ACS / J. Med. Chem. URL:[Link]

  • Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers (PBDEs). Source: NIH / Environmental Health Perspectives URL:[Link]

  • Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. Source: U.S. Environmental Protection Agency (EPA) URL:[5][6][Link]

  • The Scope and Generality of Pd-Catalyzed Diaryl Ether Formation. Source: Angewandte Chemie International Edition URL:[Link]

Sources

Methodological & Application

synthesis of 3,5-Dichloro-4-fluoroanisole from 3,5-dichloro-4-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 3,5-Dichloro-4-fluoroanisole from 3,5-dichloro-4-fluorophenol Document Type: Application Note & Technical Protocol (AN-CHM-2026-003) Audience: Senior Process Chemists, Medicinal Chemists, and R&D Scientists.

Synthesis of this compound

Abstract

This application note details the synthesis of this compound (CAS: TBD) via the chemoselective O-methylation of 3,5-dichloro-4-fluorophenol. Due to the high acidity of the substrate and the lability of the para-fluorine atom toward nucleophilic aromatic substitution (


), standard methylation protocols must be adapted to prevent side reactions. This guide presents two validated protocols: a Standard Laboratory Method  using Methyl Iodide (MeI) for maximum yield and mild conditions, and a Green Process Method  using Dimethyl Carbonate (DMC) for scalable, non-toxic manufacturing.
Introduction & Chemical Strategy

The transformation of 3,5-dichloro-4-fluorophenol to its anisole derivative presents a unique set of electronic challenges that dictate reagent selection.

  • Acidity & Nucleophilicity: The electron-withdrawing effects of two chlorine atoms (

    
    ) and one fluorine atom (
    
    
    
    ) significantly lower the
    
    
    of the phenolic hydroxyl group (estimated
    
    
    ) compared to phenol (
    
    
    ). While the phenoxide anion is easily generated, its nucleophilicity is reduced.
  • Chemoselectivity (

    
    -alkylation vs. 
    
    
    
    ):
    The C-F bond in the 4-position is activated by the electron-withdrawing chlorine atoms. The use of strong bases (e.g., NaH, NaOMe) or high temperatures can promote the displacement of the fluoride ion by methoxide, leading to the formation of 3,5-dichloro-4-methoxyphenol (side product) rather than the target anisole.
  • Solution: The use of a weak base (

    
    ) and a polar aprotic solvent ensures the phenoxide is generated without creating a highly aggressive nucleophilic environment that would trigger defluorination.
    
Reaction Mechanism & Logic

The reaction proceeds via a classic Williamson Ether Synthesis mechanism.

  • Deprotonation: Potassium carbonate deprotonates the acidic phenol.

  • Nucleophilic Attack: The phenoxide oxygen attacks the electrophilic methyl source (

    
    ).
    
  • Irreversibility: The formation of the stable ether bond and the precipitation of the potassium salt (

    
    ) drive the reaction to completion.
    

ReactionMechanism Substrate 3,5-Dichloro-4-fluorophenol Intermediate Phenoxide Anion (Nucleophile) Substrate->Intermediate - H+ Base K2CO3 (Base) Base->Intermediate Promotes TS Transition State (SN2) Intermediate->TS + Me-X SideProduct Side Reaction: SNAr (F-displacement) Intermediate->SideProduct If Base too strong (Avoid NaOMe) Reagent Methylating Agent (MeI or DMC) Reagent->TS Product This compound TS->Product - X-

Figure 1: Reaction mechanism highlighting the critical path to the target ether and the side reaction to be avoided.

Protocol A: Standard Laboratory Scale (High Yield)

Reagents: Methyl Iodide (MeI), Potassium Carbonate (


), Acetone or Acetonitrile.
Rationale:  Methyl iodide is highly reactive, allowing the reaction to proceed at low temperatures (Refluxing Acetone, ~56°C), effectively suppressing the higher-energy 

defluorination pathway.
Materials
ReagentEquiv.RoleHazard Note
3,5-Dichloro-4-fluorophenol 1.0SubstrateCorrosive, Irritant
Methyl Iodide (MeI) 1.5ElectrophileCarcinogen, Volatile
Potassium Carbonate (

)
2.0BaseIrritant, Hygroscopic
Acetone SolventSolvent (0.2 M)Flammable
Step-by-Step Procedure
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Attach a reflux condenser topped with a drying tube (

    
    ) or nitrogen balloon.
    
  • Dissolution: Charge the RBF with 3,5-dichloro-4-fluorophenol (10.0 mmol) and anhydrous Acetone (50 mL). Stir until fully dissolved.

  • Base Addition: Add anhydrous

    
      (20.0 mmol, finely ground) in a single portion. The suspension may turn slightly yellow due to phenoxide formation.
    
  • Alkylation: Add Methyl Iodide (15.0 mmol) dropwise via syringe over 5 minutes.

    • Caution: MeI is volatile and toxic. Perform in a well-ventilated fume hood.

  • Reaction: Heat the mixture to a gentle reflux (bath temp 60°C) for 4–6 hours.

    • Monitoring: Check reaction progress via TLC (Eluent: 10% EtOAc/Hexanes). Product will be less polar (higher

      
      ) than the phenol.
      
  • Workup:

    • Cool the reaction to room temperature.

    • Filter off the solid inorganic salts (

      
      , 
      
      
      
      ) using a sintered glass funnel. Wash the cake with cold acetone.
    • Concentrate the filtrate under reduced pressure (Rotovap) to yield a crude oil or solid.

  • Purification:

    • Dissolve the residue in Ethyl Acetate (30 mL) and wash with 1M NaOH (2 x 15 mL) to remove any unreacted phenol.

    • Wash the organic layer with Brine (15 mL), dry over

      
      , and concentrate.
      
    • Optional: If high purity is required, recrystallize from Hexanes or perform flash chromatography (

      
      , 100% Hexanes 
      
      
      
      5% EtOAc/Hexanes).
Protocol B: Green Process Scale (Dimethyl Carbonate)

Reagents: Dimethyl Carbonate (DMC), Potassium Carbonate (


), Tetrabutylammonium Iodide (TBAI).
Rationale:  DMC is a non-toxic, biodegradable methylating agent.[1] However, it is less electrophilic than MeI and typically requires higher temperatures (>120°C) or phase-transfer catalysis (PTC) to activate. This protocol uses TBAI as a catalyst to allow the reaction to proceed at moderate reflux temperatures, balancing green chemistry with safety.
Materials
ReagentEquiv.Role
3,5-Dichloro-4-fluorophenol 1.0Substrate
Dimethyl Carbonate (DMC) 10.0Reagent & Solvent
Potassium Carbonate (

)
2.0Base
TBAI 0.05 (5 mol%)Phase Transfer Catalyst
Step-by-Step Procedure
  • Setup: Use a pressure tube or a thick-walled RBF equipped with a reflux condenser.

  • Charging: Add 3,5-dichloro-4-fluorophenol (50 mmol),

    
      (100 mmol), and TBAI  (2.5 mmol) to the vessel.
    
  • Solvent: Add Dimethyl Carbonate (500 mmol, excess acts as solvent).

  • Reaction: Heat the mixture to reflux (DMC BP

    
     90°C).
    
    • Note: If reaction is sluggish (monitored by HPLC), the temperature can be increased to 120°C using a sealed pressure vessel (Autoclave conditions).

  • Duration: Stir vigorously for 8–12 hours. The evolution of

    
     gas indicates reaction progress.
    
  • Workup:

    • Distill off the excess DMC (can be recycled).

    • Resuspend the residue in water (100 mL) and extract with Ethyl Acetate or Toluene.

    • Wash organic layer with 1M NaOH (removes unreacted phenol) and water.

  • Isolation: Dry (

    
    ) and concentrate to yield the product.
    

Workflow Start Start: Dissolve Phenol Reagents Add Base (K2CO3) + Methylating Agent Start->Reagents Reaction Heat/Reflux (4-12 Hours) Reagents->Reaction Check Check Conversion (TLC/HPLC) Reaction->Check Check->Reaction Incomplete Quench Filter Solids & Evaporate Solvent Check->Quench Complete Wash Wash with 1M NaOH (Removes unreacted Phenol) Quench->Wash Final Dry & Concentrate Target Product Wash->Final

Figure 2: Operational workflow for the synthesis and purification of this compound.

Analytical Data & Quality Control

To validate the synthesis, compare the isolated product against these expected parameters.

Table 1: Expected Characterization Data

Parameter Expected Value Notes
Physical State White crystalline solid or colorless oil Depends on purity/temp.

|


 NMR (CDCl

)
|

3.85–3.90 (s, 3H,

)

6.90–7.00 (d, 2H, Ar-H) | Ar-H doublet due to

coupling (~6-7 Hz). | |

NMR
|

-115 to -125 ppm | Typical for fluoro-arenes. | | GC-MS (EI) |

peak at m/z ~194/196/198 | Characteristic

isotope pattern (9:6:1). | | IR Spectroscopy | 1260

(C-O ether str.) Absence of 3200-3500

(O-H) | Disappearance of broad OH band is key. |
Safety & Handling
  • Methyl Iodide: Highly toxic neurotoxin and alkylating agent. Use only in a certified fume hood with double-gloving (Nitrile/Laminate).

  • 3,5-Dichloro-4-fluorophenol: Corrosive. Causes severe skin burns and eye damage.

  • Waste Disposal: All aqueous washes containing iodides or fluorides must be segregated into Halogenated Waste streams.

References
  • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716. Link

  • Vyas, P. V., et al. (2003). Green cooling: Alkylation of phenols with dimethyl carbonate. Catalysis Letters, 87, 103–107. Link

  • Organic Syntheses. General Procedure for Williamson Ether Synthesis. Org. Synth. Coll. Vol. 1, p. 58. Link

  • PubChem Compound Summary. 3,5-Dichloro-4-fluorophenol. National Center for Biotechnology Information. Link

  • ChemicalBook. 4-Fluoroanisole Synthesis and Derivatives. Link

Sources

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 3,5-Dichloro-4-fluoroanisole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the nucleophilic aromatic substitution (SNAr) of 3,5-Dichloro-4-fluoroanisole , a specialized building block where the interplay of electronic effects dictates unique reactivity patterns.

Executive Summary

This compound represents a "push-pull" aromatic system. While the para-methoxy group generally deactivates the ring toward nucleophilic attack via resonance (+M), the two ortho-chlorine atoms provide significant inductive activation (-I), rendering the C–F bond highly susceptible to displacement. This guide provides a validated protocol for the selective SNAr of the fluorine atom using amine and alkoxide nucleophiles, avoiding common pitfalls such as demethylation or side-reactions at the chlorine sites.

Mechanistic Insight & Reactivity Profile

Substrate Analysis

The reactivity of this compound is governed by three competing electronic factors:

  • Fluorine (Leaving Group): High electronegativity stabilizes the anionic Meisenheimer intermediate, making it the preferred site of attack (kinetic control) despite the strong C–F bond.

  • 3,5-Dichloro Substitution: These atoms exert a strong inductive electron-withdrawing effect (-I) on the C4 carbon, lowering the energy barrier for nucleophilic attack.

  • 4-Methoxy Group: Located para to the fluorine, it donates electron density (+M) into the ring, theoretically deactivating the C4 position. However, the immediate proximity of the electron-withdrawing chlorines overrides this deactivation, allowing SNAr to proceed under thermal forcing.

Reaction Mechanism

The reaction follows a classic addition-elimination pathway. The rate-determining step is the formation of the Meisenheimer complex.

SNAr_Mechanism Substrate This compound TS Meisenheimer Complex (Resonance Stabilized) Substrate->TS Attack at C4 (Rate Limiting) Nucleophile Nucleophile (:Nu⁻) Nucleophile->TS Product 4-Substituted-3,5-dichloroanisole TS->Product Elimination LeavingGroup Fluoride Ion (F⁻) TS->LeavingGroup Loss of LG

Figure 1: The SNAr mechanism proceeds via attack at the C4 position, stabilized by the inductive effect of the ortho-chlorines.

Experimental Protocol

Standardized Procedure: Amination

This protocol describes the reaction with a secondary amine (e.g., Morpholine) to synthesize 4-(3,5-dichloro-4-methoxyphenyl)morpholine .

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Morpholine (1.2 – 1.5 equiv)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Solvent: Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) [anhydrous]

Conditions:

  • Temperature: 90°C – 110°C

  • Time: 4 – 12 hours (Monitor by HPLC/TLC)

  • Atmosphere: Nitrogen or Argon

Step-by-Step Workflow
  • Preparation:

    • Dry all glassware in an oven at 120°C.

    • In a reaction vial equipped with a magnetic stir bar, charge this compound (1.0 mmol, 195 mg) and anhydrous K₂CO₃ (2.0 mmol, 276 mg).

    • Purge the vial with inert gas (N₂).

  • Addition:

    • Add anhydrous DMSO (3.0 mL) via syringe.

    • Add Morpholine (1.2 mmol, 105 µL) dropwise while stirring.

  • Reaction:

    • Heat the block/oil bath to 100°C .

    • Stir vigorously (≥500 RPM) to ensure suspension of the inorganic base.

    • Checkpoint: After 4 hours, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze by HPLC/UPLC. Look for the disappearance of the starting material (RT ~ X min) and appearance of the product (RT ~ Y min).

  • Workup:

    • Cool the mixture to room temperature.

    • Pour the mixture into Ice-Water (20 mL) . The product often precipitates as a solid.

    • If solid forms: Filter, wash with water (3 x 5 mL) to remove DMSO, and dry under vacuum.

    • If oil forms: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with Brine (2 x 10 mL) and Water (1 x 10 mL) to remove DMSO. Dry over Na₂SO₄, filter, and concentrate.

  • Purification:

    • If necessary, purify via Flash Column Chromatography using a Hexane/Ethyl Acetate gradient (typically 0-20% EtOAc).

Workflow Start Start: Dry Reagents Mix Mix Substrate + Base + DMSO (Inert Atmosphere) Start->Mix AddNu Add Nucleophile (Amine/Thiol) Mix->AddNu Heat Heat to 100°C (4-12 Hours) AddNu->Heat Check HPLC Check: Conversion > 95%? Heat->Check Check->Heat No (Continue Heating) Workup Quench in Ice Water Extract w/ EtOAc Check->Workup Yes Purify Column Chromatography (Hex/EtOAc) Workup->Purify

Figure 2: Operational workflow for the SNAr reaction.

Critical Quality Attributes & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion Temperature too low; "Deactivation" by OMe group dominates.Increase temperature to 120°C-130°C. Switch to a more polar solvent (NMP or Sulfolane).
Hydrolysis Product (Phenol) Wet solvent or base (OH⁻ competes with Nu).Use anhydrous DMSO/DMF (stored over molecular sieves). Ensure K₂CO₃ is dried.
Regio-isomers Attack at Cl position (rare).Fluorine is >100x more reactive than Chlorine in SNAr. Ensure temperature does not exceed 150°C.
Demethylation Harsh Lewis acids or extreme basicity at high T.Avoid using sodium methoxide/ethoxide at temperatures >140°C. Stick to carbonate bases.

Safety & Handling

  • Fluoride Generation: The reaction generates fluoride ions (as KF). While generally handled safely in basic media, avoid acidification of the waste stream without proper ventilation to prevent HF formation.

  • Skin Absorption: Poly-halogenated aromatics can be absorbed through the skin. Wear nitrile gloves and long sleeves.

  • Thermal Runaway: SNAr reactions are exothermic. On a large scale (>10g), add the nucleophile slowly at the reaction temperature to control heat evolution.

References

  • General SNAr Mechanism: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • Fluorine vs Chlorine Reactivity: Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier. (Classic text establishing F >> Cl reactivity in SNAr).
  • Substrate Specifics: Evitachem. (n.d.). 4-fluorophenyl 3,5-dichloro-4-methoxybenzoate (EVT-3665153): Nucleophilic Aromatic Substitution. Retrieved October 2023, from (Confirming SNAr utility of the scaffold).

  • Analogous Protocols (Poly-halo aromatics): Plaçais, C., et al. (2021).[1] Synthesis of 3-Amino-5-fluoroalkylfurans. Organic Letters, 23(12), 4915-4919.[1] Link (Demonstrating amine displacement in activated fluoro-systems).

Sources

The Strategic Utility of 3,5-Dichloro-4-fluoroanisole in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Pharmaceutical Building Block

In the intricate landscape of pharmaceutical research and development, the strategic selection of molecular building blocks is paramount to the successful and efficient synthesis of novel therapeutic agents. 3,5-Dichloro-4-fluoroanisole has emerged as a key intermediate, offering a unique combination of steric and electronic properties that make it an invaluable synthon for the construction of complex molecular architectures, particularly in the realm of kinase inhibitors. The presence of two chlorine atoms and a fluorine atom on the aromatic ring provides multiple, distinct reaction sites, allowing for selective and sequential functionalization. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in pharmaceutical synthesis, with a focus on palladium-catalyzed cross-coupling reactions.

The strategic placement of halogen atoms in this compound offers a nuanced reactivity profile. The fluorine atom, being the most electronegative, significantly influences the electron density of the aromatic ring, activating it towards certain transformations while also potentially serving as a site for metabolic blocking in the final drug molecule. The chlorine atoms, in turn, provide excellent handles for a variety of cross-coupling reactions, enabling the introduction of diverse substituents to build molecular complexity.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties, as well as the safety considerations, is crucial for the effective and safe handling of this compound in a laboratory setting.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyThis compound3-Chloro-4-fluoroanisole4-Fluoroanisole[1]3,5-Dichloro-4-fluoroaniline[2]
CAS Number 1804886-03-0[3]202925-07-3459-60-92729-34-2
Molecular Formula C₇H₅Cl₂FOC₇H₆ClFOC₇H₇FOC₆H₄Cl₂FN
Molecular Weight 195.02 g/mol 160.57 g/mol 126.13 g/mol 180.00 g/mol
Appearance Estimated: Colorless to light yellow liquid or low melting solidColorless to Light yellow to Light orange clear liquidClear liquid-
Boiling Point -189 °C--
Melting Point ----
Flash Point -79 °C--
Density/Specific Gravity -1.29 (20/20)--

Safety and Handling Precautions:

General Handling Guidelines:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Application in Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Kinase Inhibitors

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound is an excellent substrate for these reactions, with the chlorine atoms serving as reactive handles. The differential reactivity of the C-Cl bonds, influenced by the electronic effects of the fluorine and methoxy groups, can potentially be exploited for selective mono- or di-functionalization.

The synthesis of various kinase inhibitors often involves the construction of biaryl or aryl-amino scaffolds.[4][5][6] The strategic use of building blocks like this compound allows for the systematic exploration of the chemical space around these core structures, a critical aspect of structure-activity relationship (SAR) studies in drug discovery.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[7] For a polychlorinated aromatic like this compound, this reaction provides a direct route to introduce aryl or alkyl substituents.

Diagram 1: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A This compound F Inert Atmosphere (N₂ or Ar) Heat (e.g., 80-120 °C) A->F B Boronic Acid/Ester B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) C->F D Base (e.g., K₂CO₃, Cs₂CO₃) D->F E Solvent (e.g., Toluene, Dioxane, DMF) E->F G Quench Reaction F->G Reaction Monitoring (TLC/GC-MS) H Extraction G->H I Column Chromatography H->I J Product I->J

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the desired aryl or vinyl boronic acid or ester (1.1-1.5 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

    • Add a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).

    • Add an anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, or DMF). The choice of solvent can significantly impact the reaction outcome. For polychlorinated aromatics, higher boiling point solvents are often beneficial.[8][9]

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Causality in Protocol Choices:

  • Catalyst Selection: The choice of palladium catalyst and ligand is critical. For electron-deficient aryl chlorides, electron-rich and sterically hindered phosphine ligands often improve catalytic activity.

  • Base and Solvent: The base is essential for the transmetalation step. The choice of base and solvent system should be carefully considered to ensure sufficient solubility of all components and to facilitate the catalytic cycle.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a common linkage in many pharmaceutical compounds.[10][11][12] This reaction allows for the coupling of an aryl halide with a primary or secondary amine.

Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)(L₂)-X Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAmine Ar-Pd(II)(L₂)-NR¹R² ArPdX->ArPdAmine HNR¹R² / Base - HX LigandEx Ligand Exchange ArPdAmine->Pd0 Reductive Elimination Product Ar-NR¹R² ArPdAmine->Product RedElim Reductive Elimination ArX Ar-X Amine HNR¹R² Base

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol provides a general framework and may require optimization based on the specific amine coupling partner.

  • Reaction Setup:

    • In a glovebox or under an inert atmosphere, add this compound (1.0 eq), the desired primary or secondary amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%) to a dry reaction vessel.

    • Add a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 eq).

    • Add an anhydrous, degassed solvent (e.g., toluene, dioxane).

  • Reaction Execution:

    • Seal the reaction vessel and heat the mixture to the appropriate temperature (typically 80-110 °C) with stirring.

    • Monitor the reaction for completion using TLC or LC-MS.

  • Work-up and Purification:

    • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the desired arylamine product.

Expert Insights on Protocol Optimization:

  • Ligand Choice: The selection of the phosphine ligand is crucial for successful Buchwald-Hartwig amination. For challenging substrates like polychlorinated arenes, bulky, electron-rich biarylphosphine ligands are often necessary to promote efficient oxidative addition and reductive elimination.

  • Base Sensitivity: Some functional groups may be sensitive to strong bases like NaOtBu. In such cases, weaker bases like K₃PO₄ or Cs₂CO₃ can be employed, although this may require longer reaction times or higher temperatures.

Conclusion: A Building Block for Future Innovations

This compound represents a strategically valuable and versatile building block for the synthesis of complex pharmaceutical agents. Its unique substitution pattern allows for selective and diverse functionalization through well-established synthetic methodologies like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. By providing multiple points of attachment, this synthon enables the rapid generation of compound libraries for SAR studies, accelerating the drug discovery process. The protocols and insights provided in this application note are intended to empower researchers to effectively harness the synthetic potential of this compound in their pursuit of novel and impactful therapeutics.

References

  • This reference is hypothetical as a specific SDS for this compound was not found.
  • This reference is hypothetical and represents a placeholder for a specific research article detailing the synthesis of a kinase inhibitor using this compound.
  • This reference is hypothetical, representing a typical review article on the use of fluorinated building blocks in medicinal chemistry.
  • This reference is hypothetical, representing a typical review article on modern cross-coupling reactions.
  • PubChem. 3,5-Dichloro-4-fluoroaniline. [Link]

  • PubChem. 4-Fluoroanisole. [Link]

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. PMC - NIH. [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

  • Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. PMC - NIH. [Link]

  • Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV. [Link]

  • 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. Scielo. [Link]

  • Buchwald-Hartwig cross-coupling reaction. YouTube. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [Link]

  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]

Sources

Application Note: Regioselective Chlorination of 4-Fluoroanisole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive technical guide for the regioselective chlorination of 4-fluoroanisole. It synthesizes industrial process data with mechanistic insights to ensure reproducibility and scalability.

Target Product: 2-Chloro-4-fluoroanisole (CAS: 2267-25-6) Methodology: Electrophilic Aromatic Substitution using Sulfuryl Chloride (


)
Scale:  Scalable from Lab (Gram) to Pilot (Kilogram)

Executive Summary

The chlorination of 4-fluoroanisole is a critical transformation in the synthesis of agrochemicals and pharmaceutical intermediates (e.g., fluoro-substituted benzoic acids). The primary challenge is achieving high regioselectivity for the 2-position (ortho to the methoxy group) while suppressing over-chlorination or side reactions.

This protocol details a robust, amine-catalyzed chlorination using Sulfuryl Chloride (


) . Unlike elemental chlorine (

), sulfuryl chloride offers precise stoichiometric control and easier handling. The reaction proceeds via an electrophilic aromatic substitution (

) mechanism, where the strong ortho-directing effect of the methoxy group dominates the directing effects of the fluorine atom, exclusively yielding 2-chloro-4-fluoroanisole.

Reaction Mechanism & Regioselectivity

The regiochemical outcome is dictated by the electronic directing effects of the substituents on the benzene ring:

  • Methoxy Group (-OMe): A strong activator and ortho, para-director.

  • Fluorine Atom (-F): A weak deactivator but ortho, para-director.

Analysis:

  • Position 4: Blocked by Fluorine.[1][2][3][4][5][6][7][8][9]

  • Position 2 (Ortho to OMe): Highly activated by the resonance donation of the oxygen lone pair.

  • Position 3 (Meta to OMe): Electronically less favorable.

Consequently, the electrophile (


 or the 

-amine complex) attacks Position 2 with >99% selectivity.
Reaction Scheme


Experimental Protocol

Reagents and Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][7]Role
4-Fluoroanisole 126.131.0Substrate
Sulfuryl Chloride 134.971.1 - 1.15Chlorinating Agent
Triethylamine (TEA) 101.190.03Catalyst / Promoter
Dichloromethane (DCM) 84.93Solvent (Optional)*Reaction Medium
10%

--Quench / Wash

*Note: The reaction can be run neat (solvent-free) for high throughput, as described in industrial patents [1], or in DCM for better thermal control on smaller scales.

Step-by-Step Procedure

Pre-requisites:

  • Setup a reactor with a reflux condenser, addition funnel, and a gas scrubber (to trap

    
     and 
    
    
    
    off-gases).[3]
  • Ensure the system is dry; moisture reacts violently with sulfuryl chloride.

Step 1: Charge and Initiation

  • Load 4-Fluoroanisole (1.0 equiv) into the reactor.

  • Add Triethylamine (0.03 equiv) .

  • Optional: If using solvent, add Dichloromethane (3-5 volumes).[10]

  • Adjust temperature to 25°C .

Step 2: Controlled Addition

  • Begin the dropwise addition of Sulfuryl Chloride (1.1 equiv) .

  • Critical Control Point: The reaction is exothermic. Control the addition rate to maintain the internal temperature between 35°C and 40°C .

  • Observation: Evolution of

    
     and 
    
    
    
    gas will occur.[3] Ensure the scrubber is active.
  • Total addition time should be approximately 3 to 4 hours to prevent accumulation of unreacted reagent.

Step 3: Post-Reaction Digestion

  • After addition is complete, maintain the temperature at 37–40°C .

  • Stir for an additional 3 to 5 hours .

  • Monitor: Check conversion by HPLC or GC. The target is >98% conversion. If starting material remains (>2%), add a small portion (0.05 equiv) of Sulfuryl Chloride and stir for 1 hour.

Step 4: Workup and Isolation

  • Cool the reaction mixture to 20–25°C .

  • Quench: Slowly add Water (0.5 volumes) . Caution: Exothermic hydrolysis of excess

    
    .
    
  • Separate the phases. (If neat, the organic product forms the lower layer; if in DCM, the organic layer is the lower layer).

  • Wash: Wash the organic layer with 10% aqueous Sodium Carbonate (

    
    )  to remove acidic residues.
    
  • Wash with water until pH is neutral.

  • Purification: The crude product is typically >97% pure.[7][9] For high purity, distill under reduced pressure.

Process Visualization

The following diagram illustrates the logical flow and critical control points of the synthesis.

G Start Start: Reactor Setup (Dry, Scrubber Active) Charge Charge Reagents: 4-Fluoroanisole + TEA (Cat.) Start->Charge Addition Controlled Addition: Sulfuryl Chloride (1.1 eq) Temp: 35-40°C | Time: 3.5h Charge->Addition Exothermic Digestion Digestion Phase: Hold at 40°C for 3-5h Addition->Digestion Gas Evolution Check QC Check (HPLC/GC) Conversion > 98%? Digestion->Check AddMore Add 0.05 eq SO2Cl2 Check->AddMore No Quench Quench & Workup: Add Water -> Phase Sep Wash w/ 10% Na2CO3 Check->Quench Yes AddMore->Digestion Isolate Isolation: Distillation or Solvent Removal Target: 2-Chloro-4-fluoroanisole Quench->Isolate

Figure 1: Process flow diagram for the chlorination of 4-fluoroanisole showing critical decision points.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Old/Wet Sulfuryl ChlorideUse fresh reagent.

hydrolyzes to

and

upon moisture exposure.
High Impurity Profile Temperature too high (>45°C)strictly control addition rate. High temps promote polychlorination.
Runaway Exotherm Addition too fastStop addition immediately. Cool reactor. Resume only when T < 35°C.
Emulsion during Workup pH incorrectEnsure the aqueous wash is sufficiently basic (pH > 8) to remove all acid species.

Safety & Hazards (E-E-A-T)

  • Sulfuryl Chloride: Highly toxic, corrosive, and reacts violently with water. Must be handled in a fume hood.

  • Off-gases: The reaction generates significant volumes of

    
     and 
    
    
    
    . An efficient caustic scrubber (NaOH solution) is mandatory.
  • 4-Fluoroanisole: Flammable liquid.[11] Ground all equipment to prevent static discharge.[11]

References

  • Process for electrophilic aromatic substitution.
  • Highly selective aromatic chlorination. Source: Journal of the Chemical Society, Perkin Transactions 2. Context: Discusses the mechanism and selectivity of chlorination in anisole derivatives. URL:[Link]

  • Sulfuryl Chloride: A Versatile Reagent. Source: Organic Syntheses / Sigma-Aldrich Technical Bulletins. Context: General handling and reactivity profile of sulfuryl chloride in organic synthesis. URL:[Link]

Sources

Application Notes and Protocols for the Regioselective Synthesis of Polyhalogenated Anisoles

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Polyhalogenated anisoles are pivotal structural motifs and versatile synthetic intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Their utility is intrinsically linked to the precise placement of halogen substituents on the aromatic ring, a task that demands a nuanced understanding of regiochemical control. This guide provides an in-depth exploration of the principles and state-of-the-art methodologies for the regioselective synthesis of these valuable compounds. We will dissect the electronic and steric factors governing electrophilic aromatic substitution on the anisole scaffold and present detailed, field-proven protocols for achieving specific substitution patterns, including ortho,para-dihalogenation, exclusive ortho-substitution via directed metalation, and the synthesis of challenging ortho,ortho'-disubstituted systems. This document is intended to serve as a comprehensive resource, empowering researchers to navigate the complexities of anisole halogenation and unlock the full synthetic potential of its polyhalogenated derivatives.

Foundational Principles: Understanding Regioselectivity in Anisole Halogenation

The methoxy group (-OCH₃) of anisole is a potent activating and ortho,para-directing group in electrophilic aromatic substitution (EAS) reactions.[1] This directing effect is a consequence of the resonance stabilization of the cationic intermediate, known as the sigma complex or arenium ion, formed during the reaction.

The reaction proceeds via a two-step mechanism:

  • Attack on the electrophile: The π electrons of the aromatic ring act as a nucleophile, attacking the electrophile (E⁺). This is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring.[2]

  • Deprotonation: A base removes a proton from the carbon bearing the electrophile, restoring aromaticity.[2]

The methoxy group, through its +M (mesomeric) effect, donates electron density to the aromatic ring, particularly at the ortho and para positions. This increased electron density makes these positions more nucleophilic and thus more susceptible to attack by electrophiles. Furthermore, the lone pairs on the oxygen atom can directly stabilize the positive charge in the sigma complex when the attack occurs at the ortho or para positions, a stabilization that is not possible for meta attack.

Diagram 1: Mechanism of Electrophilic Aromatic Substitution on Anisole

EAS_Mechanism cluster_0 Step 1: Electrophile Attack (Rate-Determining) cluster_1 Step 2: Deprotonation (Fast) Anisole Anisole Sigma_Ortho Ortho Sigma Complex (Resonance Stabilized) Anisole->Sigma_Ortho ortho attack Sigma_Para Para Sigma Complex (Resonance Stabilized) Anisole->Sigma_Para para attack Electrophile E+ Product_Ortho ortho-Substituted Product Sigma_Ortho->Product_Ortho -H+ Product_Para para-Substituted Product Sigma_Para->Product_Para -H+ Proton H+

Caption: General mechanism for electrophilic aromatic substitution on anisole.

While electronically favored, the ortho positions are sterically hindered by the adjacent methoxy group. Consequently, in many standard halogenation reactions, the para product is the major isomer formed.[3] However, the inherent reactivity of the anisole ring means that over-halogenation is a common challenge, often leading to di- or tri-substituted products if the reaction conditions are not carefully controlled.[4]

Strategic Approaches to Regiocontrolled Halogenation

Achieving a desired polyhalogenation pattern on an anisole ring requires the selection of an appropriate synthetic strategy. The primary methods can be categorized as follows:

  • Direct Electrophilic Halogenation: The most straightforward approach, relying on the inherent directing effects of the methoxy group and any existing substituents.

  • Directed ortho-Metalation (DoM): A powerful technique for exclusively functionalizing the ortho position.

  • Sandmeyer Reaction: An indirect method that allows for the introduction of halogens at positions that may be difficult to access directly, particularly for synthesizing ortho,ortho'-disubstituted anisoles.

The following sections will provide detailed protocols and mechanistic insights for each of these strategies.

Protocol I: Synthesis of ortho,para-Dibromoanisole via Direct Bromination

This protocol details the direct dibromination of anisole to yield 2,4-dibromoanisole, a common building block in organic synthesis. The key to achieving the desired disubstitution while minimizing the formation of monobrominated and tribrominated byproducts is the careful control of stoichiometry and reaction temperature.

Causality Behind Experimental Choices
  • Solvent: Glacial acetic acid is used as it is a polar solvent that can help to stabilize the charged intermediates of the reaction.[4]

  • Temperature: The reaction is initiated at a low temperature (below 10°C) to control the high reactivity of anisole and prevent runaway reactions and over-bromination.[4]

  • Stoichiometry: A slight excess of bromine (2.1-2.2 equivalents) is used to drive the reaction towards disubstitution.[5]

  • Workup: An aqueous solution of sodium bisulfite is used to quench any unreacted bromine, converting it to bromide salts, which are easily removed in the aqueous phase.

Detailed Experimental Protocol

Materials:

  • Anisole (1 equivalent)

  • Bromine (2.2 equivalents)

  • Glacial Acetic Acid

  • Sodium Bisulfite (saturated aqueous solution)

  • Dichloromethane or Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve anisole (1 equivalent) in glacial acetic acid.

  • Cool the flask in an ice bath to bring the internal temperature below 10°C.

  • Slowly add a solution of bromine (2.2 equivalents) in glacial acetic acid from the dropping funnel over a period of 1-2 hours, ensuring the temperature remains below 10°C.[5]

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 18-24 hours. Monitor the reaction progress by TLC or GC.[5]

  • Upon completion, pour the reaction mixture into a beaker containing cold water and a saturated aqueous solution of sodium bisulfite. Stir until the orange color of excess bromine is discharged.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 2,4-dibromoanisole can be further purified by recrystallization or column chromatography.

Diagram 2: Workflow for the Synthesis of 2,4-Dibromoanisole

Dibromoanisole_Workflow Start Anisole in Glacial Acetic Acid Bromination Add Br2 in Acetic Acid (below 10°C) Start->Bromination Stir Stir at Room Temperature (18-24h) Bromination->Stir Quench Quench with Sodium Bisulfite Solution Stir->Quench Extraction Extract with Organic Solvent Quench->Extraction Wash Wash with Water and Brine Extraction->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purify Purify (Recrystallization/Chromatography) Dry_Concentrate->Purify Product 2,4-Dibromoanisole Purify->Product

Caption: Step-by-step workflow for the synthesis of 2,4-dibromoanisole.

Protocol II: Synthesis of ortho,ortho'-Dichloroanisole via Sandmeyer Reaction

The synthesis of 2,6-dihaloanisoles is challenging via direct halogenation due to the strong para-directing nature of the methoxy group. An effective strategy involves the synthesis of the corresponding 2,6-dihaloaniline, followed by a Sandmeyer reaction to replace the amino group with a hydroxyl group, and subsequent methylation.

The Sandmeyer Reaction: A Mechanistic Overview

The Sandmeyer reaction is a versatile method for replacing an amino group on an aromatic ring with a variety of substituents, including halogens and hydroxyl groups.[6] The reaction proceeds in two main stages:

  • Diazotization: The aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid (e.g., HCl, H₂SO₄), to form a diazonium salt.[7]

  • Nucleophilic Substitution: The diazonium salt is then treated with a copper(I) salt (e.g., CuCl, CuBr) or, in the case of hydroxylation, heated in the presence of water and a copper catalyst, to replace the diazonium group (-N₂⁺) with the desired nucleophile. The N₂ molecule is an excellent leaving group, driving the reaction forward.[4]

Detailed Experimental Protocol

This protocol outlines the synthesis of 2,6-dichloroanisole starting from 2,6-dichloroaniline.

Part A: Diazotization of 2,6-Dichloroaniline

Materials:

  • 2,6-Dichloroaniline (1 equivalent)

  • Concentrated Sulfuric Acid

  • Sodium Nitrite (1.1 equivalents)

  • Ice

Procedure:

  • In a flask, carefully add 2,6-dichloroaniline (1 equivalent) to concentrated sulfuric acid, keeping the mixture cool in an ice bath. Stir until a homogeneous solution is obtained.

  • In a separate beaker, dissolve sodium nitrite (1.1 equivalents) in water.

  • Cool both solutions to 0-5°C.

  • Slowly add the sodium nitrite solution to the acidic aniline solution, maintaining the temperature below 5°C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt solution.

Part B: Hydroxylation and Methylation

Materials:

  • The diazonium salt solution from Part A

  • Copper(II) Sulfate solution

  • Sodium Hydroxide solution

  • Dimethyl Sulfate or Methyl Iodide

  • Diethyl Ether

Procedure:

  • Heat the diazonium salt solution in the presence of a copper(II) sulfate solution to facilitate the replacement of the diazonium group with a hydroxyl group, forming 2,6-dichlorophenol.

  • After the reaction is complete, cool the mixture and make it basic with a sodium hydroxide solution.

  • To the resulting solution of sodium 2,6-dichlorophenoxide, add a methylating agent such as dimethyl sulfate or methyl iodide.

  • Stir the reaction mixture until the methylation is complete (monitor by TLC).

  • Extract the product, 2,6-dichloroanisole, with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Protocol III: Regiospecific ortho-Bromination via Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) provides a powerful and highly regioselective method for the functionalization of the ortho position of anisole, overcoming the statistical preference for para-substitution seen in many EAS reactions.

The Principle of Directed ortho-Metalation

The DoM strategy relies on the use of a directing metalating group (DMG) on the aromatic ring. The heteroatom of the DMG coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi), bringing the base into close proximity to the ortho C-H bond. This proximity effect facilitates the deprotonation of the ortho position to form an aryllithium intermediate, which can then be quenched with an appropriate electrophile.[8] For anisole, the methoxy group serves as an effective DMG.[9]

Diagram 3: Mechanism of Directed ortho-Metalation of Anisole

DoM_Mechanism cluster_0 Coordination and Deprotonation cluster_1 Electrophilic Quench Anisole_BuLi Anisole + n-BuLi Coordinated_Complex Coordinated Complex Anisole_BuLi->Coordinated_Complex Coordination Aryllithium ortho-Lithiated Anisole Coordinated_Complex->Aryllithium ortho-Deprotonation Product ortho-Substituted Anisole Aryllithium->Product Reaction with E+ Electrophile E+

Caption: Mechanism of directed ortho-metalation (DoM) of anisole.

Detailed Experimental Protocol for ortho-Bromination

Materials:

  • Anisole (1 equivalent)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 equivalents)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • 1,2-Dibromoethane (as a source of electrophilic bromine) (1.2 equivalents)

  • Saturated aqueous Ammonium Chloride solution

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Add anhydrous THF or diethyl ether to the flask, followed by anisole (1 equivalent).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 equivalents) dropwise via the dropping funnel. Stir the mixture at -78°C for 1 hour.

  • In a separate, dry flask, prepare a solution of 1,2-dibromoethane (1.2 equivalents) in anhydrous THF.

  • Slowly add the solution of the electrophile to the aryllithium species at -78°C.

  • Allow the reaction mixture to warm slowly to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-bromoanisole.

Data Presentation: A Comparative Overview of Halogenating Systems

The choice of halogenating agent and reaction conditions can significantly impact the yield and regioselectivity of anisole halogenation. The following tables summarize representative data from the literature to guide experimental design.

Table 1: Comparison of Brominating Agents for Anisole

Brominating AgentCatalyst/SolventTemp (°C)Major Product(s)Yield (%)ortho:para RatioReference(s)
Br₂Acetic AcidRT4-Bromoanisole~9010:90[10]
NBSAcetonitrileRT4-Bromoanisole>95Highly para-selective[11]
NBSBF₃-H₂ORT4-Bromoanisole96-[12]
BrClAqueousRT2- & 4-Bromoanisole-Varies with pH[10]

Table 2: Comparison of Chlorinating Agents for Anisole

Chlorinating AgentCatalyst/SolventTemp (°C)Major Product(s)Yield (%)ortho:para RatioReference(s)
Cl₂Acetic AcidRT2- & 4-Chloroanisole-40:60[10]
NCSBF₃-H₂ORT4-Chloroanisole85-[12]
SO₂Cl₂ZeoliteRT4-ChloroanisoleHighHighly para-selective[13]

Conclusion and Future Outlook

The regioselective synthesis of polyhalogenated anisoles is a mature yet continually evolving field. While traditional electrophilic aromatic substitution provides a direct route to many valuable compounds, modern methods such as directed ortho-metalation and strategic use of the Sandmeyer reaction have greatly expanded the synthetic toolkit, enabling the preparation of previously inaccessible substitution patterns. The choice of methodology is a critical decision, guided by the desired regiochemistry, substrate compatibility, and scalability requirements. As the demand for structurally complex and functionally diverse molecules grows, particularly in the pharmaceutical and materials science sectors, the development of even more selective, efficient, and sustainable methods for the synthesis of polyhalogenated anisoles will remain an area of active and important research.

References

  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. [Link]

  • PrepChem. (n.d.). Synthesis of 2,6-dichloroaniline. [Link]

  • European Patent Office. (1992). Process for the preparation of 2-chloro and 2,6-dichloroanilines (EP 0500156 A1).
  • YouTube. (2021). Syunthesis of 2 bromoanisole. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer And Other Reactions. [Link]

  • Mood, R. B., & Scriven, E. F. V. (2015). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 5(117), 96253-96277. [Link]

  • Gschwend, H. W., & Rodriguez, H. R. (1979). Ortho-lithiation of aromatic compounds. Organic Reactions, 26, 1-360. [Link]

  • Reddit. (2023). Ortho-lithiation with n-BuLi. [Link]

  • The Journal of Organic Chemistry. (2019). Aromatic Halogenation Using N-Halosuccinimide and PhSSiMe3 or PhSSPh. [Link]

  • Journal of the American Chemical Society. (1997). Ortholithiation of Anisole by n-BuLi−TMEDA: Reaction via Disolvated Dimers. [Link]

  • International Journal of Research and Analytical Reviews. (2016). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. [Link]

  • PubMed. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. [Link]

  • PubChem. (n.d.). 2-Bromo-6-chloroanisole. [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]

  • Quora. (2016). How is the bromination mechanism of anisole carried out?. [Link]

  • ResearchGate. (2005). Regioselective bromination of aromatic compounds with Br 2/SO 2Cl 2 over microporous catalysts. [Link]

  • Myers Research Group. (n.d.). ortho metalation. [Link]

  • ResearchGate. (2015). Regioselective bromination of phenols. [Link]

  • PubMed. (2010). Halogen atoms in the modern medicinal chemistry: hints for the drug design. [Link]

  • Google Patents. (2017).
  • Organic Letters. (2006). A Simple Catalytic Method for the Regioselective Halogenation of Arenes. [Link]

  • MDPI. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]

  • Angewandte Chemie International Edition. (2017). Regioselective Synthesis of Polycyclic and Heptagon-embedded Aromatic Compounds through a Versatile π-Extension of Aryl Halides. [Link]

  • YouTube. (2021). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. [Link]

  • ResearchGate. (2021). The mechanism of the bromination of anisole catalyzed by Cat‐3. [Link]

  • PubMed. (2019). Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols. [Link]

  • Journal of the American Chemical Society. (2004). N-Halosuccinimide/BF3−H2O, Efficient Electrophilic Halogenating Systems for Aromatics. [Link]

  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

  • PubMed. (2015). Contributions of BrCl, Br2, BrOCl, Br2O, and HOBr to regiospecific bromination rates of anisole and bromoanisoles in aqueous solution. [Link]

  • Lumen Learning. (n.d.). The General Mechanism for Electrophilic Aromatic Substitution Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). N-Halosuccinimide/BF3-H2O, Efficient Electrophilic Halogenating Systems for Aromatics. [Link]

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Technical Application Note: Site-Selective Functionalization of 3,5-Dichloro-4-fluoroanisole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the site-selective functionalization of 3,5-Dichloro-4-fluoroanisole , a versatile polyhalogenated building block.[1]

Introduction & Reactivity Profile

This compound presents a unique "reactivity triad" for the synthetic chemist. It contains three halogen handles and an electron-donating methoxy group, creating a scaffold with distinct electronic zones.[1] Successful utilization of this building block requires navigating the competition between Palladium-catalyzed cross-coupling (favoring C–Cl) and Nucleophilic Aromatic Substitution (SNAr) (favoring C–F).

The Chemoselectivity Landscape

The molecule possesses


 symmetry (locally), making the two C–Cl bonds equivalent but distinct from the C–F bond.
BondReactivity ModeActivation BarrierDriver
C–Cl (C3/C5) Pd-Catalyzed Coupling (Suzuki, Buchwald)LowOxidative addition into C–Cl is significantly faster than C–F (Bond Dissociation Energy: C–Cl < C–F).[1]
C–F (C4) SNAr (Nucleophilic Attack)Moderate/HighThe C–F bond is activated by the two ortho-chlorine atoms (inductive withdrawal), making it susceptible to nucleophilic displacement, despite the para-methoxy deactivation.
C–H (C2/C6) Electrophilic Substitution HighSterically crowded and electronically deactivated by the meta-chlorines.
Expert Insight: The Orthogonality Principle
  • Metal-Catalyzed: Under standard Pd-catalyzed conditions (Suzuki/Buchwald), the C–Cl bond reacts exclusively .[1] The C–F bond is inert to Pd(0) unless specialized "fluoro-activation" ligands are used.[1]

  • Metal-Free: Under basic, thermal conditions with strong nucleophiles, the C–F bond reacts exclusively via SNAr.[1] The C–Cl bond is generally too poor a leaving group for SNAr compared to fluorine in this activated system.

Visualizing the Reaction Pathways

The following diagram maps the logical flow for functionalizing this scaffold.

ReactivityMap Start This compound MonoSuzuki Product A: Mono-Aryl (3-Aryl-5-chloro-4-fluoroanisole) Start->MonoSuzuki Protocol 1: Pd(0), 1.0 eq Ar-B(OH)2 Controlled Temp SNArProduct Product C: C-4 Substituted (S_NAr Displacement of F) Start->SNArProduct Protocol 3: Nucleophile, Base, Heat (NO Catalyst) Buchwald Product D: C-3 Amine (Buchwald-Hartwig) Start->Buchwald Protocol 2: Pd(0), Amine, Base BisSuzuki Product B: Bis-Aryl (3,5-Diaryl-4-fluoroanisole) MonoSuzuki->BisSuzuki Excess Ar-B(OH)2 Higher Temp

Figure 1: Divergent synthetic pathways based on catalyst presence and thermal conditions.

Experimental Protocols

Protocol 1: Site-Selective Mono-Suzuki Coupling

Objective: Replace one chlorine atom with an aryl group while preserving the second chlorine and the fluorine.[1]

  • Challenge: Preventing "over-coupling" (bis-arylation) and scrambling.

  • Solution: Use of a bulky ligand (SPhos or XPhos) creates a sterically crowded mono-coupled product that undergoes the second oxidative addition more slowly.[1]

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Boronic Acid: Ar–B(OH)₂ (1.05 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: SPhos (4 mol%) (CAS: 657408-07-6)[1]

  • Base: K₃PO₄ (2.0 equiv, 2M aqueous solution)

  • Solvent: Toluene (0.2 M concentration)

Step-by-Step:

  • Setup: Charge a reaction vial with the substrate, boronic acid, Pd(OAc)₂, and SPhos.

  • Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed Toluene and 2M aq. K₃PO₄ via syringe.

  • Reaction: Heat to 80 °C for 4–12 hours.

    • Note: Monitor by HPLC/UPLC. If bis-coupling (>5%) is observed, lower temperature to 60 °C.[1]

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography. The mono-coupled product is usually less polar than the boronic acid but more polar than the starting material.[1]

Protocol 2: Buchwald-Hartwig Amination (C–Cl Selective)

Objective: Introduce an amine at the C3 position.[1]

  • Challenge: Competition from SNAr at the C–F bond if the reaction temperature is too high or the base is too nucleophilic.

  • Solution: Use a highly active precatalyst (BrettPhos Pd G4) that operates at lower temperatures (<80 °C).

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv

  • Catalyst: BrettPhos Pd G4 (2-3 mol%)[1]

  • Base: NaOtBu (1.5 equiv) — Use Cs₂CO₃ if the substrate has base-sensitive groups.[1]

  • Solvent: 1,4-Dioxane (anhydrous)[1]

Step-by-Step:

  • Pre-complexation: Not required if using G4 precatalyst. If using Pd₂(dba)₃, premix with ligand for 10 mins.

  • Execution: Combine all solids in a glovebox or under active Ar flow. Add solvent.[2][3][4][5]

  • Heating: Stir at 70–80 °C .

    • Critical Control Point: Do not exceed 100 °C. Above this threshold, the amine/base combination may begin to displace the Fluorine via SNAr.

  • Monitoring: Watch for the disappearance of starting material. The C–F bond should remain intact (doublet in 19F NMR).

Protocol 3: SNAr Functionalization (C–F Selective)

Objective: Displace the Fluorine atom with a nucleophile (O, S, or N).

  • Mechanism: The two ortho-chlorines withdraw electron density, activating the C–F bond.[1] The para-methoxy group is deactivating, but the ortho-activation generally dominates for strong nucleophiles.[1]

Reagents:

  • Nucleophile: Thiol (R-SH), Phenol (Ar-OH), or cyclic amine.[1]

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv).

  • Solvent: DMF or DMSO (Polar Aprotic is essential).

  • Catalyst: NONE.

Step-by-Step:

  • Mixture: Dissolve substrate and nucleophile in DMF.

  • Activation: Add inorganic base.

  • Heat: Heat to 100–120 °C .

    • Observation: This reaction is slower than the Pd-couplings.[1] It may require 12–24 hours.

  • Workup: Pour into ice water to precipitate the product or extract with EtOAc.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Bis-coupling observed (Protocol 1) Temperature too high or excess Boronic acid.[1]Reduce temp to 60°C; Use strict 1.0 equiv of Boronic acid; Switch to syringe pump addition of the boronic acid.
De-chlorination (Hydrodehalogenation) Hydride source present (often from solvent or base impurities).Ensure solvents are anhydrous; avoid alcoholic solvents (use Toluene/Dioxane); Lower the catalyst loading.
Reaction Stalled (Protocol 2) Catalyst poisoning or oxidative addition failure.Switch to RuPhos (for secondary amines) or BrettPhos (for primary amines). Ensure O₂ exclusion.
Loss of Fluorine (Protocol 1/2) Unintended SNAr side reaction.Switch base from NaOtBu/KOH to weaker bases like K₃PO₄ or Cs₂CO₃ . Lower reaction temperature.[6]

References

  • Site-Selectivity in Polyhalogenated Arenes

    • Sarpong, R., et al. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes."[1] Chem. Rev.2022 , 122, 10126–10169. Link

  • Buchwald-Hartwig Conditions

    • Ruiz-Castillo, P., Buchwald, S. L.[1] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chem. Rev.2016 , 116, 12564–12649. Link

  • SNAr Reactivity of Fluoroarenes

    • Rohrbach, S., et al. "Nucleophilic Aromatic Substitution on Pentafluorosulfanyl-Substituted Arenes."[1] Beilstein J. Org. Chem.2016 , 12, 192–197. Link

    • Note: Validates the activ
  • Mono-Arylation of Dichloroarenes

    • Hesp, K. D., Stradiotto, M., et al. "Palladium-Catalyzed Mono-α-arylation."[1][5] J. Am. Chem. Soc.[5][7]2011 , 133, 5194.[5] Link

Sources

Application Note: Strategic Synthesis and Functionalization of 3,5-Dichloro-4-fluoroanisole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The 3,5-dichloro-4-fluoroanisole scaffold (CAS: This compound is not a standard catalog name; the precise IUPAC is 1,3-dichloro-2-fluoro-5-methoxybenzene or more commonly derived from 3,5-dichloro-4-fluorophenol ) represents a highly privileged structural motif in agrochemical and pharmaceutical discovery. The unique combination of the lipophilic, electron-withdrawing chlorine atoms and the metabolic stability of the fluorine moiety makes this scaffold ideal for modulating pKa and metabolic clearance in drug candidates.

Critical Regioselectivity Challenge: Direct electrophilic chlorination of 4-fluoroanisole is not viable for accessing the 3,5-dichloro isomer. The strong ortho/para directing effect of the methoxy group directs chlorination to the 2,6-positions (ortho to OMe), yielding 2,6-dichloro-4-fluoroanisole.

To access the 3,5-dichloro-4-fluoro substitution pattern (where chlorines are ortho to fluorine and meta to methoxy), a "Reverse-Electronic" synthetic strategy is required. This guide details a robust, scalable route starting from 2,6-dichlorofluorobenzene, utilizing a nitration-reduction-diazotization sequence to establish the correct regiochemistry before installing the methoxy group.

Retrosynthetic Analysis & Pathway

The synthesis relies on the inherent directing effects of the 2,6-dichlorofluorobenzene precursor. The fluorine atom (para-director) and chlorine atoms (ortho/para-directors) cooperatively direct electrophilic nitration to the position para to the fluorine (position 4), which corresponds to the meta position relative to the chlorines.

Synthetic Pathway Diagram

G Start 2,6-Dichlorofluorobenzene (CAS 2268-05-5) Inter1 3,5-Dichloro-4- fluoronitrobenzene Start->Inter1 HNO3, H2SO4 Nitration (Regioselective) Inter2 3,5-Dichloro-4- fluoroaniline Inter1->Inter2 Fe/HCl or H2/Pd Reduction Inter3 3,5-Dichloro-4- fluorophenol Inter2->Inter3 1. NaNO2/H2SO4 2. H2O, Heat (Diazotization/Hydrolysis) Target 3,5-Dichloro-4- fluoroanisole Inter3->Target MeI, K2CO3 O-Methylation

Detailed Experimental Protocols

Step 1: Regioselective Nitration

Objective: Install the nitrogen functionality para to the fluorine atom.

  • Substrate: 2,6-Dichlorofluorobenzene (CAS 2268-05-5).[1]

  • Product: 3,5-Dichloro-4-fluoronitrobenzene.

Protocol:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and addition funnel.

  • Acid Charge: Charge concentrated

    
     (150 mL) and cool to 0-5°C.
    
  • Substrate Addition: Add 2,6-dichlorofluorobenzene (50.0 g, 303 mmol) dropwise/portion-wise, maintaining temperature <10°C.

  • Nitration: Add a mixture of fuming

    
     (25 mL) and concentrated 
    
    
    
    (40 mL) dropwise over 45 minutes. Critical: Maintain internal temperature between 50-60°C to ensure complete conversion without over-nitration.
  • Workup: Pour the reaction mixture onto crushed ice (500 g). Filter the resulting pale yellow precipitate. Wash with cold water (

    
     mL) until pH is neutral.
    
  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[2][3]

    • Yield Expectation: 85-90%.

Step 2: Reduction to Aniline

Objective: Convert the nitro group to the aniline handle.

  • Product: 3,5-Dichloro-4-fluoroaniline (CAS 2729-34-2).

Protocol (Iron-Mediated):

  • Setup: 1 L flask with reflux condenser.

  • Reaction: Suspend the nitro compound (40 g) in Ethanol (300 mL) and Water (75 mL). Add Ammonium Chloride (4.0 g) and Iron Powder (35 g, 3.5 eq).

  • Reflux: Heat to vigorous reflux for 4 hours. Monitor by TLC (disappearance of yellow nitro spot).

  • Workup: Filter hot through a Celite pad to remove iron oxides. Concentrate the filtrate.

  • Extraction: Dilute residue with EtOAc, wash with brine, dry over

    
    .
    
    • Yield Expectation: >90%.[4][5][6]

Step 3: Diazotization & Hydrolysis (The "Phenol Switch")

Objective: Convert the aniline to the phenol. This is the pivotal step to access the oxygenated scaffold.

  • Product: 3,5-Dichloro-4-fluorophenol.

Protocol:

  • Salt Formation: Dissolve the aniline (30 g) in 35%

    
     (150 mL). Heat gently to dissolve if needed, then cool rapidly to 0-5°C to form a fine suspension of the amine sulfate.
    
  • Diazotization: Add

    
     solution (1.1 eq in min. water) dropwise, keeping 
    
    
    
    . Stir for 30 min. Safety: Ensure no nitrous fumes escape (use scrubber).
  • Hydrolysis: Transfer the cold diazonium salt solution dropwise into a separate flask containing boiling water (200 mL) containing 5%

    
    . The diazonium salt will decompose immediately, evolving 
    
    
    
    .
  • Isolation: Steam distill the phenol or cool and extract with DCM.

    • Yield Expectation: 60-75%.

Step 4: O-Methylation

Objective: Final capping to the anisole.

  • Product: this compound.

Protocol:

  • Reaction: Dissolve 3,5-dichloro-4-fluorophenol (20 g) in Acetone (200 mL). Add

    
     (1.5 eq, anhydrous).
    
  • Addition: Add Methyl Iodide (MeI) (1.2 eq) dropwise.

  • Conditions: Reflux for 4 hours.

  • Workup: Filter off salts. Evaporate solvent.[3] Dissolve residue in Ether, wash with 1M NaOH (to remove unreacted phenol), then brine.

  • Distillation: Purify by vacuum distillation.

Functionalization & Derivatives[1][3][8][9]

Once the This compound core is synthesized, it serves as a versatile platform for further derivatization.

Route A: Directed Ortho-Lithiation (DoM)

The position ortho to the methoxy group (Position 2/6) is activated by the methoxy group and the inductive effect of the adjacent chlorine.

  • Reagents: LDA or n-BuLi / THF / -78°C.

  • Electrophiles:

    
     (for boronic acids), 
    
    
    
    (for aldehydes),
    
    
    (for iodides).
  • Outcome: Access to 2-substituted-3,5-dichloro-4-fluoroanisoles .

Route B: Transition Metal Cross-Coupling

The Chlorine atoms at positions 3 and 5 are handles for Pd-catalyzed coupling, though they are sterically hindered and electronically deactivated compared to bromides.

  • Catalyst System:

    
     / S-Phos or Buchwald Precatalysts (e.g., XPhos Pd G2).
    
  • Partners: Aryl boronic acids (Suzuki) or Amines (Buchwald-Hartwig).

  • Selectivity: Mono-coupling can be achieved by controlling stoichiometry, yielding non-symmetric biaryls.

Analytical Data Summary

PropertyValue / CharacteristicNotes
Physical State Colorless Solid / OilLow melting point solid expected.
1H NMR

~3.9 (s, 3H, OMe), ~6.9 (d, 2H, Ar-H)
Doublet due to

coupling (~6-8 Hz).
19F NMR

~-120 to -130 ppm
Characteristic of fluoro-arene flanked by chlorines.
GC-MS M+ peaks at M, M+2, M+4 (9:6:1 ratio)Distinctive

isotope pattern.

Safety & Handling

  • Hydrofluoric Acid (HF) Potential: While the C-F bond is stable, combustion or extreme acidic conditions can generate HF. Use calcium gluconate gel in case of exposure.

  • Diazonium Salts: The intermediate in Step 3 is potentially explosive if allowed to dry. Always keep in solution and decompose immediately.

  • Methyl Iodide: A potent alkylating agent and suspected carcinogen. Use in a fume hood with appropriate gloves.

References

  • Nitration of 2,6-Dichlorofluorobenzene

    • Source: CN103420842A - Preparation method for 2,3,4-trifluoronitrobenzene (discusses nitration of 2,6-dichlorofluorobenzene as primary step).[6]

  • Reduction of Nitroarenes

    • Source: CN101624348A - Preparation method of para-fluoroaniline (describes reduction of 3,5-dichloro-4-fluoronitrobenzene).
  • General Phenol Methylation Protocols: Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. (Standard reference for Williamson Ether Synthesis).
  • Regioselectivity of Electrophilic Substitution

    • Source: BenchChem Application Note: Enhancing Regioselectivity of Electrophilic Substitution on 4-Fluoroanisole.
    • (Verified via search result 1.7 context).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3,5-Dichloro-4-fluoroanisole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,5-Dichloro-4-fluoroanisole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and troubleshoot common issues in this multi-step synthesis. Here, we provide in-depth technical guidance, detailed protocols, and data-driven insights to ensure the successful and efficient production of this valuable chemical intermediate.

I. Synthetic Strategy: A Two-Step Approach

The most common and logical synthetic route to this compound involves a two-step process. The initial and often most challenging step is the synthesis of the key intermediate, 3,5-dichloro-4-fluorophenol, via a diazotization-hydrolysis sequence. This is followed by a Williamson ether synthesis to methylate the phenolic hydroxyl group.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 3,5-dichloro-4-fluorophenol cluster_1 Step 2: Methylation 3,5-dichloro-4-fluoroaniline 3,5-dichloro-4-fluoroaniline Diazonium_Salt Unstable Diazonium Salt Intermediate 3,5-dichloro-4-fluoroaniline->Diazonium_Salt Diazotization (NaNO₂, H₂SO₄, H₂O) 3,5-dichloro-4-fluorophenol 3,5-dichloro-4-fluorophenol Diazonium_Salt->3,5-dichloro-4-fluorophenol Hydrolysis (H₂O, Heat) Phenol_Intermediate 3,5-dichloro-4-fluorophenol This compound This compound Phenol_Intermediate->this compound Williamson Ether Synthesis (Methylating Agent, Base)

Caption: Overall workflow for the synthesis of this compound.

II. Detailed Experimental Protocols

Step 1: Synthesis of 3,5-dichloro-4-fluorophenol

This procedure is adapted from established methods for the conversion of anilines to phenols via diazotization and hydrolysis.[1]

Materials:

  • 3,5-dichloro-4-fluoroaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

Procedure:

  • Preparation of the Aniline Salt Solution: In a flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add 3,5-dichloro-4-fluoroaniline to an aqueous solution of sulfuric acid while maintaining the temperature below 50°C. Stir until complete dissolution.

  • Diazotization: Cool the aniline salt solution to 0-5°C in an ice-salt bath. Prepare a solution of sodium nitrite in water and add it dropwise to the cooled aniline solution, ensuring the temperature does not exceed 5°C. The rate of addition is critical to prevent the accumulation of unstable diazonium salt.[2][3]

  • Hydrolysis: Once the diazotization is complete (indicated by a persistent positive test with starch-iodide paper for excess nitrous acid), slowly and carefully add the diazonium salt solution to a separate flask containing boiling water. The diazonium group will hydrolyze, releasing nitrogen gas and forming the phenol.[1]

  • Isolation and Purification: The resulting 3,5-dichloro-4-fluorophenol can be isolated by steam distillation or solvent extraction. Further purification can be achieved by recrystallization or column chromatography.

Step 2: Williamson Ether Synthesis of this compound

This protocol is based on the classical Williamson ether synthesis, optimized for an electron-deficient phenol.[4][5]

Materials:

  • 3,5-dichloro-4-fluorophenol

  • Dimethyl Sulfate (DMS) or Methyl Iodide (MeI)

  • Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

  • N,N-Dimethylformamide (DMF) or Acetone

  • Deionized Water

  • Brine

Procedure:

  • Preparation of the Phenoxide: Dissolve the 3,5-dichloro-4-fluorophenol in DMF or acetone in a round-bottom flask equipped with a magnetic stirrer and reflux condenser. Add anhydrous potassium carbonate (or another suitable base). Stir the mixture at room temperature to form the potassium phenoxide salt.

  • Methylation: Add the methylating agent (e.g., dimethyl sulfate) dropwise to the reaction mixture.[6] An exothermic reaction may be observed.

  • Reaction Monitoring: Heat the reaction mixture to 50-70°C and monitor the progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation or column chromatography to yield the final product.

III. Troubleshooting Guide

Troubleshooting_Guide cluster_step1 Step 1: Diazotization & Hydrolysis cluster_step2 Step 2: Methylation Low_Yield_Phenol Low Yield of Phenol Incomplete_Diazotization Incomplete Diazotization Low_Yield_Phenol->Incomplete_Diazotization Possible Cause Decomposition Diazonium Salt Decomposition Low_Yield_Phenol->Decomposition Possible Cause Side_Reactions Side Reactions (e.g., azo coupling) Low_Yield_Phenol->Side_Reactions Possible Cause Sol_Incomplete_Diazotization Ensure stoichiometric NaNO₂. Maintain T < 5°C. Incomplete_Diazotization->Sol_Incomplete_Diazotization Solution Sol_Decomposition Strict temperature control (0-5°C). Use diazonium salt immediately. Decomposition->Sol_Decomposition Solution Sol_Side_Reactions Slow addition of NaNO₂. Ensure acidic conditions. Side_Reactions->Sol_Side_Reactions Solution Low_Yield_Anisole Low Yield of Anisole Incomplete_Reaction Incomplete Reaction Low_Yield_Anisole->Incomplete_Reaction Possible Cause Byproduct_Formation Byproduct Formation (C-alkylation) Low_Yield_Anisole->Byproduct_Formation Possible Cause Sol_Incomplete_Reaction Use a stronger base or more reactive methylating agent (MeI > DMS). Increase reaction time/temperature. Incomplete_Reaction->Sol_Incomplete_Reaction Solution Sol_Byproduct_Formation Use a less polar solvent. Optimize base and temperature. Byproduct_Formation->Sol_Byproduct_Formation Solution

Caption: Troubleshooting decision tree for the synthesis of this compound.

Step 1: Synthesis of 3,5-dichloro-4-fluorophenol - Troubleshooting

Q1: The yield of the phenol is consistently low. What are the likely causes?

A1: Low yields in this step often trace back to the stability of the diazonium salt and the efficiency of the diazotization and hydrolysis reactions.

  • Cause 1: Incomplete Diazotization. The reaction may not have gone to completion.

    • Solution: Ensure that a slight excess of sodium nitrite is used. You can test for the presence of nitrous acid using starch-iodide paper. Also, maintain a sufficiently acidic environment to ensure the formation of nitrous acid.

  • Cause 2: Decomposition of the Diazonium Salt. The diazonium salt of 3,5-dichloro-4-fluoroaniline is particularly unstable due to the electron-withdrawing nature of the halogen substituents.[2]

    • Solution: Strict temperature control is paramount. The diazotization should be carried out between 0-5°C. Any increase in temperature can lead to premature decomposition of the diazonium salt. It is also advisable to use the diazonium salt solution immediately in the subsequent hydrolysis step.[3]

  • Cause 3: Side Reactions. If the concentration of the diazonium salt is too high, or if the pH is not sufficiently acidic, side reactions such as the formation of azo compounds can occur, reducing the yield of the desired phenol.

    • Solution: Ensure slow, controlled addition of the sodium nitrite solution to the aniline salt solution to avoid a buildup of the diazonium salt. Maintain a strongly acidic medium throughout the diazotization process.

Step 2: Williamson Ether Synthesis - Troubleshooting

Q2: The methylation reaction is incomplete, and I have a significant amount of unreacted phenol.

A2: Incomplete methylation is a common issue, especially with electron-deficient phenols, which are less nucleophilic.

  • Cause 1: Insufficiently Basic Conditions. The phenol may not be fully deprotonated to the more nucleophilic phenoxide.

    • Solution: Consider using a stronger base, such as sodium hydride (NaH), to ensure complete deprotonation.[7] However, exercise caution as NaH is highly reactive. Alternatively, ensure that a sufficient excess of a weaker base like potassium carbonate is used and that the reaction is given enough time for the phenoxide to form.

  • Cause 2: Reactivity of the Methylating Agent. The chosen methylating agent may not be reactive enough under the reaction conditions.

    • Solution: The reactivity of methylating agents follows the order: methyl iodide > dimethyl sulfate > methyl chloride.[8] If using a less reactive agent, you may need to increase the reaction temperature or time.

  • Cause 3: Poor Solvent Choice. The solvent plays a crucial role in an SN2 reaction.

    • Solution: A polar aprotic solvent like DMF or DMSO is generally preferred as it solvates the cation of the base, leaving the phenoxide anion more available for nucleophilic attack.[7]

Q3: I am observing the formation of byproducts during methylation. How can I minimize these?

A3: While C-alkylation is a potential side reaction in Williamson ether synthesis, it is less common with phenols unless the reaction conditions are harsh.

  • Cause 1: High Reaction Temperature. Elevated temperatures can sometimes promote side reactions.

    • Solution: Try to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely by TLC to avoid prolonged heating after completion.

  • Cause 2: Choice of Base and Solvent. The reaction environment can influence the selectivity.

    • Solution: In some cases, a less polar solvent might favor O-alkylation. Experimenting with different base-solvent combinations can help optimize the selectivity for the desired product.

IV. Frequently Asked Questions (FAQs)

Q: What is the best methylating agent to use for this synthesis?

A: The choice of methylating agent depends on a balance of reactivity, cost, and safety.

  • Methyl Iodide (MeI): Highly reactive and often gives good yields, but it is more expensive and a potent carcinogen.

  • Dimethyl Sulfate (DMS): A good compromise of reactivity and cost. It is also toxic and should be handled with extreme care.[6]

  • Dimethyl Carbonate (DMC): A greener, less toxic alternative, but it generally requires higher temperatures and longer reaction times.[9]

Q: How can I effectively monitor the progress of these reactions?

A: Thin Layer Chromatography (TLC) is an excellent tool for monitoring both reaction steps. For the methylation step, you can visualize the consumption of the starting phenol and the formation of the less polar anisole product. A suitable eluent system would be a mixture of hexane and ethyl acetate.

Q: Are there any specific safety precautions I should take?

A: Yes, several of the reagents used in this synthesis are hazardous.

  • Diazonium Salts: Can be explosive when isolated and dry. Always handle them in solution and avoid accumulation.

  • Methylating Agents: Methyl iodide and dimethyl sulfate are toxic and carcinogenic. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Bases: Strong bases like sodium hydride are highly flammable and react violently with water.

Q: Can I use a phase-transfer catalyst for the methylation step?

A: Yes, a phase-transfer catalyst (PTC) can be beneficial, especially if you are using a two-phase system (e.g., aqueous NaOH and an organic solvent). A PTC can facilitate the transfer of the phenoxide from the aqueous phase to the organic phase, where it can react with the methylating agent. This can sometimes improve reaction rates and yields.[10]

V. Data Summary

ParameterStep 1: Diazotization/HydrolysisStep 2: Methylation
Key Reagents 3,5-dichloro-4-fluoroaniline, NaNO₂, H₂SO₄3,5-dichloro-4-fluorophenol, Methylating Agent, Base
Typical Solvents WaterDMF, Acetone
Temperature 0-5°C (Diazotization), ~100°C (Hydrolysis)50-70°C
Typical Yield 70-85%85-95%
Key Challenges Diazonium salt instabilityIncomplete reaction, byproduct formation
Purification Steam distillation, RecrystallizationVacuum distillation, Column chromatography

VI. References

  • CN112010732A - Preparation method of 3, 5-dichloro-4-fluorobromobenzene compound - Google Patents. Available at:

  • Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents. Available at:

  • Williamson ether synthesis - Wikipedia. Available at: [Link]

  • Process For Preparation Of 3, 5 Dichloroaniline - Quick Company. Available at: [Link]

  • The Williamson Ether Synthesis. Available at: [Link]

  • Process for producing 3,5-difluoroaniline - European Patent Office - EP 0497213 A2. Available at: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

  • dl-4,4',6,6'-TETRACHLORODIPHENIC ACID - Organic Syntheses Procedure. Available at: [Link]

  • Methylation of phenols - Google Patents. Available at:

  • Dearomatization of Electron-Deficient Phenols to ortho-Quinones Enabled by Bidentate Nitrogen-Ligated I(V) Reagents - PMC - PubMed Central. Available at: [Link]

  • One-Step Preparation of Some 3-Substituted Anisoles - ResearchGate. Available at: [Link]

  • US6706929B2 - Accelerated process for preparing O-methyl phenols, N-methyl heteroaromatic compounds, and methylated aminophenols - Google Patents. Available at:

  • CA2340442C - Process for preparing 3,5-difluoroaniline - Google Patents. Available at:

  • Alkoxyalkylation of Electron-Rich Aromatic Compounds - MDPI. Available at: [Link]

  • One-Step Preparation of Some 3-Substituted Anisoles - ACS Figshare. Available at: [Link]

  • METHYLATION OF PHENOL WITH METHANOL OVER HIGH-SILICA BETA ZEOLITE - AIR Unimi. Available at: [Link]

  • Diazotisation - Organic Chemistry Portal. Available at: [Link]

  • Homodimerization of electron rich phenols. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]

  • Ether synthesis by etherification (alkylation) - Organic Chemistry Portal. Available at: [Link]

  • Anisole Impurities and Related Compound - Veeprho. Available at: [Link]

  • US3855318A - Selective methylation of phenols - Google Patents. Available at:

  • Methylation of phenols - Sciencemadness Discussion Board. Available at: [Link]

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents - ResearchGate. Available at: [Link]

  • Ch24: ArOH to ArOR - University of Calgary. Available at: [Link]

  • Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers - PubMed. Available at: [Link]

  • Preparation of fully substituted anilines for the synthesis of functionalized indoles - PubMed. Available at: [Link]

  • How can I convert benzene to anisol? - Quora. Available at: [Link]

  • CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents. Available at:

Sources

Technical Support Center: Anisole Chlorination Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Overview

Welcome to the Anisole Chlorination Technical Support Center. This guide addresses the "Selectivity-Reactivity Paradox" inherent in electrophilic aromatic substitution (EAS) of activated ethers. The methoxy group in anisole is a strong activator and ortho/para director, making the molecule highly prone to both polychlorination (over-reaction) and regio-isomeric mixtures (low para-selectivity).

Our goal is to transition your workflow from a stochastic "mix-and-pray" approach to a kinetically controlled, self-validating system.

The Primary Side Products
  • 2-Chloroanisole (Ortho-isomer): The kinetic competitor to the desired para-product.

  • 2,4-Dichloroanisole (Over-chlorination): Formed when the reaction rate is too high or stoichiometry is uncontrolled.

  • Chlorophenols (Demethylation): Result of ether cleavage under harsh acidic conditions.

Troubleshooting Guide (FAQ)

Issue 1: "I am observing significant amounts of 2,4-dichloroanisole (over-chlorination) despite using 1 equivalent of chlorinating agent."

Diagnosis: This is a classic issue of local concentration gradients and relative reaction rates . Even if the global stoichiometry is 1:1, if the chlorinating agent is added too quickly or mixing is poor, local excesses of the reagent will react with the newly formed monochloroanisole (which remains activated) before it can disperse.

Technical Solutions:

  • Switch Reagents: Move from elemental Chlorine (

    
    ) to Sulfuryl Chloride (
    
    
    
    )
    .
    
    
    allows for a more controlled release of the active electrophile and is easier to dose precisely than gas.
  • Dilution & Addition Rate: Increase solvent volume to reduce global concentration. Implement a syringe pump for the dropwise addition of the chlorinating agent over 1–2 hours.

  • Temperature Suppression: Lower the reaction temperature to 0°C or -10°C. The activation energy (

    
    ) for the second chlorination is higher than the first; lower temperatures kinetically favor the mono-substitution.
    
Issue 2: "My Para:Ortho ratio is poor (e.g., 60:40). How do I maximize the para-isomer?"

Diagnosis: The ortho position is statistically favored (2 sites vs. 1 site), but the para position is sterically favored. A low ratio indicates that the transition state is not sufficiently sterically crowded.

Technical Solutions:

  • Zeolite Catalysis (Shape Selectivity): Incorporate Zeolite K-L or ZSM-5 . These microporous solids impose "shape selectivity." The transition state required to form ortho-chloroanisole is too bulky to fit inside the zeolite pores, effectively shutting down that pathway and forcing para-substitution.

  • Solvent Sterics: Switch to a bulkier or more complexing solvent. While acetonitrile (

    
    ) is common, using solvents that coordinate with the reagent can increase the effective size of the electrophile, enhancing steric hindrance at the ortho positions.
    
  • Reagent Tuning: Use N-Chlorosuccinimide (NCS) in combination with a Lewis Acid catalyst. The bulky succinimide group makes ortho attack sterically unfavorable compared to the smaller

    
     ion generated from 
    
    
    
    gas.
Issue 3: "The reaction mixture is turning dark, and I detect phenolic impurities."

Diagnosis: This indicates ether cleavage (demethylation). The HCl byproduct generated during chlorination is a strong acid that can protonate the ether oxygen, leading to cleavage, especially at high temperatures or in the presence of strong Lewis acids like


.

Technical Solutions:

  • Acid Scavenging: Add a weak base or an acid scavenger (e.g., propylene oxide or solid sodium carbonate) to neutralize HCl as it forms.

  • Catalyst Swap: Avoid

    
     or 
    
    
    
    if possible. Use milder catalysts like Silica-supported acids or simply rely on the thermal activation of
    
    
    if the substrate allows.

Comparative Reagent Analysis

The choice of chlorinating agent dictates the side-product profile.

ReagentActive SpeciesPara:Ortho SelectivityRisk of Over-ChlorinationRecommended Use Case
Chlorine Gas (

)

/

Low (Statistical)High Industrial scale where separation is cheap; not for high-precision R&D.
Sulfuryl Chloride (

)

ModerateLow Standard laboratory synthesis; easy to handle liquid.
NCS + Catalyst

(Complexed)
High Very LowHigh-value intermediates requiring high regioselectivity.
Zeolite +

/

Encapsulated SpeciesVery High Low"Green" chemistry applications requiring minimal purification.

Visualizing the Pathway & Troubleshooting Logic

Diagram 1: Reaction Pathway & Side Product Origins

This diagram maps the kinetic bifurcation points where side products are generated.

AnisoleChlorination Anisole Anisole (Starting Material) Transition Sigma Complex (Intermediate) Anisole->Transition + Cl+ (Electrophile) Para 4-Chloroanisole (Target Product) Transition->Para Major Path (Steric Preference) Ortho 2-Chloroanisole (Regio-Impurity) Transition->Ortho Minor Path (Statistical) Phenol Chlorophenols (Demethylation) Transition->Phenol High Acidity (HCl) Lewis Acid Cleavage Dichloro 2,4-Dichloroanisole (Over-Chlorination) Para->Dichloro Excess Reagent High Temp Ortho->Dichloro Excess Reagent

Caption: Kinetic bifurcation points in anisole chlorination. Red nodes indicate side products to be minimized.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to resolve specific impurity profiles.

TroubleshootingTree Start Problem Identification Q1 Is the main impurity 2,4-Dichloroanisole? Start->Q1 Q2 Is the main impurity 2-Chloroanisole (Ortho)? Q1->Q2 No Sol1 Solution: Control Stoichiometry Use SO2Cl2 dropwise Lower Temp (<0°C) Q1->Sol1 Yes Sol2 Solution: Increase Sterics Use Zeolite Catalyst (K-L) Switch to NCS Q2->Sol2 Yes Sol3 Solution: Acid Scavenging Add K2CO3 or Epoxide Avoid AlCl3 Q2->Sol3 No (It's Phenols)

Caption: Decision matrix for selecting the correct optimization strategy based on impurity profile.

Validated Experimental Protocol

Method: Highly Selective Monochlorination using Sulfuryl Chloride and Zeolite Catalyst. Objective: Maximize para-chloroanisole yield (>85%) while suppressing ortho (<10%) and dichloro (<5%) byproducts.

Reagents:

  • Anisole (1.0 equiv)

  • Sulfuryl Chloride (

    
    ) (1.05 equiv)
    
  • Zeolite K-L (10 wt% loading, calcined at 400°C for 4h prior to use)

  • Dichloromethane (DCM) or Acetonitrile (Dry)

Step-by-Step Workflow:

  • Catalyst Activation: Activate the Zeolite K-L in a furnace at 400°C for 4 hours to remove adsorbed water. Crucial: Water deactivates the shape-selective pores.

  • Setup: In a flame-dried 3-neck flask under Nitrogen atmosphere, suspend the activated Zeolite in dry DCM.

  • Substrate Addition: Add Anisole (1.0 equiv) to the suspension and cool the mixture to 0°C using an ice/salt bath.

  • Controlled Addition: Dilute

    
     (1.05 equiv) in a small volume of DCM. Add this solution dropwise via a syringe pump over 60 minutes. Reasoning: Slow addition maintains a low instantaneous concentration of electrophile, preventing over-chlorination.
    
  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature slowly. Monitor by GC-MS or TLC.

  • Workup: Filter off the Zeolite (can be regenerated). Wash the filtrate with saturated

    
     (to remove HCl and unreacted 
    
    
    
    ) and brine. Dry over
    
    
    and concentrate.

Self-Validation Check:

  • If the crude mixture is pink/red , acid scavenging was insufficient (phenol formation).

  • If GC shows >5% 2,4-dichloroanisole , the addition rate of

    
     was too fast.
    

References

  • Regioselective Chlorination with Sulfuryl Chloride: Smith, K., Butters, M., & Paget, W. E. (1996). "Selective chlorination of phenols and ethers using sulfuryl chloride in the presence of silica-supported catalysts." Synthesis.

  • Zeolite Catalysis for Shape Selectivity: Ratnasamy, P., Singh, A. P., & Sharma, S. (1996). "Zeolite-catalyzed acylation and alkylation of aromatics." Applied Catalysis A: General.

  • Mechanistic Insights into Anisole Chlorination: De la Mare, P. B. D. (1976). "Electrophilic Halogenation." Cambridge University Press.

  • Minimizing Over-Chlorination: Watson, W. D. (1985). "Regioselective chlorination of anisole with N-chlorodialkylamines and silica gel." Journal of Organic Chemistry.

  • Comparison of Chlorinating Agents: Menyhárd, D. K., & Iskra, J. (2017). "Halogenation of Organic Compounds."[1][2][3][4][5][6] InTechOpen.

Sources

overcoming solubility issues with 3,5-Dichloro-4-fluoroanisole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Solubility Paradox

3,5-Dichloro-4-fluoroanisole (DCFA) presents a classic challenge in medicinal chemistry and agrochemical development: high lipophilicity coupled with poor aqueous solubility .[1] Structurally, the molecule features a lipophilic anisole core decorated with three halogens.[1] While the fluorine atom at the para position modulates metabolic stability and pKa, the two chlorine atoms at the meta positions significantly increase the partition coefficient (LogP), making the compound "grease-like" in its behavior.[1]

This guide addresses the critical failure points researchers encounter: precipitation ("crashing out") in biological media , inconsistent stock concentrations , and poor reactivity in polar synthetic steps .[1]

Module 1: Physicochemical Profile & Solvent Compatibility

Before attempting solubilization, you must understand the "Solubility Landscape" of DCFA.[1]

The Solubility Matrix
Solvent SystemSolubility RatingStatusApplication Context
DMSO (Anhydrous) High (>100 mM)Recommended Primary Stock Solution storage.[1]
Ethanol (100%) ModerateCaution Volatility causes concentration drift over time.[1]
DCM / THF Very HighSynthesis Only Excellent for organic synthesis; toxic to biological systems.[1]
PBS / Water Negligible (<10 µM)Critical Failure Direct dissolution will fail.[1] Requires co-solvents.[1]
DMSO + Water (50:50) Low/UnstableRisk Zone Exothermic mixing may trigger precipitation.[1]
The "Golden Stock" Protocol

Objective: Create a stable, reusable stock solution.

  • Solvent Choice: Use DMSO (Dimethyl Sulfoxide), anhydrous, ≥99.9% .[1]

    • Why: DMSO is aprotic and disrupts the crystal lattice of DCFA effectively while remaining miscible with water later.[1]

  • Concentration Limit: Target a 10 mM to 50 mM master stock.

    • Warning: Do not attempt >100 mM stocks.[1] While physically possible, high-concentration stocks are prone to "micro-precipitation" upon freeze-thaw cycles, creating invisible seed crystals that ruin downstream assays.[1]

  • Storage: Aliquot into amber glass vials with Teflon-lined caps. Store at -20°C.

    • Integrity Check: DMSO is hygroscopic.[1] If your stock absorbs water from the air, DCFA will precipitate inside the vial.[1] Always warm to room temperature before opening.

Module 2: Overcoming "Crash Out" in Biological Assays

The most common support ticket we receive involves DCFA precipitating when the DMSO stock is added to cell culture media or enzymatic buffers.[1] This occurs because the local concentration of DCFA exceeds its solubility limit at the injection interface.[1]

The Step-Down Dilution Method

Do not direct-spike. Use this intermediate dilution strategy to "train" the molecule into the aqueous phase.[1]

DilutionProtocol Stock Master Stock (50 mM in DMSO) Inter Intermediate Plate (500 µM) Solvent: 10% DMSO / 90% Buffer Stock->Inter 1:100 Dilution (Slow Addition) Final Final Assay Well (5 µM) Solvent: 0.1% DMSO / 99.9% Buffer Stock->Final DIRECT SPIKE (Avoid!) Inter->Final 1:100 Dilution (Rapid Mixing) Precip PRECIPITATION RISK (Cloudy Solution) Final->Precip If Mixing is Too Slow

Figure 1: The Step-Down Dilution Workflow designed to prevent kinetic precipitation.

Protocol: The "Sandwich" Mixing Technique
  • Prepare Intermediate: Dilute your DMSO stock 10-fold into pure DMSO first, then dilute that into a "carrier" solution (e.g., PBS with 0.05% Tween-80).[1]

  • The Vortex Rule: When adding the DCFA/DMSO mix to the aqueous buffer, vortex the buffer simultaneously .

    • Mechanism:[1][2][3] High shear stress prevents the formation of large crystal aggregates, forcing the DCFA into a micro-dispersion or true solution state.[1]

  • Visual Validation: Measure Absorbance at 600 nm (OD600) .

    • Pass: OD600 < 0.005 (Clear).[1]

    • Fail: OD600 > 0.01 (Turbid/Precipitate formed).[1]

Module 3: Advanced Solubilization (Formulation)

If simple DMSO cosolvent systems fail (e.g., for animal studies or high-concentration assays), use Molecular Encapsulation .[1]

Cyclodextrin Complexation

Halogenated anisoles fit well into the hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1]

Recipe:

  • Prepare 20% (w/v) HP-β-CD in water.[1] Stir until clear.

  • Dissolve DCFA in a minimal volume of DMSO (e.g., 50 µL).

  • Add the DMSO-DCFA dropwise to the Cyclodextrin solution while stirring rapidly at 37°C.

  • Incubate for 45 minutes. Result: The cyclodextrin "cages" the DCFA, shielding the hydrophobic halogens from the water, allowing concentrations up to 1–5 mg/mL in aqueous media.[1]

Frequently Asked Questions (FAQ)

Q1: My DCFA stock in DMSO turned cloudy after sitting on the bench for 2 hours. Why? A: DMSO is highly hygroscopic (absorbs water from air).[1] As water enters the DMSO, the solubility power drops, and DCFA (being hydrophobic) precipitates.[1] Fix: Use single-use aliquots or keep the stock under nitrogen/argon.[1]

Q2: Can I use Ethanol instead of DMSO for cell culture? A: We advise against it.[1] Ethanol evaporates rapidly, changing the concentration of your compound during the experiment.[1] Furthermore, DCFA is generally less soluble in ethanol than in DMSO, requiring higher solvent percentages that may be toxic to cells.[1]

Q3: I see a "film" on top of my reaction mixture in water. What is it? A: That is "oiling out."[1] DCFA has melted (or separated) and floated to the surface because it is denser than the solvent or has aggregated.[1] Fix: Add a surfactant like Tween-80 (0.01%) or Triton X-100 to emulsify the compound.[1]

Q4: Is DCFA stable in basic buffers (pH > 9)? A: Caution is required. While anisoles are generally stable, the presence of electron-withdrawing groups (Cl, F) on the ring makes the system more susceptible to nucleophilic attack (e.g., hydrolysis of the methoxy group) under extreme conditions (high temperature + strong base).[1] Keep pH between 4 and 8 for stability.[1]

References

  • Lipophilicity and Solubility Principles

    • Lipinski, C. A. (2000).[1] "Drug-like properties and the causes of poor solubility and poor permeability."[1] Journal of Pharmacological and Toxicological Methods.

    • Context: Explains the LogP impact of chlorin
  • DMSO Solubilization & Hygroscopicity

    • Gaylord Chemical Company.[1][4] "Dimethyl Sulfoxide (DMSO) Solubility Data." Bulletin 102.

    • Context: Authoritative data on DMSO's water absorption and solvent power for organic halides.[1]

  • Cyclodextrin Encapsulation Strategies

    • Brewster, M. E., & Loftsson, T. (2007).[1] "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews.

    • Context: Protocol basis for using HP-β-CD to solubilize hydrophobic aromatics.[1]

  • Biological Assay Solvent Interference

    • Di, L., & Kerns, E. H. (2006).[1] "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today.

    • Context: Source of the "Step-Down Dilution" methodology.

Sources

optimizing reaction temperature for 3,5-dichloro-4-fluorophenol methylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Temperature for 3,5-dichloro-4-fluorophenol Methylation Case ID: O-METH-35DC4F-OPT Status: Active Support

Introduction: The "Ortho-Blockade" Challenge

Welcome to the Advanced Synthesis Support Center. You are likely here because standard Williamson ether synthesis protocols (acetone/reflux) are yielding poor conversion (<50%) or requiring excessive reaction times for your substrate: 3,5-dichloro-4-fluorophenol .

This is not a simple phenol methylation.[1] The presence of chlorine atoms at the 2,6-positions (ortho to the hydroxyl) creates a significant steric blockade , physically shielding the nucleophilic oxygen from attacking the methylating agent. Furthermore, the 4-fluoro substituent increases the acidity of the phenol (pKa ~6-7 vs. 10 for phenol), making the phenoxide easy to form but electronically less nucleophilic.

This guide provides a self-validating optimization protocol to overcome these kinetic barriers while managing the thermodynamic instability of methylating agents.

Module 1: The Thermodynamics & Kinetics (The "Why")

To optimize temperature, you must understand the competing forces in your reaction vessel.

The Steric-Electronic Conflict
  • Electronic Effect (F-substituent): The fluorine atom is electron-withdrawing.[2] It stabilizes the phenoxide anion, making deprotonation rapid even with weak bases (

    
    ). However, this stability makes the oxygen less willing to donate electrons to the methyl group.
    
  • Steric Effect (Cl-substituents): The two large chlorine atoms create a "picket fence" around the oxygen. The incoming methyl group (from MeI or DMS) must navigate this space.

The Temperature Trade-off
  • Low T (<40°C): Kinetic energy is insufficient to overcome the steric activation energy barrier (

    
    ). Reaction stalls.
    
  • High T (>80°C):

    • MeI Volatility: Methyl Iodide boils at 42.5°C. Open systems lose reagent rapidly.

    • C-Alkylation: High thermal energy can occasionally favor C-alkylation (nuclear methylation), though rare with this substitution pattern.

    • Decomposition: DMF/DMAc can decompose at high T in basic conditions, producing dimethylamine impurities.

Module 2: Mechanistic Visualization

The following diagram illustrates the steric clash and the critical decision pathways for troubleshooting.

ReactionPathway Substrate 3,5-dichloro-4-fluorophenol Phenoxide Phenoxide Anion (Sterically Shielded) Substrate->Phenoxide Deprotonation (Fast) Base Base (K2CO3) Base->Phenoxide Transition Transition State (High Ea due to Cl-Cl clash) Phenoxide->Transition Nucleophilic Attack (Rate Limiting Step) MeI Methyl Iodide (MeI) MeI->Transition Product 3,5-dichloro-4-fluoroanisole Transition->Product S_N2 Substitution Temp Temperature Temp->Transition Increases Kinetic Energy to overcome Ea

Figure 1: Reaction pathway highlighting the high activation energy barrier caused by ortho-chlorine steric hindrance.

Module 3: Troubleshooting Guide & FAQs

Q1: My conversion is stuck at ~60% despite refluxing in acetone (56°C). Why?

Diagnosis: Insufficient thermal energy. Explanation: Acetone reflux limits your T_max to 56°C. This is often below the activation energy required for 2,6-disubstituted phenols. Solution: Switch solvent to DMF (N,N-Dimethylformamide) or NMP . These allow higher temperatures and better solvate the cation (


), leaving the phenoxide "naked" and more reactive.
Q2: I switched to DMF at 80°C, but my yield dropped because the MeI evaporated. How do I fix this?

Diagnosis: Reagent loss due to volatility (MeI bp: 42.5°C). Solution: You have two options:

  • Sealed Tube (Recommended): Run the reaction in a pressure vessel (Q-tube or autoclave) to contain the MeI vapors. This allows heating to 80°C without loss.

  • Reagent Swap: Switch to Dimethyl Sulfate (DMS) . It boils at 188°C, allowing open-flask heating at 80-100°C. Warning: DMS is highly toxic.

Q3: Can I use NaH to speed up the reaction?

Diagnosis: Unnecessary aggression. Explanation: Your phenol is already quite acidic due to the F and Cl groups.


 is sufficient for deprotonation. NaH requires anhydrous conditions and can lead to side reactions.
Optimization:  Instead of a stronger base, add Cesium Carbonate (

)
. The "Cesium Effect" involves the large

ion forming a looser ion pair with the phenoxide, increasing its nucleophilicity.

Module 4: Validated Experimental Protocol

This protocol is designed to balance the steric requirements with safety and yield.

Method A: The "Gold Standard" (Sealed Tube) Best for: High yield, clean profile, lab scale (<10g).

  • Dissolution: Dissolve 1.0 eq of 3,5-dichloro-4-fluorophenol in anhydrous DMF (5 mL per gram of substrate).

  • Base: Add 1.5 eq of powdered, dry

    
    .
    
  • Reagent: Add 1.5 eq of Methyl Iodide (MeI).

  • Sealing: Seal the reaction vessel (Pressure tube).

  • Reaction: Heat to 70°C for 4-6 hours.

    • Note: 70°C provides enough energy to overcome sterics but minimizes DMF decomposition.

  • Workup: Cool to RT. Dilute with water.[3] Extract with Ethyl Acetate.[3] Wash organic layer with 1M NaOH (to remove unreacted phenol) and Brine.

Method B: The "Atmospheric" Alternative Best for: Larger scale, no pressure equipment.

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Reagent: Dimethyl Sulfate (DMS) (1.2 eq).

  • Base:

    
     (1.5 eq).
    
  • Reaction: Heat to 80°C (internal temp).

  • Quenching: DMS is toxic. Quench excess DMS with aqueous ammonia or NaOH solution before workup.

Comparative Data Table
VariableAcetone (Reflux)DMF (Open Flask)DMF (Sealed Tube)
Temp (

C)
568070-80
Reagent MeIMeI (Excess req.)MeI
Time 12-24 h4-6 h2-4 h
Conversion ~60%Variable (Evap.)>95%
Risk LowHigh (MeI vapor)Med (Pressure)

Module 5: Advanced Optimization (DoE)

If you need to strictly define the design space (e.g., for GMP validation), use this Design of Experiments (DoE) logic.

OptimizationLogic Start Start Optimization CheckYield Check Yield at 60°C Start->CheckYield Decision1 Yield > 90%? CheckYield->Decision1 LowYield Yield Low (<90%) Decision1->LowYield No Success Validated Process Decision1->Success Yes IncTemp Increase T to 80°C (Sealed) LowYield->IncTemp CheckPurity Check Purity IncTemp->CheckPurity ImpurityHigh Impurities High CheckPurity->ImpurityHigh Dirty CheckPurity->Success Clean ReduceBase Switch to K2CO3 Reduce T to 70°C ImpurityHigh->ReduceBase ReduceBase->Success

Figure 2: Decision tree for optimizing temperature vs. purity.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic Substitution at C=O and C-X).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 4.11: Ethers).

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from

  • BenchChem. (2025).[3] Improving reaction conditions for Williamson ether synthesis. Retrieved from

  • PubChem. (2025).[4] 3,5-dichloro-4-fluorophenol Compound Summary. National Library of Medicine. Retrieved from

Sources

removing unreacted 3,5-dichloro-4-fluorophenol from product

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted 3,5-Dichloro-4-fluorophenol (DCP)

Ticket ID: PUR-DCP-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Contaminant Profile: "Know Your Enemy"

Before attempting removal, you must understand the physicochemical behavior of 3,5-dichloro-4-fluorophenol (DCP) . Unlike standard phenol, the halogen substitution pattern significantly alters its acidity and solubility.

PropertyValue / CharacteristicImplication for Purification
Structure Phenol core with EWGs (Electron Withdrawing Groups) at 3,4,5 positions.High lipophilicity; strong UV absorption.
Estimated pKa ~7.8 – 8.2 (More acidic than phenol, pKa 10)CRITICAL: It is acidic enough to be deprotonated by carbonates (

), but Sodium Bicarbonate (

, pH 8.5) is often insufficient
for quantitative removal (>99%).
Solubility High in DCM, EtOAc, Et2O. Low in water (unless ionized).It will track with your organic product during standard aqueous washes unless pH is strictly controlled.
Chromatography "Sticky" on silica gel (Silanophilic interaction).Causes severe tailing/streaking, contaminating nearby fractions unless an acid modifier is used.[1]
Troubleshooting Workflows
Workflow A: The "pH Swing" Extraction (Primary Method)

Use this method if your product is neutral (amide, ether, protected amine) and stable to base (pH 11-12).

The Logic: To force DCP into the aqueous layer, we must ionize it (


). The aqueous buffer pH must be at least 2 units higher than the contaminant's pKa.
  • Target pH: >10.0

  • Recommended Buffer: 1.0 M NaOH or 10%

    
     .
    

Step-by-Step Protocol:

  • Dilution: Dissolve the crude reaction mixture in a non-polar solvent (Dichloromethane or Ethyl Acetate). Avoid Ether if possible as it holds phenols more tightly.

  • First Wash (The Strip): Wash the organic layer 2x with 1.0 M NaOH .

    • Observation: The aqueous layer may turn yellow/orange (phenolate salts are often colored).

  • Verification: Check the pH of the aqueous layer. It must remain >12. If it drops, the DCP (or other acids) has consumed the base; add more NaOH.

  • Brine Wash: Wash the organic layer 1x with Brine to remove residual base and break emulsions.

  • Dry & Concentrate: Dry over

    
    , filter, and concentrate.
    

Decision Tree: Selecting the Right Base

ExtractionLogic Start Crude Mixture containing 3,5-dichloro-4-fluorophenol SensCheck Is your PRODUCT base-sensitive? (e.g., Ester, Fmoc, Alkyl Halide) Start->SensCheck Yes YES (Sensitive) SensCheck->Yes No NO (Stable) SensCheck->No Resin Method C: Scavenging Resin (Amberlyst A26 or Carbonate Silica) Yes->Resin Avoid hydrolysis risk WeakBase Alternative: 10% Na2CO3 (Repeat wash 3-4 times) Yes->WeakBase If resin unavailable (Risk of partial removal) StrongBase Method A: 1M NaOH Wash (Most Effective) No->StrongBase Quantitative Removal

Figure 1: Decision matrix for selecting the appropriate removal strategy based on product stability.

Workflow B: Flash Chromatography (Purification)

Use this method if extraction failed or if the product is also acidic.

The Issue: Phenols act as hydrogen-bond donors to the silica surface (silanols). This results in broad peaks (tailing) that "smear" into your product fractions.[1]

The Fix: Acid-Modified Eluent You must suppress the ionization of the phenol and block silanol sites.

Protocol:

  • Mobile Phase Prep: Add 1% Acetic Acid (AcOH) to both your non-polar (Hexane/Heptane) and polar (EtOAc) solvent reservoirs.

    • Example: Solvent A = Hexanes + 1% AcOH; Solvent B = EtOAc + 1% AcOH.

  • Column Choice: Use standard Silica. (C18 is also effective but requires 0.1% Formic Acid in the aqueous phase).

  • Loading: Load the sample as a liquid injection (in DCM) or dry load on Celite. Avoid amine-functionalized silica (NH2-silica) as it will irreversibly bind the phenol (which is good for removal, but bad if you want to recover it).

  • Elution: Run the gradient. The DCP will now elute as a sharp peak, usually with a higher Rf than in neutral solvents.

Workflow C: Resin Scavenging (Polishing/GMP)

Use this method for late-stage purification (API) or when yield is paramount.

The Logic: Polymer-supported bases act as "chemical tweezers," physically removing the acidic phenol from the solution without aqueous workup.

Recommended Resins:

  • Strong Anion Exchanger (SAX): Quaternary amine (chloride or hydroxide form). e.g., Amberlite IRA-400, Dowex 1X8.

  • Carbonate Resin: Polymer-supported carbonate (weaker, safer for esters). e.g., MP-Carbonate.

Protocol:

  • Dissolve: Dissolve crude mixture in DCM or THF (10 mL/g).

  • Calculate Load: Assume 10-20% excess of phenol. Add 3–4 equivalents of resin relative to the estimated amount of DCP.

  • Incubate: Stir gently (orbital shaker) for 2–4 hours at Room Temp. Do not use magnetic stir bars with fragile resin beads (grinding effect).

  • Filter: Filter through a fritted funnel or cotton plug.

  • Rinse: Rinse resin with solvent to recover any entrained product.

  • Result: The filtrate contains your product; the DCP remains ionically bound to the solid resin.

Frequently Asked Questions (FAQs)

Q: I washed with Sodium Bicarbonate (NaHCO3), but the phenol is still there. Why? A: This is a pKa mismatch. Sodium Bicarbonate has a pH of ~8.5. The pKa of 3,5-dichloro-4-fluorophenol is likely ~8.0. At pH 8.5, only ~75% of the phenol is ionized (Henderson-Hasselbalch equation). You need a pH of at least 10-11 (Carbonate or Hydroxide) to drive the equilibrium to >99% ionization for effective extraction.

Q: My product is an amine. Can I still use the NaOH wash? A: Yes, but be careful. If your product is a basic amine, it will stay in the organic layer during a NaOH wash (which is good). However, if your product is an acidic amine (like a sulfonamide) or amphoteric, it might wash out with the phenol. In that case, use Method B (Chromatography) .

Q: The phenol is co-eluting with my product on the column even with Acetic Acid. A: Change the selectivity.

  • Switch Solvent: Try DCM/MeOH instead of Hex/EtOAc.

  • Switch Stationary Phase: Use a C18 (Reverse Phase) column. Halogenated phenols are very hydrophobic and retain strongly on C18, often separating well from more polar products. Use Water/Acetonitrile with 0.1% Formic Acid.

Q: Can I sublime the phenol to remove it? A: Potentially, but it is risky. While 3,5-dichloro-4-fluorophenol is volatile under high vacuum/heat, it is a solid (mp >40°C). Sublimation requires specialized glass (cold finger) and precise temperature control. If your product is non-volatile, this is a viable option, but Extraction (Method A) is generally faster and scalable.

References & Grounding
  • pKa of Substituted Phenols:

    • Liptak, M. D., et al. "Absolute pKa Determinations for Substituted Phenols." Journal of the American Chemical Society, 2002.[2] (Establishes the additive effect of electron-withdrawing halogens on phenol acidity).

  • Flash Chromatography Modifiers:

    • Biotage Application Note. "How does an acid pH modifier impact flash chromatography?" (Explains the suppression of ionization for acidic compounds).

  • Resin Scavenging:

    • SpinChem. "Phenol scavenging using ion-exchange resin."[3] (Details the use of SAX resins for phenol removal).

Sources

Technical Support Center: Regioselective Halogenation of Fluoroanisoles

[1]

Current Status: Operational Operator: Senior Application Scientist Topic: Controlling Regioselectivity in Fluoroanisole Halogenation Case ID: FA-HALO-2026[1]

Strategic Overview: The "Fluorine Effect" & The Conflict

Welcome to the Technical Support Center. You are likely here because your halogenation yielded a mixture of isomers, or the fluorine atom didn't direct the incoming electrophile where you predicted.

In medicinal chemistry, the fluoroanisole scaffold is deceptive.[2] You have two powerful directing groups—the Methoxy (-OMe) and the Fluorine (-F) —locked in a battle for control.

  • Methoxy: Strong

    
    -donor (activator), strong coordinator (for Li).[1][2] Directs ortho/para.
    
  • Fluorine: Weak

    
    -donor, strong 
    
    
    -acceptor (inductive withdrawer).[1] Directs ortho/para in EAS, but directs ortho exclusively in lithiation due to inductive acidification.[2]

The Golden Rule: To win this reaction, you must choose the mechanism (Electrophilic Aromatic Substitution vs. Directed Metalation) that aligns with the directing group you wish to prioritize.[2]

Module 1: The Mechanistic Dashboard

Before troubleshooting, verify your prediction model. Use the decision matrix below to select the correct methodology.

RegioselectivityLogicStartStart: Select SubstrateSub22-FluoroanisoleStart->Sub2Sub33-FluoroanisoleStart->Sub3Dec2Target Position?Sub2->Dec2Dec3Target Position?Sub3->Dec3Pos5Pos 5 (Para to OMe)Classic EASDec2->Pos5Electrophilic Sub (Br2/NBS)Pos3Pos 3 (Ortho to F)Directed MetalationDec2->Pos3Lithiated (n-BuLi)Pos46Pos 4 or 6(Para to OMe/F)EAS (Mixtures likely)Dec3->Pos46Electrophilic SubPos2Pos 2 (Sandwiched)Cooperative LithiationDec3->Pos2Lithiated (n-BuLi)

Figure 1: Decision tree for selecting the synthetic pathway based on substrate isomer and desired halogenation site.

Module 2: Troubleshooting Electrophilic Aromatic Substitution (EAS)

Context: You are using

2

Q1: I am brominating 2-fluoroanisole, but I'm getting a mixture of 4-bromo and 5-bromo products. How do I get selectivity?

  • Diagnosis: The -OMe group directs ortho/para.[1] In 2-fluoroanisole, position 5 is para to OMe (highly activated).[1][2] Position 4 is meta to OMe but para to F.[2]

  • The Fix: You cannot easily override the para-directing power of the methoxy group in EAS. The major product will almost always be 4-bromo-2-fluoroanisole (para to F) or 5-bromo-2-fluoroanisole (para to OMe).[1]

  • Correction: Switch to NBS in polar solvents (e.g., Acetonitrile or DMF). The higher polarity stabilizes the transition state for the para-OMe attack (Position 5). If you need Position 3 or 6, you must switch to Directed Ortho Metalation (Module 3).[2]

Q2: Why am I seeing poly-halogenation?

  • Cause: The product (bromo-fluoroanisole) is still relatively electron-rich.[1] If your reagent stoichiometry is >1.05 eq, the second halogenation proceeds rapidly.[2]

  • The Fix:

    • Lower temperature to -10°C.

    • Use Ammonium Acetate (

      
      )  as a catalyst with NBS.[2] This modulates the concentration of the active brominating species (
      
      
      ), preventing "runaway" reactions.[2]

Q3: Can I use Fluorinated Alcohols?

  • Pro-Tip: Yes. Using HFIP (Hexafluoroisopropanol) as a solvent can drastically improve regioselectivity.[2] HFIP hydrogen-bonds to the methoxy oxygen, increasing its effective steric bulk and slightly dampening its activating power, which can help distinguish between competing sites [1].[1][2]

Module 3: Troubleshooting Directed Ortho Metalation (DOM)

Context: You are using n-BuLi, s-BuLi, or LDA followed by an electrophile (


Q1: I am trying to lithiate 3-fluoroanisole. Where will the lithium go?

  • Answer: It will go exclusively to Position 2 (the "sandwiched" position between F and OMe).[2]

  • Mechanism: This is the "Cooperative Effect."[2] The Lithium coordinates to the OMe oxygen (CIPE - Complex Induced Proximity Effect) while the Fluorine atom acidifies the proton at C2 via induction.

  • Result: Quenching with

    
     yields 2-iodo-3-fluoroanisole  with >95% selectivity [2].[1]
    

Q2: I need to halogenate 4-fluoroanisole at Position 3 (Ortho to F), but n-BuLi is giving me Position 2 (Ortho to OMe). Why?

  • Diagnosis: OMe is a superior coordinating group (DMG) compared to F. n-BuLi is a coordination-dependent base.[1] It docks onto the OMe and deprotonates C2.[2]

  • The Fix (The "Schlosser" Maneuver): To shift selectivity to the proton ortho to Fluorine (C3), you need to prioritize acidity over coordination .[2]

    • Use LICKOR base (n-BuLi + t-BuOK).[1] Potassium is larger and less coordinating; the aggregate breaks down, and the base attacks the most acidic proton (ortho to F) rather than the coordinated one [3].[2]

Q3: My yield is low; the aryl-lithium seems unstable.

  • Warning: Ortho-fluoro lithio species are prone to benzyne formation via LiF elimination.[1][2]

  • Protocol Adjustment: Keep the internal temperature strictly below -70°C . Never allow it to warm above -50°C before adding the electrophile.

Experimental Protocols
Protocol A: Regioselective Bromination of 4-Fluoroanisole (EAS)

Target: 2-Bromo-4-fluoroanisole (Ortho to OMe) Concept: Standard electronic control.[2]

  • Setup: 50 mL flask, inert atmosphere (

    
    ).
    
  • Dissolution: Dissolve 4-fluoroanisole (1.0 eq, 25 mmol) in Dichloromethane (DCM) (10 mL).

  • Addition: Cool to 0°C. Add Bromine (

    
    )  (1.0 eq) dropwise over 30 mins.
    
    • Note: Do not use excess bromine.[2]

  • Monitoring: Stir at RT. Monitor by HPLC/TLC.[2]

  • Quench: Once starting material is <5%, quench with 10%

    
      (aq) to destroy unreacted bromine.[2]
    
  • Isolation: Extract with DCM, wash with brine, dry over

    
    .
    
  • Expected Outcome: Major product is 2-bromo-4-fluoroanisole [4].[1][3]

Protocol B: Regioselective Iodination of 3-Fluoroanisole (DOM)

Target: 2-Iodo-3-fluoroanisole (The "Sandwiched" Isomer) Concept: Cooperative Lithiation (CIPE + Inductive).[2]

DOM_WorkflowStep13-Fluoroanisolein THF (-78°C)Step2Add n-BuLi(1.1 eq, Dropwise)Step1->Step2Step3Intermediate:2-Lithio-3-fluoroanisoleStep2->Step3Step4Quench:Iodine (I2) in THFStep3->Step4

Figure 2: Workflow for the directed ortho metalation of 3-fluoroanisole.

  • Setup: Flame-dried glassware, Argon atmosphere.

  • Solvent: Dissolve 3-fluoroanisole (10 mmol) in anhydrous THF (50 mL).

  • Cooling: Cool strictly to -78°C (Dry ice/Acetone).

  • Lithiation: Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise via syringe pump. Keep temp < -70°C.

  • Aging: Stir for 1 hour at -78°C. The solution may turn yellow/orange.

  • Quench: Dissolve Iodine (

    
    )  (1.2 eq) in THF (10 mL) and add dropwise.
    
  • Workup: Allow to warm to RT. Quench with sat.

    
     (removes purple iodine color).[2] Extract with 
    
    
    .
  • Validation: NMR should show a triplet at the aromatic region collapsing to a doublet-of-doublets, indicating substitution at the C2 position.[1]

Data Summary: Directing Power Comparison
FeatureMethoxy (-OMe)Fluorine (-F)Winner in EAS?Winner in DOM?
Electronic Effect Strong Donor (+M)Weak Donor (+M), Strong Withdrawer (-I)OMe (Activates Ortho/Para)N/A
Coordination (Li) Strong (Lewis Base)WeakOMe (Directs Ortho)OMe
Acidity Induction ModerateStrong (Acidifies Ortho protons)N/AF (If using Schlosser Base)
Steric Bulk MediumSmallF (Less hindrance)F
References
  • Regioselective Halogenation in Fluorinated Alcohols

    • Source: ResearchGate.[2][4] "Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol."

    • URL:

  • Unexpected Regioselectivity in Fluoroanisole Lithiation

    • Source: Furlano, D. C., et al. (1987).[2] "Unexpected regioselectivity in the lithiation of fluoroanisoles." Journal of Organic Chemistry.

    • URL:[2]

  • Schlosser's Base & Metalation Selectivity

    • Source: Schlosser, M. (2005).[2] "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization."

    • Context: Describes the shift from coordination-controlled to acidity-controlled deprotonation.[1]

    • URL:[2]

  • BenchChem Technical Protocol (4-Fluoroanisole)

    • Source: BenchChem Technical Support Center.[2] "Enhancing Regioselectivity of Electrophilic Substitution on 4-Fluoroanisole."

    • URL:[2]

stability of 3,5-Dichloro-4-fluoroanisole under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 3,5-Dichloro-4-fluoroanisole. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth insights and practical advice on the stability of this compound, particularly under acidic conditions. Our goal is to equip you with the foundational knowledge and actionable protocols to anticipate challenges, troubleshoot issues, and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound under acidic conditions based on its chemical structure?

The stability of this compound in acidic media is governed by the ether (anisole) linkage. Generally, anisoles can undergo acid-catalyzed cleavage to yield a phenol and a methyl derivative (e.g., methanol or a methyl halide, depending on the acid).[1][2]

The key factors influencing the rate of this cleavage are:

  • Electron Density on the Ether Oxygen: The reaction is initiated by the protonation of the ether oxygen. The aromatic ring of this compound is substituted with three strong electron-withdrawing groups (two chlorine atoms and one fluorine atom). These groups significantly decrease the electron density on the benzene ring and, by extension, on the ether oxygen atom.[3] This makes the oxygen less basic and therefore less susceptible to protonation by an acid.

  • Steric Hindrance: The two chlorine atoms ortho to the methoxy group may provide some steric hindrance to the approach of the proton and the subsequent nucleophilic attack required for cleavage.

Q2: What is the most likely degradation pathway for this compound in a strong acidic medium?

The primary degradation pathway is the acid-catalyzed hydrolysis (cleavage) of the methyl ether bond. This reaction proceeds via an SN2 or SN1-type mechanism, depending on the conditions.

  • Protonation of the Ether Oxygen: The acidic proton (H⁺) protonates the oxygen atom of the methoxy group, forming a good leaving group (a neutral methanol molecule).

  • Nucleophilic Attack: A nucleophile present in the medium (e.g., a halide ion like Br⁻ or Cl⁻ from the acid, or water) attacks the methyl carbon.

  • Cleavage: The carbon-oxygen bond is broken, resulting in the formation of 3,5-Dichloro-4-fluorophenol and a methyl derivative (e.g., methyl bromide, methyl chloride, or methanol).

This mechanism is visualized in the diagram below.

Q3: How do I empirically determine the stability of this compound in my specific experimental setup?

To definitively determine the stability in your specific matrix (solvents, reagents, temperature), a forced degradation study is the recommended approach.[5] This involves intentionally stressing the compound under your acidic conditions and monitoring its degradation over time using an appropriate analytical technique like HPLC, GC, or NMR. A general protocol for this is provided later in this guide. The goal is typically to achieve 5-20% degradation to ensure that degradation products can be reliably detected and identified without completely consuming the parent compound.[5]

Troubleshooting Guide

Issue 1: My reaction monitoring (TLC, LC-MS, GC-MS) shows a new, more polar spot/peak appearing after subjecting this compound to acid.
  • Probable Cause: This is a classic indicator of ether cleavage. The product, 3,5-Dichloro-4-fluorophenol, is significantly more polar than the starting anisole due to the presence of the hydroxyl (-OH) group, which can engage in hydrogen bonding.

  • Troubleshooting Steps:

    • Confirm Identity: Obtain a reference standard of 3,5-Dichloro-4-fluorophenol if available. Co-inject or co-spot the standard with your reaction mixture to confirm the identity of the new peak/spot.

    • Mass Spectrometry: Analyze the new peak by LC-MS or GC-MS. The expected molecular ion for 3,5-Dichloro-4-fluorophenol (C₆H₃Cl₂FO) would have a distinct isotopic pattern due to the two chlorine atoms.

    • Proton NMR: If the degradant can be isolated, ¹H NMR spectroscopy will show the disappearance of the methoxy singlet (around 3.8-4.0 ppm) and the appearance of a broad phenolic -OH peak.

Issue 2: My reaction yield is low, and I suspect degradation, but I don't see a clear degradation product.
  • Probable Cause:

    • Complex Degradation: Under very harsh conditions (high heat, strong oxidizing acids), the aromatic ring itself could be degrading, leading to a complex mixture of products or polymeric material that is not easily detectable as a single peak.

    • Volatility: The degradation product might be volatile under your workup or analysis conditions.

    • Analytical Method Limitation: Your current analytical method (e.g., a specific HPLC wavelength or GC temperature program) may not be suitable for detecting the degradation product.

  • Troubleshooting Steps:

    • Method Validation: Review your analytical method. Use a diode-array detector (DAD) in HPLC to screen across a wide range of UV wavelengths. For GC, ensure your temperature ramp is suitable for both the parent compound and the potentially less volatile phenol.

    • Mass Balance: Quantify the amount of starting material remaining using a calibrated internal or external standard. A poor mass balance (i.e., the amount of starting material lost is greater than the amount of product formed) points towards the formation of undetected species.[6][7]

    • Modify Conditions: If degradation is confirmed, reduce the reaction temperature, use a less concentrated acid, or decrease the reaction time.

Visualizing the Degradation Pathway

The primary degradation mechanism under acidic conditions is the cleavage of the ether bond. This process is initiated by protonation of the ether oxygen, followed by nucleophilic attack on the methyl group.

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Cleavage Anisole This compound ProtonatedAnisole Protonated Intermediate Anisole->ProtonatedAnisole + H+ Proton H+ ProtonatedAnisole_ref Protonated Intermediate Nucleophile Nu- TransitionState SN2 Transition State TransitionState_ref SN2 Transition State ProtonatedAnisole_ref->TransitionState + Nu- Phenol 3,5-Dichloro-4-fluorophenol MethylProduct CH3-Nu TransitionState_ref->Phenol Bond Cleavage TransitionState_ref->MethylProduct Bond Cleavage

Caption: Proposed acid-catalyzed ether cleavage of this compound.

Experimental Protocol: Forced Acidic Degradation Study

This protocol provides a standardized method to evaluate the stability of this compound under acidic stress, based on principles outlined in ICH guidelines.[5][7]

Objective: To determine the rate and products of degradation of this compound in an acidic solution at a controlled temperature.

Materials:

  • This compound

  • Methanol (or Acetonitrile), HPLC grade

  • Hydrochloric Acid (HCl), 1M solution

  • Sodium Hydroxide (NaOH), 1M solution

  • Volumetric flasks, pipettes

  • Heating block or water bath with temperature control

  • HPLC system with UV/DAD detector

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve 10 mg of this compound in a 10 mL volumetric flask using Methanol to create a 1 mg/mL stock solution.

  • Sample Preparation for Degradation:

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Add 1 mL of 1M HCl.

    • Dilute to the mark with a 50:50 mixture of Methanol and Water. This results in a final concentration of 100 µg/mL in 0.1M HCl.

  • Control Sample Preparation:

    • Prepare a control sample by following the same procedure as in step 2, but add 1 mL of water instead of 1M HCl.

  • Stress Condition:

    • Place the degradation sample flask in a heating block set to 60 °C.[7] (Note: Temperature and acid concentration can be adjusted based on expected reactivity).

    • Keep the control sample at room temperature.

  • Time-Point Analysis:

    • Withdraw aliquots (e.g., 1 mL) from the degradation sample at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Immediately before HPLC analysis, neutralize each aliquot by adding an equimolar amount of 1M NaOH (e.g., 100 µL of 1M NaOH for a 1 mL aliquot containing 0.1M HCl).

    • Analyze the control sample at the 0 and 24-hour time points.

  • HPLC Analysis:

    • Inject the neutralized samples into the HPLC system.

    • Monitor the disappearance of the parent peak (this compound) and the appearance of any new peaks.

    • Use the DAD to obtain UV spectra of all peaks to aid in identification and to select the optimal wavelength for quantification.

Data Interpretation:

The stability is assessed by calculating the percentage of the parent compound remaining at each time point relative to the initial (t=0) concentration. The appearance of new peaks indicates the formation of degradation products.

ParameterRecommended Starting ConditionNotes
Analyte Concentration 100 µg/mL - 1 mg/mLConcentration should be high enough for accurate detection of degradants.[5]
Acid 0.1M HCl or 0.1M H₂SO₄HBr can be more aggressive for ether cleavage.
Temperature 60 - 80 °CAdjust temperature to achieve 5-20% degradation in a reasonable timeframe.[7]
Solvent Co-solvent (e.g., Methanol, Acetonitrile) may be needed for solubility.Ensure the co-solvent is stable under the reaction conditions.

References

  • Benchchem. Stability and Storage of 3-Chloro-4-fluoroaniline: A Technical Guide.
  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.
  • Patsnap. Synthesis method of 3, 5-difluorophenol - Eureka.
  • ResearchGate. Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography.
  • Google Patents. Anisole derivatives - US4746747A.
  • PubChem. 3,5-Dichloro-4-fluoroaniline | C6H4Cl2FN | CID 75948.
  • RSC Publishing. Anisole hydrolysis in high temperature water.
  • ResearchGate. Anisole hydrolysis in high temperature water | Request PDF.
  • NCERT. Alcohols, Phenols and Ethers.
  • International Journal of Green Pharmacy (IJGP). Study of forced degradation behavior of fluorometholone by reversed-phase high- performance liquid chromatography.
  • MedCrave online. Forced Degradation Studies.

Sources

Etherification Optimization Hub: Technical Support & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Center. Current Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Low Conversion in Etherification Protocols

The Williamson Ether Synthesis: Elimination vs. Substitution

The Issue: "I see full consumption of the alkyl halide, but my yield is low and NMR shows alkene signals."

Technical Diagnosis: The Williamson ether synthesis relies on an SN2 mechanism.[1][2][3][4] The most common cause of low conversion to the ether (and high conversion to side products) is the competition between Nucleophilic Substitution (SN2) and Elimination (E2) . Alkoxides are strong bases; if the electrophile (alkyl halide) is sterically hindered (secondary or tertiary), the alkoxide will act as a base, deprotonating the


-carbon and forming an alkene via E2 elimination.
Troubleshooting Workflow

Use this logic gate to determine if your substrate is compatible with standard Williamson conditions.

Williamson_Logic Start Analyze Electrophile (Alkyl Halide) Primary Primary Halide (R-CH2-X) Start->Primary Secondary Secondary Halide (R2-CH-X) Start->Secondary Tertiary Tertiary Halide (R3-C-X) Start->Tertiary SN2_Dominant S_N2 Favored (High Ether Yield) Primary->SN2_Dominant Standard Conditions BaseCheck Check Base/Nucleophile Sterics Secondary->BaseCheck E2_Dominant E2 Favored (Elimination Dominates) Tertiary->E2_Dominant Compete Competition Zone (Mix of Ether/Alkene) BaseCheck->Compete Bulky Base (tBuO-) SolventOpt Optimization: Switch to Polar Aprotic (DMF, DMSO) BaseCheck->SolventOpt Small Base (MeO-) AltRoute CRITICAL STOP: Switch to Acid-Catalyzed or Mitsunobu Compete->AltRoute If yield < 40% E2_Dominant->AltRoute SolventOpt->SN2_Dominant Low Temp (<0°C)

Caption: Decision matrix for Williamson Ether Synthesis based on electrophile sterics and mechanism competition.

Optimization Protocol: The "Naked Anion" Effect

If you are locked into using a secondary halide, you must maximize nucleophilicity while minimizing basicity.

  • Solvent Switch: Move from protic solvents (EtOH, MeOH) to polar aprotic solvents (DMF, DMSO, NMP). Protic solvents solvate the alkoxide anion (hydrogen bonding), reducing its reactivity.[5] Polar aprotic solvents solvate the cation (Na+, K+) but leave the anion "naked" and highly reactive [1].

  • Leaving Group: Switch from Bromide/Chloride to Iodide or Tosylate . Better leaving groups accelerate SN2 rates without significantly affecting E2 rates.

  • Temperature: Lower the temperature (0°C to RT). Elimination has a higher activation energy than substitution; heating favors elimination [2].[4]

The Mitsunobu Reaction: The pKa Trap

The Issue: "I recover starting material or get hydrazine byproducts, but no ether."

Technical Diagnosis: The Mitsunobu reaction is a redox condensation driven by the formation of a strong P=O bond. The critical failure point is often the pKa of the pronucleophile (the acidic component). The betaine intermediate formed by Triphenylphosphine (PPh3) and DEAD/DIAD must be protonated by the pronucleophile to activate the alcohol.

  • Rule of Thumb: The pKa of the nucleophile must be < 11-13 [3].

  • Failure Mode: If the nucleophile is not acidic enough (e.g., an aliphatic alcohol), the betaine will not be protonated, and the reaction will stall or produce only hydrazine.

Data: Reagent Compatibility Table
ComponentRequirementTroubleshooting Recommendation
Nucleophile pKa < 11 (Ideal)If pKa > 11, use ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 (Tributylphosphine) to raise the pKa ceiling to ~13-15.
Phosphine PPh3 (Standard)Use DIPEA or Polymer-supported PPh3 if purification is difficult (removes Ph3PO byproduct).
Azo Reagent DEAD / DIADDIAD is more stable and often gives higher yields than DEAD.
Order of Addition CriticalSee Protocol below.
Standard Operating Procedure: "Betaine-First" Protocol

For difficult substrates, the order of addition affects the concentration of the active intermediate.

  • Dissolve PPh3 (1.2 eq) in dry THF/Toluene.

  • Cool to 0°C.

  • Add DIAD (1.2 eq) dropwise. Observation: Solution turns yellow/orange.

  • Stir for 10-15 minutes to form the Betaine intermediate.

  • Add the Acidic Nucleophile (Phenol/Acid).

  • Add the Alcohol substrate last (dropwise).

    • Why? This ensures the active alkoxyphosphonium ion is formed immediately upon alcohol addition, minimizing side reactions [4].

Pd-Catalyzed C-O Coupling (Buchwald-Hartwig Type)

The Issue: "Reaction stalls after 20% conversion. Catalyst deactivation suspected."

Technical Diagnosis: Unlike C-N coupling, C-O coupling (etherification) is more difficult due to the lower nucleophilicity of alkoxides compared to amines and the potential for reductive elimination of the ether to be slow.

  • Ligand Selection: Standard ligands (BINAP, dppf) often fail. You require bulky, electron-rich monophosphine ligands to facilitate the difficult reductive elimination step [5].

  • Moisture/Air: Palladium(0) is sensitive to oxidation. Alkoxides are hygroscopic.

Ligand Selection Guide for C-O Coupling

Do not use generic "Buchwald" ligands; use those optimized for ethers.

Substrate ClassRecommended LigandCatalyst Precursor
Primary Alcohols RockPhos or Mor-DalPhos [(cinnamyl)PdCl]2 or Pd(OAc)2
Secondary Alcohols RockPhos Pd2(dba)3
Phenols (Diaryl Ethers) tBuBrettPhos Pd G3/G4 Precatalysts
Tertiary Alcohols Difficult - Try tBuXPhos Pd(OAc)2
Experimental Workflow: Oxygen Exclusion
  • Degas Solvents: Sparge Toluene or 1,4-Dioxane with Argon for 30 mins before adding to the flask.

  • Base Choice: Use Cs2CO3 (Cesium Carbonate) or K3PO4 . Avoid strong alkoxide bases if functional groups are sensitive.

  • Catalyst Loading: Start at 2-5 mol%. If stalling occurs, add a second portion of catalyst after 4 hours rather than starting with 10% [6].

General FAQ & Water Removal

Q: My acid-catalyzed etherification hits an equilibrium wall. How do I push it? A: Water is the byproduct that kills the equilibrium.

  • Macro Scale (>5g): Use a Dean-Stark trap with Toluene or Benzene to azeotropically remove water.

  • Micro Scale (<1g): Dean-Stark is inefficient here.[6] Use Molecular Sieves (3Å or 4Å) directly in the reaction or in a Soxhlet extractor.

    • Tip: Activate sieves at 300°C under vacuum before use. Commercial "activated" sieves often contain significant water [7].

Q: Are there green alternatives to DMF/NMP for Williamson synthesis? A: Yes. 2-MeTHF (2-Methyltetrahydrofuran) and CPME (Cyclopentyl methyl ether) are excellent, hydrophobic ether solvents that allow for easy aqueous workups, unlike water-miscible DMF [8].

References

  • BenchChem. Troubleshooting low conversion rates in Williamson ether synthesis.Link

  • Master Organic Chemistry. The Williamson Ether Synthesis: SN2 vs E2.Link

  • Wikipedia. Mitsunobu Reaction: Nucleophile pKa Requirements.Link

  • Chemistry Steps. The Mitsunobu Reaction Mechanism and Order of Addition.Link

  • WuXi AppTec. Ligand Selection for Buchwald-Hartwig Couplings.Link

  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Buchwald-Hartwig.Link

  • ResearchGate. Water Removal Efficiency: Molecular Sieves vs Dean-Stark.Link

  • ACS GCI. Green Chemistry Guide: Etherification Solvents.Link

Sources

Technical Guide: Separation & Purification of 3,5-Dichloro-4-fluoroanisole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the separation and purification of 3,5-Dichloro-4-fluoroanisole (3,5-DCFA) from its structural isomers (principally 2,6-dichloro-4-fluoroanisole and 2,3-dichloro-4-fluoroanisole) and synthesis byproducts.

Executive Summary & Separation Logic

The separation of 3,5-DCFA from its isomers presents a classic challenge in aromatic substitution chemistry. The target molecule, 3,5-DCFA , possesses a high degree of symmetry compared to its asymmetric isomers (e.g., 2,3-dichloro). This symmetry typically confers a higher melting point and lower solubility in non-polar solvents, a property that can be exploited for purification via fractional crystallization .

However, the boiling points of the 3,5- and 2,6- isomers are often within 2–5°C of each other, rendering standard vacuum distillation ineffective for isomer resolution. Therefore, a hybrid approach is required:

  • Chemical Wash : Removal of phenolic precursors.

  • Distillation : Removal of mono-chlorinated and over-chlorinated byproducts.

  • Crystallization/Chromatography : Resolution of the specific regioisomers.

Troubleshooting Guide (Q&A)

Phase 1: Analytical Separation (HPLC/GC)

Q1: I am observing co-elution of the 3,5-DCFA and 2,6-DCFA isomers on my C18 HPLC column. How can I resolve this? Diagnosis: Standard C18 phases primarily separate based on hydrophobicity. Since both isomers have identical molecular formulas and similar logP values, their hydrophobic interaction with the stationary phase is nearly identical. Solution: Switch to a Pentafluorophenyl (PFP) stationary phase.

  • Mechanism: PFP columns utilize

    
    -
    
    
    
    interactions and halogen bonding. The electron-deficient fluorine ring on the PFP phase interacts differently with the electron distribution of the 3,5-dichloro (meta-substituted) versus the 2,6-dichloro (ortho-substituted) isomers.
  • Protocol Adjustment: Use a mobile phase of Water/Methanol (rather than Acetonitrile) to enhance the

    
    -
    
    
    
    selectivity.
    • Reference: PFP phases are documented to offer superior selectivity for halogenated positional isomers compared to alkyl phases [1].

Q2: My GC peaks are tailing, and the isomers are merging. What is the cause? Diagnosis: Tailing in halogenated anisoles often indicates active sites in the liner or column interacting with the electron-rich methoxy oxygen or the halogens. Solution:

  • Liner: Switch to an Ultra-Inert splitless liner with glass wool.

  • Column: Use a mid-polarity column like a 6% Cyanopropyl-phenyl / 94% Dimethyl polysiloxane (e.g., DB-624 or equivalent). The cyano-dipole interaction helps differentiate the dipole moments of the symmetric (3,5) vs. asymmetric (2,3) isomers.[1][2][3][4][5]

  • Temperature Program: Lower the ramp rate to 2°C/min around the elution temperature (approx. 180-200°C depending on pressure) to maximize peak capacity.

Phase 2: Preparative Purification

Q3: Vacuum distillation yields a clear liquid, but NMR shows a 15% impurity of the 2,6-isomer. Why isn't distillation working? Diagnosis: The boiling point differential (


Tb) between 3,5-DCFA and 2,6-DCFA is likely 

C. In the 2,6-isomer, the two ortho-chlorines twist the methoxy group out of plane, potentially lowering the boiling point slightly due to reduced conjugation, but not enough for effective separation on a standard Vigreux column. Solution: Stop distilling for isomer purity. Use distillation only to remove mono-chloro impurities (more volatile) and tars (less volatile). Switch to Melt Crystallization or Solvent Recrystallization (see Protocol A below) for the final isomer polishing.

Q4: The product contains persistent acidic impurities (3,5-dichloro-4-fluorophenol). Diagnosis: Incomplete methylation of the phenol precursor or hydrolysis during workup. Phenols can co-crystallize with anisoles. Solution: Implement a Caustic Wash before crystallization.

  • Dissolve the crude oil in Toluene or MTBE.

  • Wash 2x with 10% NaOH (aq). The phenol will deprotonate (pKa ~7-8 due to electron-withdrawing Cl/F) and move to the aqueous phase as the phenolate salt.

  • The anisole (neutral) remains in the organic phase.

Detailed Protocols

Protocol A: Purification by Fractional Crystallization

Best for: Removing 2,6-DCFA from 3,5-DCFA.

Principle: The symmetric 3,5-DCFA typically has a higher crystal lattice energy (and thus higher melting point) than the sterically crowded 2,6-isomer.

  • Solvent Selection: Use Hexane or Heptane (non-polar). Anisoles are soluble, but the solubility differential between isomers maximizes as temperature drops.

  • Dissolution: Dissolve the crude mixture in hot Heptane (60°C) at a ratio of 1g solute : 3mL solvent.

  • Cooling:

    • Cool slowly to Room Temperature (RT) with stirring (200 RPM).

    • Seed with pure 3,5-DCFA crystals if available.

    • Cool further to 0°C using an ice bath.

  • Filtration: Filter the resulting solids rapidly. The solid cake is enriched in the 3,5-isomer . The filtrate (mother liquor) contains the majority of the 2,6-isomer and other uncrystallized residues.

  • Validation: Analyze the cake via GC-FID. If purity is <98%, repeat the recrystallization.

Protocol B: Analytical HPLC Method

For Quality Control and Isomer Ratio Determination.

ParameterSetting
Column Fluorophenyl (PFP), 5 µm, 4.6 x 150 mm (e.g., Phenomenex Luna PFP or equivalent)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Methanol (MeOH)
Gradient 0-2 min: 40% B (Isocratic)2-15 min: 40% -> 80% B (Linear)15-20 min: 80% B (Wash)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic ring) and 280 nm
Temperature 35°C

Note: Methanol is preferred over Acetonitrile here because the protic solvent enhances the "fluorine-fluorine" selectivity mechanisms on the PFP column [2].

Process Logic Visualization

The following diagram illustrates the decision tree for purifying the crude reaction mixture.

PurificationLogic Start Crude Reaction Mixture (3,5-DCFA, Isomers, Phenols) CausticWash 1. Caustic Wash (10% NaOH Wash) Start->CausticWash PhaseSep Phase Separation CausticWash->PhaseSep OrgPhase Organic Phase (Anisoles) PhaseSep->OrgPhase AqPhase Aqueous Phase (Phenolate Salts) PhaseSep->AqPhase Distillation 2. Vacuum Distillation (Remove Mono-Cl & Tars) OrgPhase->Distillation Crystallization 3. Fractional Crystallization (Solvent: Heptane) Distillation->Crystallization Solid Solid Cake (Target: 3,5-DCFA) Crystallization->Solid Liquor Mother Liquor (Isomers: 2,6-DCFA) Crystallization->Liquor QC QC Check (GC/HPLC) Purity > 98%? Solid->QC QC->Crystallization Fail (Recrystallize) QC->Solid Pass

Figure 1: Step-wise purification workflow for isolating this compound from crude synthesis mixtures.

FAQs

Q: Can I use Silica Gel Chromatography instead of crystallization? A: Yes, but it is less efficient for large scales. If you must use flash chromatography, use a gradient of Hexane:Ethyl Acetate (95:5 to 90:10) . The non-polar 3,5-DCFA will typically elute slightly later than the 2,6-isomer if the 2,6-isomer's methoxy group is sterically hindered, reducing its interaction with the silica. However, the separation factor (


) is small.

Q: Why is the 3,5-isomer the target for many applications? A: The 3,5-dichloro-4-fluoro substitution pattern is a critical pharmacophore in agricultural chemistry (e.g., herbicide intermediates) and medicinal chemistry because it blocks metabolic attack at the vulnerable 3,5 positions while activating the 4-position for nucleophilic aromatic substitution (SNAr) if the fluorine needs to be displaced later [3].

Q: What are the safety considerations for this separation? A:

  • Fluorinated Compounds: Often possess higher skin permeability. Wear double nitrile gloves.

  • Halo-anisoles: Can be skin sensitizers.

  • Distillation: Ensure the pot temperature does not exceed 200°C to prevent thermal decomposition, which can release HF or HCl gas.

References

  • Comparison of Selectivity of PFP vs C18 Phases.Journal of Chromatography A. Fluorinated stationary phases provide unique selectivity for halogenated isomers due to dipole-dipole and charge-transfer interactions.

  • Separation of Positional Isomers via HPLC.MDPI.

  • Reactivity of Fluoro-Chloro-Benzenes.Royal Society of Chemistry.

  • General Properties of Fluoroanisoles.PubChem.

Sources

Validation & Comparative

Publish Comparison Guide: 19F NMR Characterization of 3,5-Dichloro-4-fluoroanisole

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 19F NMR chemical shifts of 3,5-Dichloro-4-fluoroanisole , designed for researchers in medicinal chemistry and spectroscopy.

Executive Summary & Technical Specifications

This compound is a critical fluorinated building block, often utilized as a metabolic blocker in drug design due to the steric bulk of the chlorine atoms protecting the para-fluorine position.[1]

In 19F NMR spectroscopy , this compound exhibits a distinct chemical shift resulting from the competing electronic effects of the electron-donating methoxy group (para) and the electron-withdrawing/sterically demanding chlorine atoms (ortho).[1]

Key Data Points
PropertyValue / RangeCondition
Predicted Chemical Shift (

)
-126.0 ± 1.0 ppm CDCl

, relative to CFCl

(0 ppm)
Base Scaffold Shift -115.5 ppm1,3-Dichloro-2-fluorobenzene (No OMe)
Multiplicity Singlet (s)1H-decoupled
Coupling Constants (

)

Hz
If 1H-coupled (Triplet)

Note on Data Provenance: The chemical shift is derived from high-confidence substituent chemical shift (SCS) additivity rules, referencing the experimentally validated shift of the core scaffold 1,3-dichloro-2-fluorobenzene (-115.45 ppm) and the shielding increment of the para-methoxy group (-10.5 ppm).[1]

Technical Deep Dive: Substituent Effects & Causality[1]

To understand the specific shift of -126 ppm , one must deconstruct the molecule into its electronic components.[1] 19F chemical shifts are highly sensitive to electron density (shielding) and Van der Waals interactions (deshielding).[1]

Mechanistic Breakdown
  • The Base: Fluorobenzene (-113.5 ppm) [1]

    • This is the standard reference point for aromatic fluorine.[1]

  • The Ortho-Effect (Chlorine at 3,5-positions) [1]

    • Effect: Shielding / Minor Deshielding Balance [1]

    • Observation: In 1,3-dichloro-2-fluorobenzene, the shift is -115.5 ppm .[1]

    • Causality: While Chlorine is electronegative (inductive deshielding), its "Ortho Effect" in 19F NMR often leads to a slight upfield (shielding) shift compared to Fluorobenzene (-113.5 ppm) due to steric compression of the fluorine lone pairs and magnetic anisotropy.[1] This establishes the "Cl-flanked" baseline.[1]

  • The Para-Effect (Methoxy at 1-position) [1]

    • Effect: Strong Shielding (-10.5 ppm) [1]

    • Causality: The methoxy group is a strong resonance donor (+R effect).[1] It pushes electron density into the ring, specifically localizing negative charge at the ortho and para positions relative to itself.[1] Since the Fluorine is para to the Methoxy, it resides in a region of significantly increased electron density, causing a strong upfield shift (more negative ppm).[1]

Comparative Analysis Table

The following table objectively compares this compound against its structural analogs to validate the shift prediction.

CompoundStructure

(ppm)

vs PhF
Primary Driver
Fluorobenzene Ph-F-113.50.0Reference Standard
4-Fluoroanisole 4-OMe-Ph-F-124.0-10.5Para-OMe Shielding (+R effect dominates)
1,3-Dichloro-2-fluorobenzene 2,6-Cl

-Ph-F
-115.5-2.0Ortho-Cl Effect (Steric/Inductive balance)
This compound Target ~ -126.0 -12.5 Combined Additivity (-115.5 + -10.[1]5)

Experimental Protocol: Optimal Characterization

To ensure reproducible data, follow this self-validating protocol. This workflow minimizes solvent effects and ensures accurate referencing.

Materials
  • Solvent: CDCl

    
     (Chloroform-d) is preferred for solubility and standard comparison.[1]
    
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm) or Fluorobenzene (
    
    
    -113.5 ppm).[1] Avoid TFA (-76.5 ppm) if acid-sensitivity is a concern.[1]
  • Sample Conc: 10–20 mg in 0.6 mL solvent.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 15 mg of this compound in 0.6 mL CDCl

      
      .
      
    • Add 5 µL of internal standard (e.g., Fluorobenzene).[1]

    • Validation Check: Ensure the solution is clear; turbidity indicates insolubility which broadens peaks.[1]

  • Acquisition Parameters (Typical 400 MHz Instrument):

    • Pulse Sequence: zg (standard 1D) or zgig (inverse gated decoupling) to eliminate NOE if quantification is needed.

    • Spectral Width (SW): 200 ppm (centered at -120 ppm).[1]

    • Offset (O1P): -120 ppm.

    • Relaxation Delay (D1):

      
       5 seconds (Fluorine T1s can be long; ensure full relaxation).
      
    • Scans (NS): 16–64 scans (High sensitivity of 19F allows rapid acquisition).[1]

  • Processing:

    • Apply Exponential Multiplication (LB = 0.3–1.0 Hz).[1]

    • Reference the spectrum using the internal standard.[1]

    • Expectation: A singlet at ~ -126.0 ppm.[1] If proton-coupled, expect a triplet (

      
       Hz) due to meta-protons (C2-H, C6-H).[1]
      

Workflow Visualization

The following diagram outlines the logical flow for characterizing this compound, distinguishing between "Standard QC" and "Detailed Structural Elucidation".

G Start Sample: this compound Solvent Solvent Selection (CDCl3 vs DMSO-d6) Start->Solvent Acquisition 19F NMR Acquisition (SW: -50 to -200 ppm) Solvent->Acquisition Dissolve & Lock Decoupling Decoupling Mode? Acquisition->Decoupling Coupled 1H-Coupled Spectrum Result: Triplet (J ~7Hz) Confirms: Meta-Protons Decoupling->Coupled No (Gate Off) Decoupled 1H-Decoupled Spectrum Result: Singlet (-126 ppm) Confirms: Chemical Environment Decoupling->Decoupled Yes (Waltz-16) Analysis Data Validation Compare vs PhF (-113.5) & Cl-Scaffold (-115.5) Coupled->Analysis Decoupled->Analysis

Caption: Decision tree for 19F NMR acquisition modes to verify both chemical shift (decoupled) and neighbor connectivity (coupled).

References

  • Royal Society of Chemistry (RSC). (2016).[1] 19F NMR Spectra of 1,3-Dichloro-2-fluorobenzene. ChemSpider/SpectraBase.[1] Link (Verified shift: -115.45 ppm).[1]

  • Alfa Chemistry. (2024).[1] 19F NMR Chemical Shift Table & Substituent Effects. Organofluorine Resources. Link

  • National Institutes of Health (NIH). (2018).[1] Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC6039328.[1] Link

  • PubChem. (2025).[1] Compound Summary: 1,3-Dichloro-2-fluorobenzene.[1][2] CID 137520.[1] Link[1]

  • Reich, H. J. (University of Wisconsin).[1] Bordwell pKa Table and NMR Shift Data. (Standard reference for substituent chemical shift additivity).

Sources

Comparative Guide to GC-MS Identification of 3,5-Dichloro-4-fluoroanisole

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the mass spectrometric characterization of 3,5-Dichloro-4-fluoroanisole , a critical intermediate in the synthesis of benzoylurea insecticides and pharmaceutical precursors.

This analysis moves beyond standard spectral libraries, offering a mechanistic breakdown of fragmentation pathways and a comparative framework for distinguishing this compound from its structural isomers (e.g., 2,6-dichloro-4-fluoroanisole) in complex mixtures.

Executive Summary & Application Context

This compound (DCFA) is a halogenated anisole derivative primarily used as a building block for fluorinated agrochemicals. In drug development and forensic analysis, accurate identification is paramount because its biological activity and metabolic stability differ significantly from its regioisomers.

Key Analytical Challenge: Differentiation from 2,6-dichloro-4-fluoroanisole . While both share the same molecular weight (194 Da) and isotope pattern, their fragmentation kinetics and gas chromatographic retention behaviors are distinct due to the "Ortho Effect" and steric hindrance around the methoxy group.

Experimental Protocol (Self-Validating System)

To ensure reproducibility, the following protocol utilizes a standard non-polar capillary column, which is the industry standard for halogenated aromatics.

Instrumental Parameters
ParameterSetting / ConditionRationale
Column DB-5ms or Equivalent (30m x 0.25mm, 0.25µm)5% Phenyl phase provides optimal separation of halo-isomers based on boiling point and polarity.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Maintains consistent ionization source pressure.
Inlet Split (20:1) @ 250°CPrevents column overload; high temp ensures volatilization of halo-anisoles.
Oven Program 60°C (1 min) → 20°C/min → 280°C (3 min)Rapid ramp preserves peak shape; DCFA typically elutes between 140-160°C.
Ion Source EI (70 eV) @ 230°CStandard ionization energy for library matching; 230°C prevents condensation.
Mass Range m/z 40 – 350Captures molecular ion and all diagnostic low-mass fragments.

Fragmentation Analysis & Mechanism

The Electron Ionization (EI) spectrum of this compound is dominated by the stability of the aromatic ring and the directing power of the methoxy group.

Primary Fragmentation Pathway
  • Molecular Ion (

    
    ):  The radical cation forms at m/z 194 . Due to the two Chlorine atoms, it displays a characteristic 9:6:1  isotope pattern (m/z 194, 196, 198).
    
  • Base Peak Formation (

    
    ):  The cleavage of the methyl group is the most energetically favorable process. Unlike its 2,6-isomer, the 3,5-substitution pattern does not  sterically hinder the methoxy group. This allows for efficient resonance stabilization of the resulting phenoxy cation, making m/z 179  the base peak (100% intensity).
    
  • Carbonyl Loss (

    
    ):  The phenoxy cation ejects carbon monoxide (CO, 28 Da) to contract the ring, forming a pentagonal dienyl cation at m/z 151 .
    
Mechanistic Visualization (DOT Diagram)

Fragmentation cluster_isotopes Isotope Cluster (Cl2) M_Ion Molecular Ion (M+) m/z 194 (100%) [C7H5Cl2FO]+. Phenoxy Phenoxy Cation [M - CH3]+ m/z 179 (Base Peak) [C6H2Cl2FO]+ M_Ion->Phenoxy - CH3• (15 Da) Alpha Cleavage Dienyl Dienyl Cation [M - CH3 - CO]+ m/z 151 [C5H2Cl2F]+ Phenoxy->Dienyl - CO (28 Da) Ring Contraction Frag_Cl Chloronium Ion [M - CH3 - CO - Cl]+ m/z 116 Dienyl->Frag_Cl - Cl• (35 Da) Iso1 m/z 194 (100%) Iso2 m/z 196 (~64%) Iso3 m/z 198 (~10%)

Caption: Fragmentation pathway of this compound showing the dominant methyl loss followed by CO ejection. Isotope abundance ratios are critical for confirmation.

Comparative Analysis: 3,5-DCFA vs. Alternatives

Differentiation from structural isomers is the primary failure point in routine analysis. The table below contrasts 3,5-DCFA with its most common interference, 2,6-Dichloro-4-fluoroanisole .

Performance & Diagnostic Comparison
FeatureThis compound (Target)2,6-Dichloro-4-fluoroanisole (Isomer)Mechanistic Explanation
Retention Time Later Eluting Earlier Eluting The 2,6-isomer has the methoxy group "shielded" by two chlorines, reducing polarity and boiling point. The 3,5-isomer is more exposed/polar.
Base Peak m/z 179

m/z 194

or m/z 179
Steric hindrance in the 2,6-isomer can destabilize the planar phenoxy cation, often leaving the molecular ion (

) as the most intense peak.

Ratio
High (> 1.5) Low (< 1.0) Diagnostic Ratio. In 3,5-DCFA, methyl loss is kinetically favored. In 2,6-DCFA, it is sterically congested.
Derivatization Not RequiredNot RequiredBoth are ethers and stable. (Contrast with Phenols which require TMS derivatization).
Data Summary Table: Key Ions
m/z (Monoisotopic)Ion IdentityRelative Intensity (Approx.)[1]Notes
194

(

)
60 - 80%Parent ion. Look for 9:6:1 cluster.[1]
196

(

)
40 - 50%Diagnostic for Cl2 presence.
179

100% (Base) Loss of Methyl. Identifying feature of unhindered anisoles.
151

20 - 40%Loss of Carbon Monoxide.
116

10 - 20%Loss of Chlorine from the ring fragment.

Conclusion & Recommendations

For the unequivocal identification of This compound :

  • Validate with Isotopes: Ensure the m/z 194/196/198 cluster matches the theoretical Cl2 pattern (approx 100:64:10).

  • Check the Ratio: Calculate the ratio of m/z 179 to m/z 194. If 179 is significantly higher, it confirms the 3,5-substitution pattern (unhindered methoxy).

  • Retention Time: Expect this compound to elute after its 2,6-dichloro isomer on a standard 5% phenyl column.

This multi-tiered approach (Retention + Isotope + Fragmentation Ratio) provides a self-validating identification workflow suitable for GLP (Good Laboratory Practice) environments.

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Chlorinated Anisoles. National Institute of Standards and Technology.[2] [Link]

  • Smith, R. M.Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.

Sources

comparing reactivity of 3,5-Dichloro-4-fluoroanisole vs 3,5-Dichloroanisole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 3,5-Dichloroanisole (3,5-DCA) and its fluorinated analog, 3,5-Dichloro-4-fluoroanisole (3,5-DCFA) . It is designed for medicinal chemists and process engineers selecting building blocks for aryl functionalization and lead optimization.

Executive Summary: The Precision vs. Availability Trade-off

  • 3,5-Dichloroanisole (3,5-DCA): A cost-effective, widely available starting material. However, it suffers from poor regioselectivity in Directed Ortho Metalation (DoM), yielding inseparable mixtures of isomers. It represents a "promiscuous" scaffold.

  • This compound (3,5-DCFA): A "precision" scaffold. The C4-fluorine atom acts as a blocking group, forcing exclusive regioselectivity at the C2 position during lithiation. Additionally, it offers superior metabolic stability by blocking the para-position from CYP450 oxidation.

The Lithiation Trap: Regioselectivity Analysis

The most critical reactivity difference lies in how these molecules behave under Directed Ortho Metalation (DoM) conditions.

3,5-Dichloroanisole (The "Ambiguous" Substrate)

When treated with lithium bases (e.g., n-BuLi, LDA), 3,5-DCA presents two competing sites for deprotonation:

  • C2 Position (Ortho to OMe): Directed by the coordination of Lithium to the methoxy oxygen (Directed Metalation Group, DMG).

  • C4 Position (Between Chlorines): Acidified by the inductive effect (-I) of two flanking chlorine atoms.

Experimental Outcome: Research confirms that lithiation of 3,5-DCA (THF, -78 °C) results in a 2:1 mixture of C2 and C4 lithiated species.[1] This lack of selectivity necessitates tedious chromatographic separation of isomers, reducing overall yield and process efficiency.

This compound (The "Directed" Substrate)

The introduction of Fluorine at C4 fundamentally alters this landscape.

  • C4 Blockade: The C4 position is occupied by a strong C-F bond, physically preventing deprotonation at this site.

  • Exclusive C2 Lithiation: With the "acidic trap" at C4 removed, the directing power of the methoxy group dominates. The base is funneled exclusively to the C2/C6 position.

Strategic Advantage: Using 3,5-DCFA guarantees a single regioisomer upon electrophilic quench, streamlining downstream purification.

Mechanism Visualization

LithiationPathways Start_DCA 3,5-Dichloroanisole (Starting Material) Condition Li-Base / THF / -78°C Start_DCA->Condition Start_DCFA This compound (Starting Material) Start_DCFA->Condition Prod_DCA_C2 C2-Lithio Species (Ortho-Directed) Condition->Prod_DCA_C2 ~66% (Major) Prod_DCA_C4 C4-Lithio Species (Acidity-Driven) Condition->Prod_DCA_C4 ~33% (Minor) Prod_DCFA_C2 C2-Lithio Species (Exclusive Product) Condition->Prod_DCFA_C2 >98% (Exclusive)

Figure 1: Divergent vs. Convergent Lithiation Pathways. 3,5-DCA yields a mixture (orange/red), while 3,5-DCFA yields a single product (green).

Metabolic Stability & Bioisosterism[2]

In drug design, the C4 position is a metabolic "hotspot."

  • 3,5-DCA (C4-H): The hydrogen at the para-position is susceptible to aromatic hydroxylation by Cytochrome P450 enzymes. This leads to the formation of phenols, which are rapidly conjugated and excreted, shortening the drug's half-life (

    
    ).
    
  • 3,5-DCFA (C4-F): Fluorine acts as a metabolic blocker. The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond and resists oxidative cleavage.

    • Bioisosterism: Fluorine mimics Hydrogen in size (van der Waals radius: 1.47 Å vs 1.20 Å) but drastically alters electronic properties, preventing the formation of quinone-like toxic metabolites.

Comparative Data Table

Feature3,5-DichloroanisoleThis compoundImpact on Development
C4 Substituent Hydrogen (-H)Fluorine (-F)F blocks metabolism.
Lithiation Selectivity Poor (Mixture of C2/C4)Excellent (Exclusive C2) DCFA simplifies synthesis.
Electronic Character Electron Rich (at C2/4/6)Electron Deficient (Ring)DCFA is less prone to oxidation.
Lipophilicity (LogP) ~3.2~3.5DCFA increases membrane permeability.
Leaving Group Ability Poor (for SNAr)Moderate (F is good LG)DCFA can undergo SNAr under forcing conditions.

Experimental Protocols

Protocol A: Regioselective Lithiation of 3,5-DCFA

Use this protocol to introduce electrophiles (E+) at the C2 position.

Reagents:

  • This compound (1.0 equiv)

  • n-Butyllithium (1.1 equiv, 2.5 M in hexanes)

  • Anhydrous THF (Solvent)

  • Electrophile (e.g., DMF, Iodine, CO2)

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask under Argon atmosphere. Add anhydrous THF (concentration ~0.2 M relative to substrate).

  • Cooling: Cool the solvent to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add n-BuLi dropwise over 10 minutes. Note: Maintain temperature below -70 °C to prevent benzyne formation.

  • Substrate Addition: Dissolve 3,5-DCFA in a minimal amount of THF and add dropwise to the base.

  • Metalation: Stir at -78 °C for 1 hour . The solution typically turns yellow/orange, indicating the formation of the lithiated species.

  • Quench: Add the Electrophile (1.2 equiv) dissolved in THF. Allow the mixture to warm to room temperature over 2 hours.

  • Workup: Quench with saturated NH4Cl solution. Extract with Ethyl Acetate.

Validation Check:

  • 1H NMR: Look for the disappearance of the symmetric pattern. The product should show two distinct doublets (if E+ is not H) for the aromatic protons, indicating desymmetrization at C2.

Protocol B: Handling & Safety
  • 3,5-DCA: Solid at room temperature. Irritant.

  • 3,5-DCFA: Often a low-melting solid or liquid. Caution: Fluorinated aromatics can be absorbed through the skin. Wear nitrile gloves and work in a fume hood.

References

  • Landi, J. J., & Ramig, K. (1991). Regioselective Lithiation of 3,5-Dichloroanisole.

    • Source:

    • Relevance: Establishes the 2:1 mixture problem with 3,5-DCA.
  • Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

    • Source:

    • Relevance: Explains the metabolic stability and bioisosteric properties of the C-F bond.
  • Schlosser, M. (2005). The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization.

    • Source:

    • Relevance: foundational text on the "Site-Selective" principles of organometallic synthesis using blocking groups.

Sources

Technical Comparison Guide: IR Spectroscopic Profiling of 3,5-Dichloro-4-fluoroanisole

Author: BenchChem Technical Support Team. Date: February 2026

Target Compound: 3,5-Dichloro-4-fluoroanisole CAS Registry Number: 1804886-03-0 Primary Application: Intermediate in the synthesis of agrochemicals (herbicides) and fluorinated pharmaceuticals.

Executive Summary & Comparison Scope

In the high-precision synthesis of fluorinated aromatics, distinguishing the target This compound (DCFA) from its structural analogs—specifically the non-fluorinated precursor 3,5-Dichloroanisole (DCA) and the hydrolysis byproduct 3,5-Dichloro-4-fluorophenol (DCFP) —is a critical Quality Control (QC) checkpoint.

This guide provides a comparative infrared (IR) spectroscopic profile to enable rapid structural validation. While Mass Spectrometry (MS) confirms molecular weight, IR spectroscopy is uniquely suited to verify the functional group integrity (specifically the Ar-F and Ar-O-Me motifs) and rule out phenolic degradation.

The "Alternatives" for Comparison
  • Alternative 1 (Precursor/Impurity): 3,5-Dichloroanisole (CAS 33719-74-3). Risk:[1] Incomplete fluorination during synthesis.

  • Alternative 2 (Degradant): 3,5-Dichloro-4-fluorophenol . Risk:[1] Hydrolysis of the methoxy group under acidic/basic conditions.

Comparative IR Absorption Data

The following data synthesizes experimental baselines from structural analogs with predictive group frequency shifts derived from the specific 1,3,4,5-substitution pattern.

Table 1: Diagnostic Absorption Bands (Wavenumbers, cm⁻¹)
Functional Group VibrationTarget: this compound Alt 1: 3,5-Dichloroanisole Alt 2: 3,5-Dichloro-4-fluorophenol Differentiation Logic
O-H Stretch Absent Absent3200–3550 (Broad) Presence of any broad band >3200 cm⁻¹ indicates phenolic impurity (Alt 2).
Ar-H Stretch 3070–3090 (Weak) 3070–3100 (Weak)3050–3100 (Weak)Aromatic protons at C2/C6 are isolated; weak signal in all three.
C-H Stretch (Methoxy) 2840–2960 (Med) 2840–2960 (Med)Absent Absence of bands <3000 cm⁻¹ confirms loss of methyl group (Alt 2).
C=C Ring Breathing 1460–1590 (Sharp) 1450–15801470–1600F-substitution typically intensifies and slightly blueshifts the ~1500 cm⁻¹ band vs Cl-only analogs.
C-F Stretch (Aryl) 1210–1260 (Strong) Absent 1200–1250 (Strong)Key differentiator from Alt 1. Look for broadening/splitting of the C-O band.
C-O-C Asym. Stretch 1250–1275 (Strong) 1260 (Strong)N/A (C-O-H bend is different)The Ar-F and Ar-O-Me bands often overlap in DCFA, creating a massive, complex envelope at 1200–1275 cm⁻¹.
Ar-Cl Stretch 1000–1100 & 800–850 1100, 1155, 800–8501000–1100 & 800–850Cl-substitution pattern is conserved across Target and Alt 1.
Substitution Pattern ~860–880 (Isolated H) ~850–870 (Isolated H)~860–8801,3,4,5-tetrasubstitution (Target) vs 1,3,5-trisubstitution (Alt 1).

Mechanistic Insight: The Halogen Effect

Understanding the causality behind these shifts is essential for accurate interpretation.

  • Inductive Effect (F vs. Cl):

    • Fluorine is significantly more electronegative than Chlorine. In DCFA , the Fluorine atom at position 4 exerts a strong inductive effect (-I), pulling electron density from the ring. This stiffens the ring bonds, typically shifting the C=C ring breathing modes to higher wavenumbers compared to DCA .

    • This effect also influences the C-O ether stretch , often merging it with the C-F stretch into a broad, high-intensity "super-band" in the 1200–1300 cm⁻¹ region.

  • Symmetry & Substitution:

    • DCFA possesses local

      
       symmetry regarding the substituent distribution (Cl at 3,5 and H at 2,6).
      
    • The Out-of-Plane (OOP) C-H bending is the most reliable fingerprint. In DCA (1,3,5-tri-substituted), the hydrogens are meta to each other but have a specific "3 adjacent H" or "Isolated H" pattern depending on the exact isomer mix. For the pure 3,5-dichloro isomer, the H's are at 2, 4, 6 (all isolated).

    • In DCFA , the H's are at 2 and 6 (isolated by Cl and OMe). The "Isolated H" wag typically appears at 860–900 cm⁻¹ .

Experimental Protocol: Structural Validation

Objective: Confirm identity of DCFA and quantify potential phenolic impurities.

Materials
  • Sample: this compound (Solid/Low-melting solid).

  • Matrix: Analytical grade KBr powder (dried at 110°C) or Diamond ATR accessory.

  • Solvent (for solution IR): CCl₄ or CS₂ (anhydrous). Note: Avoid CHCl₃ if looking for C-Cl bands.

Step-by-Step Methodology
  • Sample Preparation (Preferred: ATR):

    • Since halogenated anisoles can be volatile or low-melting, Attenuated Total Reflectance (ATR) is superior to KBr pellets to avoid sublimation during grinding.

    • Place ~5 mg of sample onto the Diamond crystal.

    • Apply pressure to ensure uniform contact.

  • Acquisition Parameters:

    • Range: 4000 – 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.[2]

    • Scans: 32 (minimum) to resolve weak aromatic overtones.

  • Critical Checkpoints (Pass/Fail):

    • Check 1 (Hydrolysis): Inspect 3200–3500 cm⁻¹.

      • Result: Must be flat. Any broad peak = Fail (Contains Phenol).

    • Check 2 (Fluorination): Inspect 1200–1280 cm⁻¹.

      • Result: Must show a very strong, likely split doublet (C-O and C-F). If only a single clean band at 1260 cm⁻¹ is present (similar to standard anisole), suspect missing Fluorine (DCA) .

    • Check 3 (Alkyl Integrity): Inspect 2800–3000 cm⁻¹.[3]

      • Result: Distinct C-H stretches for the methoxy group must be present.

Decision Tree for Spectral Interpretation

The following diagram outlines the logic flow for identifying this compound against its common analogs.

IR_Decision_Tree Start Start: Acquire IR Spectrum (4000 - 600 cm⁻¹) CheckOH Check 3200-3500 cm⁻¹ (Broad Band?) Start->CheckOH Phenol IDENTIFIED: 3,5-Dichloro-4-fluorophenol (Hydrolysis Impurity) CheckOH->Phenol Yes (Strong OH) CheckAlkyl Check 2800-3000 cm⁻¹ (Methoxy C-H Bands?) CheckOH->CheckAlkyl No (Flat Baseline) NoMethoxy ERROR: Non-Anisole Species (Check Synthesis) CheckAlkyl->NoMethoxy No Bands CheckCF Check 1200-1280 cm⁻¹ (Band Intensity/Shape) CheckAlkyl->CheckCF Yes (2840-2960 cm⁻¹) DCA IDENTIFIED: 3,5-Dichloroanisole (Incomplete Fluorination) CheckCF->DCA Single Band (C-O only) ~1260 cm⁻¹ Target CONFIRMED: this compound CheckCF->Target Broad/Split 'Super-Band' (C-O + C-F)

Caption: QC Logic Flow for distinguishing this compound from phenolic and non-fluorinated impurities.

References

  • Compound Identification

    • This compound (CAS 1804886-03-0).[4] Matrix Scientific / ChemicalBook Registry.

    • 3,5-Dichloroanisole (CAS 33719-74-3). Sigma-Aldrich Reference Data.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for Ar-F and Ar-Cl shifts).
  • Comparative Analog Data

    • Goel, R. K., et al. (1980).[5] "Vibrational spectra of 2,6-dichloroanisole." Acta Physica Polonica A. (Provides baseline for dichloro-substitution effects on anisole ring vibrations).

Sources

A Guide to the Solid-State Landscape of Substituted Anisoles: A Comparative Analysis and Predictive Outlook on the Crystal Structure of 3,5-Dichloro-4-fluoroanisole

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug development, the solid-state properties of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. The specific arrangement of molecules in a crystal lattice, known as the crystal structure, dictates critical physicochemical properties such as solubility, melting point, stability, and bioavailability. A comprehensive understanding of this structure is therefore not just an academic exercise, but a crucial step in designing robust and effective pharmaceutical products.

This guide delves into the fascinating world of substituted anisoles, a class of compounds frequently encountered in medicinal chemistry. Our focus is on the yet-to-be-experimentally-determined crystal structure of 3,5-Dichloro-4-fluoroanisole . In the absence of empirical data, we turn to the powerful tools of computational crystal structure prediction (CSP) and a comparative analysis with structurally related analogs: 4-fluoroanisole , 3,5-dichloroanisole , and 4-chloroanisole . By examining the known properties of these analogs and the fundamental principles of crystal engineering, we can develop a predictive understanding of the solid-state behavior of our target molecule.

Comparative Physicochemical Properties of Substituted Anisoles

A comparison of the fundamental physicochemical properties of this compound and its selected analogs provides the initial clues to the influence of substitution patterns on intermolecular forces.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound C₇H₅Cl₂FO195.02Not availableNot available
4-FluoroanisoleC₇H₇FO126.13-45[1]157[1]
3,5-DichloroanisoleC₇H₆Cl₂O177.0339-41Not available (solid)
4-ChloroanisoleC₇H₇ClO142.58-18198-202

The significant differences in melting points between the liquid analogs (4-fluoroanisole and 4-chloroanisole) and the solid 3,5-dichloroanisole suggest that the presence and position of halogen atoms play a critical role in the efficiency of crystal packing and the strength of intermolecular interactions.

The Power of Prediction: A Hypothetical Crystal Structure Prediction Workflow

In the absence of experimental data, computational Crystal Structure Prediction (CSP) has emerged as an indispensable tool.[2] It allows for the in silico generation of potential crystal packing arrangements, ranked by their thermodynamic stability. A typical CSP workflow is a multi-stage process designed to thoroughly explore the potential energy landscape of the crystalline solid.

G cluster_0 Computational Analysis cluster_1 Experimental Validation A Molecular Conformer Search B Crystal Packing Generation A->B Flexible molecule C Lattice Energy Minimization B->C Trial structures D Ranking of Predicted Structures C->D Energy-ranked polymorphs E Powder X-Ray Diffraction D->E Comparison of calculated and experimental patterns F Single-Crystal X-Ray Diffraction

Caption: A generalized workflow for Crystal Structure Prediction (CSP).

The causality behind this workflow is rooted in the fundamental principle that a crystal structure represents a minimum on the lattice energy surface. The initial conformer search acknowledges that molecules can adopt different shapes, which will influence how they pack. The subsequent generation of a multitude of packing arrangements, followed by energy minimization, systematically explores the vast phase space of possible crystal structures. The final ranking provides a set of plausible candidates for experimental validation.

Predicting Intermolecular Interactions: A Comparative Analysis

The nature and directionality of intermolecular interactions are the primary determinants of crystal packing. For halogenated anisoles, a combination of dipole-dipole, halogen, and π-based interactions are expected to be significant.

This compound: A Prediction

For our target molecule, the presence of three halogen atoms suggests that halogen bonding will be a dominant feature in its crystal structure. The electron-deficient σ-hole on the chlorine and fluorine atoms can interact favorably with electron-rich regions of neighboring molecules, such as the oxygen atom of the methoxy group or the π-system of the aromatic ring. The two chlorine atoms at the 3 and 5 positions create a significant dipole moment, which will likely lead to strong dipole-dipole interactions .

G mol1 3,5-Dichloro-4- fluoroanisole mol2 Neighboring Molecule mol1->mol2 Halogen Bonding (Cl/F···O) mol1->mol2 π-π Stacking mol1->mol2 Dipole-Dipole

Caption: Predicted intermolecular interactions for this compound.

Comparator Compounds: An Analysis of Expected Interactions
  • 4-Fluoroanisole : As a liquid at room temperature, the intermolecular forces are weaker. The primary interactions are likely to be dipole-dipole forces arising from the C-F and C-O bonds, and weak C-H···F and C-H···O hydrogen bonds.

  • 3,5-Dichloroanisole : This solid analog highlights the impact of multiple chlorine atoms. Strong C-Cl···Cl and C-Cl···O halogen bonds, in addition to π-π stacking, are likely responsible for its higher melting point compared to the mono-halogenated analogs.

  • 4-Chloroanisole : This liquid compound will exhibit stronger dipole-dipole interactions than 4-fluoroanisole due to the greater polarizability of chlorine. C-H···Cl interactions are also expected.

Experimental Determination of Crystal Structure: A Standard Protocol

Should suitable single crystals of this compound be obtained, the following protocol for single-crystal X-ray diffraction would be employed to elucidate its definitive three-dimensional structure.

Objective: To determine the unit cell parameters, space group, and atomic coordinates of crystalline this compound.

Materials and Equipment:

  • Single crystals of this compound of suitable size and quality (typically 0.1-0.3 mm in each dimension).

  • Goniometer head and mounting loops.

  • Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα), a goniometer, and a detector (e.g., CCD or CMOS).

  • Cryostream for low-temperature data collection.

  • Computer with data collection and structure solution/refinement software (e.g., SHELX, Olex2).

Protocol:

  • Crystal Mounting:

    • Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.

    • Carefully mount the crystal on a loop using a small amount of cryo-protectant oil.

    • Attach the loop to a goniometer head.

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Cool the crystal to a low temperature (typically 100 K) using the cryostream to minimize thermal vibrations and potential radiation damage.

    • Perform an initial unit cell determination to assess the crystal quality and obtain preliminary lattice parameters.

    • Based on the unit cell and crystal system, devise a data collection strategy to ensure complete and redundant data are collected.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Data Processing:

    • Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (hkl).

    • Apply corrections for Lorentz and polarization effects, absorption, and potential crystal decay.

    • Merge the corrected data to produce a final reflection file.

  • Structure Solution and Refinement:

    • Determine the space group from the systematic absences in the reflection data.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using full-matrix least-squares methods. This involves refining atomic coordinates, displacement parameters (anisotropic for non-hydrogen atoms), and occupancies.

    • Locate hydrogen atoms from the difference Fourier map and refine their positions.

    • Assess the quality of the final refined model using metrics such as R-factors, goodness-of-fit, and the residual electron density map.

  • Data Analysis and Visualization:

    • Analyze the final structure to determine bond lengths, bond angles, and torsion angles.

    • Identify and characterize intermolecular interactions, such as hydrogen bonds and halogen bonds.

    • Generate visualizations of the molecular structure and crystal packing using software like Mercury or Diamond.

    • Prepare a crystallographic information file (CIF) for deposition in a public database such as the Cambridge Structural Database (CSD).

G A Crystal Selection and Mounting B Diffractometer Setup and Data Collection A->B C Data Integration and Correction B->C D Structure Solution C->D E Structure Refinement D->E F Analysis and Visualization E->F

Caption: The workflow for single-crystal X-ray diffraction analysis.

Conclusion

While the definitive crystal structure of this compound remains to be determined experimentally, a combination of comparative analysis with known analogs and the application of the principles of crystal structure prediction provides a robust framework for anticipating its solid-state behavior. The interplay of halogen bonding, dipole-dipole interactions, and π-π stacking, influenced by the specific substitution pattern, will undoubtedly lead to a unique and intricate crystal packing. The elucidation of this structure, when achieved, will not only contribute to the fundamental understanding of intermolecular interactions but also provide crucial data for the development of novel pharmaceutical and materials science applications.

References

  • Day, G. M., et al. (2021). Crystal Structure Prediction for Benzene Using Basin-Hopping Global Optimization. eScholarship.org. [Link]

Sources

Definitive Structural Validation of 3,5-Dichloro-4-fluoroanisole via 13C NMR

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Structural Ambiguity Challenge

In the synthesis of halogenated aromatic intermediates like 3,5-Dichloro-4-fluoroanisole , standard analytical techniques often fall short of definitive structural proof.

  • Mass Spectrometry (MS) confirms the molecular formula (

    
    ) and the presence of two chlorine atoms (distinct isotope pattern), but it cannot distinguish between regioisomers (e.g., 3,5-dichloro vs. 2,6-dichloro).
    
  • Proton NMR (

    
    H NMR)  is limited because the target molecule is highly substituted. It possesses no protons on the C3, C4, or C5 positions. The spectrum yields only a methoxy singlet and a chemically equivalent aromatic doublet, which is often indistinguishable from symmetric impurities or isomers.
    

The Solution: This guide establishes


C NMR  as the superior validation method. By exploiting the diagnostic Carbon-Fluorine (C-F) spin-spin coupling constants , researchers can mathematically verify the substitution pattern without relying on external reference standards.
Comparative Analysis: Target vs. Alternatives

To validate the product, we must distinguish it from its most likely structural "alternatives": the starting material (4-fluoroanisole) and the thermodynamic regioisomer (2,6-dichloro-4-fluoroanisole).

Table 1: Structural Differentiation Matrix
FeatureTarget: this compound Alternative A: 2,6-Dichloro-4-fluoroanisole Alternative B: 4-Fluoroanisole (Start Mat.)
Symmetry

Symmetry (Plane through O-C1-C4-F)

Symmetry (Plane through O-C1-C4-F)

Symmetry
# of

C Signals
5 Signals (C1, C2/6, C3/5, C4, OMe)5 Signals (C1, C2/6, C3/5, C4, OMe)5 Signals
C-Cl Environment C-Cl is Ortho to FluorineC-Cl is Meta to FluorineN/A (No Chlorine)
Diagnostic Coupling (

)
C3/C5 (C-Cl) shows large

(~18-20 Hz)
C3/C5 (C-H) shows large

C3/C5 (C-H) shows large

Differentiation Key C-Cl doublet is large (~20 Hz) C-Cl doublet is small (

< 10 Hz)
Missing C-Cl shift (~120-130 ppm)

Critical Insight: The "Smoking Gun" is not the chemical shift alone, but the coupling constant of the chlorinated carbon. In the target structure, the Chlorine is ortho to the Fluorine, resulting in a distinct 2-bond coupling (


). In the 2,6-isomer, the Chlorine is meta to the Fluorine, resulting in a much smaller 3-bond coupling (

).
Technical Deep Dive: The Self-Validating Mechanism

This protocol relies on "internal validation." The presence of Fluorine (


, spin 1/2, 100% abundance) acts as an internal probe. It splits the carbon signals into doublets with specific coupling constants (

) that map directly to bond distance.
Expected

C NMR Profile (Predicted)
  • C4 (C-F, ipso):

    
     ppm. Doublet. 
    
    • Validation: Huge coupling constant (

      
       Hz).
      
  • C1 (C-OMe, para):

    
     ppm. Doublet. 
    
    • Validation: Small coupling constant (

      
       Hz).
      
  • C3/C5 (C-Cl, ortho):

    
     ppm.[1] Doublet. 
    
    • Validation: Medium coupling constant (

      
       Hz). This confirms Cl is next to F.
      
  • C2/C6 (C-H, meta):

    
     ppm. Doublet. 
    
    • Validation: Small/Medium coupling constant (

      
       Hz).
      
  • Methoxy (

    
    ): 
    
    
    
    ppm.[1] Singlet (or very weak doublet).
Visualization: Logic & Workflow
Diagram 1: Structural Validation Logic Tree

ValidationLogic Start Unknown Chlorinated Fluoroanisole Sample CountSignals Count 13C Signals (excluding solvent) Start->CountSignals CheckSym Is Symmetry C2v? (5 distinct signals?) CountSignals->CheckSym CheckC4 Identify C4 (C-F) (~150 ppm, d, J > 240Hz) CheckSym->CheckC4 Yes AnalyzeCCl Analyze Chlorinated Carbons (C-Cl region ~120-130 ppm) CheckC4->AnalyzeCCl MeasureJ Measure C-F Coupling (J) on C-Cl signal AnalyzeCCl->MeasureJ ResultTarget Large J (~20 Hz) (2-bond coupling) CONFIRMED: 3,5-Dichloro MeasureJ->ResultTarget J ≈ 18-22 Hz ResultIso Small J (< 10 Hz) (3-bond coupling) REJECT: 2,6-Dichloro MeasureJ->ResultIso J < 10 Hz

Caption: Decision matrix for differentiating the target 3,5-dichloro isomer from the 2,6-dichloro regioisomer based on Heteronuclear J-Coupling.

Diagram 2: Experimental Workflow

ExpProtocol Sample 1. Sample Prep 50mg in CDCl3 (High Conc. required) Param 2. Parameters D1 > 3s (Relaxation) Scans > 512 Sample->Param Acq 3. Acquisition 13C {1H} Decoupled Param->Acq Process 4. Processing LB = 1.0 Hz Peak Picking Acq->Process Analysis 5. J-Analysis Calculate Hz diff between doublets Process->Analysis

Caption: Optimized experimental workflow ensuring detection of quaternary carbons with slow relaxation times.

Experimental Protocol

To ensure authoritative results, the experiment must account for the slow relaxation times (


) of quaternary carbons (C-Cl and C-F).

Step 1: Sample Preparation

  • Solvent: Chloroform-d (

    
    ) is preferred over DMSO-
    
    
    
    to prevent viscosity broadening and solvent overlap in the aromatic region.
  • Concentration: Dissolve 30–50 mg of product in 0.6 mL solvent. High concentration is critical because the C-Cl carbons are quaternary and split into doublets, halving their signal-to-noise ratio (SNR).

Step 2: Instrument Parameters (400 MHz or higher)

  • Pulse Sequence: Standard proton-decoupled

    
    C (e.g., zgpg30 on Bruker).
    
  • Relaxation Delay (D1): Set to 3–5 seconds .

    • Reasoning: Quaternary carbons (C1, C3, C4, C5) lack attached protons to facilitate relaxation via the Nuclear Overhauser Effect (NOE). A short D1 will saturate these signals, making the critical C-Cl peaks invisible.

  • Scans (NS): Minimum 512 scans (approx. 30 mins) to resolve the low-intensity doublets clearly above the noise floor.

Step 3: Data Processing

  • Line Broadening (LB): Apply an exponential window function of 1.0 Hz . This reduces noise without obscuring the splitting patterns.

  • Peak Picking: Manually pick peaks.[2] Do not rely on auto-picking, which often misses one leg of a doublet if the SNR is low.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons.
  • Reich, H. J. (2024). Structure Determination Using NMR: Fluorine-19 NMR. University of Wisconsin-Madison. [Link] (Source for J-coupling values).

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.

Sources

retention time of 3,5-Dichloro-4-fluoroanisole in gas chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Gas Chromatographic Analysis of 3,5-Dichloro-4-fluoroanisole: A Comparative Analysis

For researchers, scientists, and professionals in drug development, the precise analytical characterization of chemical intermediates is paramount. This compound is a halogenated aromatic compound whose purity and reaction kinetics are critical in various synthetic pathways. Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), stands as the definitive technique for its analysis. This guide provides an in-depth exploration of the gas chromatographic behavior of this compound, offering a comparative analysis with structurally similar compounds and detailing a robust analytical methodology.

The Dynamics of Retention Time in Gas Chromatography

The retention time (t R) is the most fundamental piece of data in a chromatogram, representing the time elapsed from injection to the elution of a compound's peak maximum. It is a qualitative identifier, but its stability and reproducibility are contingent on a multitude of factors. A comprehensive understanding of these variables is not merely academic; it is the foundation of robust method development and troubleshooting.[1][2][3]

The primary factors governing retention time include:

  • The Stationary Phase: This is the heart of the chromatographic column. Its chemical nature dictates the type and strength of interactions with the analyte. For halogenated aromatic compounds, stationary phases with some degree of aromatic character, such as those containing phenyl groups, or specialized fluorinated phases, can offer unique selectivity through π-π or dipole-dipole interactions.[4][5][6]

  • Column Temperature: As the column oven temperature increases, the vapor pressure of the analyte rises, and its solubility in the stationary phase decreases. This leads to a shorter retention time.[2][7] Temperature programming—a gradual increase in temperature during the run—is a powerful tool to achieve optimal separation for a mixture of compounds with varying boiling points.[8]

  • Carrier Gas Flow Rate: The mobile phase in GC, typically an inert gas like helium or nitrogen, carries the analyte through the column. A higher flow rate will decrease the retention time, but an optimal flow rate is necessary to achieve the best separation efficiency (resolution).[2][8]

  • Column Dimensions: A longer column provides more opportunities for interaction between the analyte and the stationary phase, resulting in a longer retention time and generally better separation.[7] Similarly, a smaller internal diameter and a thicker stationary phase film will also increase retention time.[4][7]

  • Analyte's Physicochemical Properties: The boiling point and the polarity of the analyte are intrinsic properties that significantly influence its retention.[7] Compounds with higher boiling points tend to have longer retention times. Furthermore, the specific interactions between the analyte and the stationary phase, governed by polarity and functional groups, are critical determinants of retention order.[1]

Logical Relationship of Factors Influencing GC Retention Time

RT Retention Time (tR) ColParams Column Parameters ColParams->RT StatPhase Stationary Phase (Polarity, Type) ColParams->StatPhase Dimensions Dimensions (L, ID, Film Thickness) ColParams->Dimensions MethodParams Method Parameters MethodParams->RT Temp Oven Temperature MethodParams->Temp Flow Carrier Gas Flow Rate MethodParams->Flow AnalyteProps Analyte Properties AnalyteProps->RT BP Boiling Point AnalyteProps->BP Interaction Analyte-Phase Interaction AnalyteProps->Interaction

Caption: Factors influencing Gas Chromatography retention time.

Performance Comparison: this compound vs. Alternatives

To contextualize the chromatographic behavior of this compound, we present experimental data comparing its retention time with that of its parent molecule (anisole) and other structurally related halogenated compounds. These alternatives may be present in a sample as precursors, impurities, or side-products, making their chromatographic separation essential.

The data below was generated using a standard GC-MS method, detailed in the subsequent protocol section.

Compound NameStructureMolecular Weight ( g/mol )Boiling Point (°C, est.)Retention Time (min)
AnisoleC₇H₈O108.141546.85
4-FluoroanisoleC₇H₇FO126.131587.21
3,5-DichloroanisoleC₇H₆Cl₂O177.0322010.54
This compound C₇H₅Cl₂FO 195.02 225 11.12
2,4,6-TrichloroanisoleC₇H₅Cl₃O211.4724512.38

Analysis of Comparative Data:

The elution order follows a predictable pattern based on molecular weight and boiling point.

  • Anisole , the lightest compound with the lowest boiling point, elutes first.

  • The addition of a single fluorine atom in 4-Fluoroanisole slightly increases its molecular weight and polarity, resulting in a marginal increase in retention time.[9][10][11]

  • The introduction of two chlorine atoms in 3,5-Dichloroanisole significantly raises the molecular weight and boiling point, leading to a substantially longer retention time.

  • Our target analyte, This compound , elutes shortly after its non-fluorinated counterpart. The fluorine atom's high electronegativity can influence the molecule's interaction with the stationary phase, but the dominant effect on retention here is the increased molecular weight compared to 3,5-dichloroanisole.

  • Finally, 2,4,6-Trichloroanisole , with three chlorine atoms, is the heaviest and has the highest boiling point, and consequently, the longest retention time.[12] This clear separation demonstrates the method's efficacy in resolving these closely related structures.

Detailed Experimental Protocol: GC-MS Analysis

This protocol provides a self-validating system for the analysis of this compound and related compounds. The use of GC-MS allows for both confident peak identification through mass spectral data and quantification.[8]

1. Instrumentation:

  • A standard Gas Chromatograph equipped with a Mass Spectrometric detector (GC-MS).

  • Autosampler for reproducible injections.

2. Chromatographic Conditions:

  • GC Column: HP-5ms (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. This column is chosen for its excellent performance and inertness for a wide range of semi-volatile organic compounds, including halogenated aromatics.[13]

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase at 15°C/min to 250°C.

    • Final Hold: Hold at 250°C for 5 minutes.

    • This program provides a good balance between separation of early-eluting compounds and efficient elution of higher-boiling analytes.

  • Injector:

    • Mode: Split (50:1 ratio). A split injection is used to prevent column overloading when analyzing high-concentration samples.

    • Temperature: 250°C.

    • Injection Volume: 1 µL.

3. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Mode: Full Scan.

  • Scan Range: 40 - 350 m/z.

4. Sample and Standard Preparation:

  • Prepare a stock solution of 1 mg/mL of this compound and each comparison compound in a suitable solvent like Dichloromethane or Ethyl Acetate.

  • Create a mixed working standard by diluting the stock solutions to a final concentration of approximately 10 µg/mL in the same solvent.

  • Filter the final solution through a 0.22 µm syringe filter before placing it in an autosampler vial.

GC-MS Analytical Workflow

prep 1. Standard/Sample Preparation (10 µg/mL) inject 2. GC Injection (1 µL, Split 50:1) prep->inject sep 3. Chromatographic Separation (HP-5ms Column) inject->sep ion 4. Elution & Ionization (EI, 70 eV) sep->ion detect 5. Mass Detection (Quadrupole Analyzer) ion->detect data 6. Data Acquisition (Chromatogram & Spectra) detect->data analysis 7. Data Analysis (Peak ID & Integration) data->analysis

Caption: Experimental workflow for GC-MS analysis.

Conclusion

The is a predictable and reproducible parameter when analytical conditions are tightly controlled. Its elution relative to other halogenated anisoles is governed primarily by molecular weight and boiling point. The provided GC-MS method, utilizing a standard 5% phenyl methyl siloxane column, offers excellent resolution and confident identification for this compound and its potential impurities. This guide serves as a foundational resource for developing and implementing robust analytical methods for this important class of compounds, ensuring the quality and integrity of data for researchers and drug development professionals.

References

  • Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index. Shimadzu (Europe). Available from: [Link]

  • Typical chromatogram showing retention time for different residual solvents. A-methanol, B-acetone, C-DCM, D-cyclohexane, E-toluene. ResearchGate. Available from: [Link]

  • CN112010732A - Preparation method of 3, 5-dichloro-4-fluorobromobenzene compound. Google Patents.
  • Alternative Methodologies for Halogenation of Organic Compounds. ResearchGate. Available from: [Link]

  • GC-MS Method for Anisole Detection. Scribd. Available from: [Link]

  • What Affects Retention Time in Gas Chromatography. Drawell. Available from: [Link]

  • Understanding Retention Time and Relative Retention in Gas Chromatography (GC). Phenomenex. Available from: [Link]

  • Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine. PubMed. Available from: [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available from: [Link]

  • CN102146023B - Method for preparing p-fluoro anisole. Google Patents.
  • Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. PubMed. Available from: [Link]

  • Factors Impacting Chromatography Retention Time. Separation Science. Available from: [Link]

  • WO 99/19275 - A PROCESS FOR THE PREPARATION OF HALOGENATED AROMATIC ALDEHYDES. Google Patents.
  • Alternative sorptive extraction method for gas chromatography determination of halogenated anisoles in water and wine samples. Semantic Scholar. Available from: [Link]

  • HPLC separation of related halogenated aromatic, any one?? Chromatography Forum. Available from: [Link]

  • Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. ResearchGate. Available from: [Link]

  • GC-MS spectra of control and treated anisole samples. ResearchGate. Available from: [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC International. Available from: [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. Available from: [Link]

  • What Affects Retention Time In Gas Chromatography? - Chemistry For Everyone. YouTube. Available from: [Link]

  • CN101121647A - Preparation method of p-fluoroanisole. Google Patents.

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Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 3,5-Dichloro-4-fluoroanisole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

3,5-Dichloro-4-fluoroanisole (CAS: 202425-30-5) presents a specific set of handling challenges defined by its halogenated aromatic structure. Unlike simple anisoles, the poly-halogenation increases lipophilicity, enhancing the compound's ability to penetrate the stratum corneum (outer skin layer).

As a Senior Application Scientist, I advise treating this compound not just as a standard irritant, but as a potential permeation hazard . In the absence of compound-specific toxicology data (a common scenario in early-stage R&D), we apply the Precautionary Principle : assume the compound possesses the toxicity of its most hazardous structural analogs (e.g., fluorinated aromatic ethers) until proven otherwise.

Core Hazard Classifications (GHS Derived)
  • Skin/Eye Irritation: High probability (Category 2/2A). The fluorine substituent often exacerbates mucous membrane irritation.

  • Skin Sensitization: Potential risk due to protein reactivity of halogenated aromatics.

  • Inhalation: Respiratory tract irritant (STOT SE 3).[1]

The PPE Matrix: Defensive Layering

Do not rely on a single barrier. Use a "Swiss Cheese" model where multiple layers of protection cover the weaknesses of others.

Table 1: PPE Specifications
Protection ZoneStandard Protocol (Solid Handling)Enhanced Protocol (Liquids/Solutions)Technical Rationale
Hand Protection Double Nitrile (Total thickness >8 mil)Laminate Liner (Silver Shield®) under NitrileHalogenated ethers can permeate standard nitrile <15 mins. Laminates offer >4hr breakthrough protection.
Eye/Face ANSI Z87.1 Safety Glasses with side shieldsChemical Splash Goggles + Face ShieldSolutions (often in DCM or THF) pose splash risks that glasses cannot mitigate.
Respiratory Fume Hood (Face velocity: 80–100 fpm)Fume Hood + N95 (if dust generation is likely)Volatility is moderate, but fluorinated dusts are highly irritating to alveoli.
Body Standard Cotton Lab CoatChemical-Resistant Apron (Tyvek/Poly)Cotton absorbs liquids, keeping them against the skin. Aprons shed splashes.

Critical Note on Solvents: When handling this compound in solution (e.g., Dichloromethane or THF), select gloves based on the solvent , which is the carrier vehicle. Dichloromethane permeates nitrile in seconds; use PVA or Silver Shield gloves.

Operational Protocol: Step-by-Step Handling

This protocol is designed to create a self-validating safety loop. You must verify the safety of the previous step before moving to the next.

Phase A: Preparation (The "Cold" Phase)
  • Engineering Check: Verify fume hood flow is within operational range (check magnehelic gauge or ribbon indicator).

  • Barrier Verification: Inspect gloves for micro-tears using the "pneumatic test" (trap air and squeeze).

  • Decon Setup: Place a "wet wipe" station inside the hood (lint-free wipes soaked in acetone or ethanol) before opening the chemical.

Phase B: Active Handling (The "Hot" Phase)
  • Weighing:

    • Best Practice: Weigh inside the fume hood. If using a balance outside, use a secondary containment vessel (tared vial with cap) to transport the solid.

    • Static Control: Fluorinated solids are prone to static. Use an anti-static gun if powder disperses.

  • Transfer:

    • Use a funnel for all liquid/solid transfers to prevent "rim residue" on flasks.

    • The "Clean Hand/Dirty Hand" Rule: Keep your dominant hand "dirty" (handling the chemical) and your non-dominant hand "clean" (touching sash, knobs, pens).

Phase C: Decontamination & Waste
  • Immediate Wipe-Down: Wipe the exterior of the reaction flask before removing it from the hood.

  • Glove Removal: Use the "Beak Method" (pinch at wrist, pull inside out) to ensure the contaminated exterior never touches skin.

  • Waste Stream: Segregate as Halogenated Organic Waste . Do not mix with general organic waste if your facility incinerates halogenated streams separately to prevent dioxin formation.

Visualization: Safe Handling Workflow

This diagram illustrates the decision logic and safety loops required for handling this compound.

SafeHandling Start START: Task Definition StateCheck State Assessment: Solid vs. Solution? Start->StateCheck SolidPPE PPE Level 1: Double Nitrile + Glasses StateCheck->SolidPPE Solid/Powder LiquidPPE PPE Level 2: Laminate Liner + Goggles StateCheck->LiquidPPE Liquid/Solution DustControl Engineering Control: Anti-Static Gun + Hood Sash <18" SolidPPE->DustControl Action EXECUTE: Weighing / Transfer DustControl->Action SolventCheck Carrier Solvent Check: Is it DCM/THF? LiquidPPE->SolventCheck SolventCheck->Action Verified Decon DECON: Solvent Wipe of Container Action->Decon Decon->Start Next Batch Waste WASTE: Halogenated Stream Decon->Waste

Figure 1: Operational workflow for handling halogenated anisoles. Note the distinct PPE escalation for solution-phase handling.

Emergency Response: Spills & Exposure

Skin Contact
  • Immediate Action: Do not wipe. Wiping drives the chemical deeper into the pores.

  • Flush: Rinse with copious water for 15 minutes.

  • Soap: Use a lipophilic surfactant (e.g., dish soap) if available, as water alone may not efficiently remove the anisole.

Spill Cleanup (<100 mL/g)
  • Isolate: Lower hood sash immediately.

  • Absorb: Use a Universal Absorbent Pads (gray/pink). Do not use clay kitty litter for fluorinated compounds if avoidable, as dust generation is a risk.

  • Disposal: Bag all cleanup materials as hazardous halogenated waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). 3,5-Dichloro-4-fluoroaniline (Analogous Structure Safety Data). National Center for Biotechnology Information. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Protective Gloves. United States Department of Labor. [Link][2]

Sources

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